molecular formula C8H7FO B120862 4'-Fluoroacetophenone CAS No. 403-42-9

4'-Fluoroacetophenone

Katalognummer: B120862
CAS-Nummer: 403-42-9
Molekulargewicht: 138.14 g/mol
InChI-Schlüssel: ZDPAWHACYDRYIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Fluoroacetophenone is a fundamental organic intermediate prized in research for its unique chemical structure, where a fluorine atom and an acetyl group are attached to a benzene ring. This specific architecture imparts distinct reactivity that is highly valuable for synthesizing complex molecules, making it an enabler of innovation in various scientific fields . In pharmaceutical development, it serves as a critical precursor for creating a wide array of biologically active molecules . Its utility is evident in the synthesis of certain anti-inflammatory drugs and compounds investigated for potential use in treating neurological disorders . The introduction of the fluorine atom is a key strategy for optimizing drug candidates, as it can significantly alter a molecule's pharmacokinetic properties by increasing its metabolic stability and improving binding affinity to target proteins . Beyond pharmaceuticals, this compound is a vital building block in the development of new and improved agrochemicals, contributing directly to advancements in agricultural science and crop protection . Its versatility also extends to broader organic synthesis projects, where it is employed in academic and industrial research settings to explore new chemical reactions and develop novel materials, underscoring its importance in chemical innovation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPAWHACYDRYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059952
Record name 4'-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4'-Fluoroacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20036
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.75 [mmHg]
Record name 4'-Fluoroacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20036
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

403-42-9
Record name 4′-Fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoroacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-FLUOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVQ090602V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4'-Fluoroacetophenone (CAS No. 403-42-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of 4'-Fluoroacetophenone (CAS No. 403-42-9), a key building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the acetophenone (B1666503) scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 403-42-9[2]
Molecular Formula C₈H₇FO[2]
Molecular Weight 138.14 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 4 °C[1]
Boiling Point 196 °C[2]
Density 1.138 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.511[2]
Flash Point 71 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and ether.[3]
Stability Stable under normal temperatures and pressures.[3]
Spectroscopic Data
SpectroscopyKey Features and PeaksReference(s)
¹H NMR (500 MHz, CDCl₃) δ 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[4]
¹³C NMR (125 MHz, CDCl₃) δ 196.4, 186.8, 184.7, 133.6, 131.0, 130.9, 115.7, 115.5, 26.5[4]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 138. Key Fragments: m/z 123 (M-CH₃)⁺, 95 (M-COCH₃)⁺, 75[5][6]
Infrared (IR) Bands around 1684 cm⁻¹ (C=O stretching), 3000 cm⁻¹ (aromatic C-H stretching), 1600 cm⁻¹ (C=C ring stretching), and 848 cm⁻¹ (para-substituted benzene).[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols for common synthetic routes.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (B45895)

This classic method involves the electrophilic aromatic substitution of fluorobenzene with an acylating agent in the presence of a Lewis acid catalyst.[8]

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

  • After the formation of the acylium ion complex, add fluorobenzene dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl solution to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: Oxidation of 4-Fluorostyrene (B1294925) Derivatives

An alternative approach involves the oxidation of a suitable 4-fluorostyrene precursor.[9]

Materials:

  • Substituted 4-fluorostyrene

  • N-hydroxyphthalimide (NHPI)

  • Dimethylacetamide (DMA)

  • Water

  • Oxygen (O₂)

  • Schlenk flask, magnetic stirrer, oil bath.

Procedure:

  • In a Schlenk flask, combine N-hydroxyphthalimide (10 mol%), the substituted 4-fluorostyrene (1.0 eq), dimethylacetamide, and water (1.0 eq).

  • Stir the reaction mixture at 80 °C under an oxygen atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add a standard (e.g., dodecane) and ethyl acetate.

  • Purify the resulting mixture by column chromatography on silica gel to obtain this compound.

Applications in Drug Development and Signaling Pathways

The presence of the fluorine atom in this compound can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] Derivatives of this compound have been investigated for a range of biological activities.

Enzyme Inhibition

Derivatives of this compound have shown potential as inhibitors of various enzymes, including:

  • HMG-CoA Reductase: An important target in cholesterol biosynthesis.[1]

  • Carbonic Anhydrase: Sulfonamide derivatives incorporating the 4-fluorophenyl moiety have demonstrated potent inhibition of human carbonic anhydrase I and II isoforms.[]

Signaling Pathway Modulation

Notably, this compound itself has been identified as an activator of AMP-activated protein kinase (AMPK) .[3][11] AMPK is a crucial regulator of cellular energy homeostasis, and its activation has therapeutic implications in metabolic diseases and cancer.[3][11]

Visualizations

Logical Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product Fluorobenzene Fluorobenzene Mixing Mix AlCl₃ and Acetyl Chloride in DCM at 0°C AcetylChloride Acetyl Chloride AcetylChloride->Mixing AlCl3 Anhydrous AlCl₃ AlCl3->Mixing DCM Anhydrous DCM DCM->Mixing Addition Add Fluorobenzene dropwise at 0°C Mixing->Addition Stirring Stir at Room Temp (2-4h) Addition->Stirring Quench Quench with Ice & 5% HCl Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purification Vacuum Distillation or Column Chromatography Dry->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

AMPK Activation Signaling Pathway

AMPK_Activation 4_Fluoro This compound AMPK AMPK 4_Fluoro->AMPK activates CellularRespiration Increased Cellular Respiration AMPK->CellularRespiration promotes CancerTreatment Potential Therapeutic Effect in Cancer CellularRespiration->CancerTreatment may contribute to

Caption: Proposed signaling pathway of this compound activating AMPK.

References

An In-Depth Technical Guide to 4'-Fluoroacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoroacetophenone, an aromatic ketone, is a pivotal chemical intermediate in the landscape of modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, alongside detailed experimental protocols and its applications in synthetic chemistry.

Core Properties of this compound

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor.[2][3] Its core structure consists of an acetophenone (B1666503) scaffold with a fluorine atom substituted at the para-position of the phenyl ring.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueCitations
Molecular Formula C₈H₇FO[4]
Molecular Weight 138.14 g/mol [4]
CAS Number 403-42-9[4]
Appearance Colorless to pale yellow liquid[2][3][5]
Melting Point 4 °C (39.2 °F)[4]
Boiling Point 196 °C (384.8 °F) at 760 mmHg; 77-78 °C at 10 mmHg[4]
Density 1.130 - 1.143 g/mL at 20-25 °C[4][5]
Refractive Index (n²⁰/D) 1.511[5]
Flash Point 71 °C (159.8 °F)[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform (B151607), and ethyl acetate.[2][3]
Chemical Reactivity Undergoes nucleophilic substitution and acylation reactions.[5]
Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. The following tables summarize its key spectral data.

¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.97 - 8.00Quartet2HAromatic Protons
7.13Triplet2HAromatic Protons
2.58Singlet3HMethyl Protons (-CH₃)

¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
196.4Carbonyl Carbon (C=O)
164.7, 166.8Aromatic Carbon bonded to Fluorine (C-F)
133.6Aromatic Carbon
130.9, 131.0Aromatic Carbons
115.5, 115.7Aromatic Carbons
26.5Methyl Carbon (-CH₃)

Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
13822.50%Molecular Ion [M]⁺
123100%[M - CH₃]⁺ (Base Peak)
9557.80%[M - CH₃CO]⁺
7521.20%Fragmentation Ion

Infrared (IR) Spectroscopy Data

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.[6]

  • ~1680 cm⁻¹: C=O (ketone) stretch.

  • ~1600-1400 cm⁻¹: C=C stretching vibrations in the aromatic ring.[6]

  • ~1250 cm⁻¹: C-F stretch.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895).[7]

Materials:

  • Fluorobenzene

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Hydrochloric acid (HCl), dilute solution

  • Crushed ice

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane in the flask.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

  • Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9] The solution must be homogeneous.

  • Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[9]

  • Analysis: Place the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium (B1214612) signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe is tuned to the appropriate nucleus (¹H or ¹³C).[8] The spectrum is then acquired using a standard pulse sequence.

Infrared (IR) Spectroscopy (Neat Liquid)

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a single drop onto one face of a polished salt plate (e.g., NaCl or KBr).[10][11]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10][12] Ensure no air bubbles are trapped.

  • Analysis: The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent (e.g., chloroform or isopropanol) and stored in a desiccator.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be within the linear range of the instrument's detector.

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column with a suitable stationary phase. A temperature gradient is used to separate the components based on their boiling points and interactions with the stationary phase.[13]

  • MS Analysis: As components elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which causes fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.[14]

Applications in Drug Development

This compound is a versatile building block in the synthesis of numerous pharmaceutical compounds. Its fluorinated phenyl group is a common motif in many active pharmaceutical ingredients (APIs).

Role in the Synthesis of Ezetimibe

A notable example of its application is in the synthesis of Ezetimibe, a cholesterol-lowering drug.[2] this compound serves as a precursor for a key fragment of the Ezetimibe molecule. The workflow below illustrates a simplified synthetic connection.

Ezetimibe_Synthesis A This compound B Silylated Enol Ether (Intermediate V) A->B  Li, TMS-Cl   D Condensation Product (Intermediate VII) B->D  Condensation   C Carbaldehyde (Intermediate IV) C->D  Condensation   E Further Steps (Reduction, Deprotection, etc.) D->E F Ezetimibe E->F

Caption: Synthetic pathway from this compound to Ezetimibe.

In this pathway, this compound is converted into a silylated enol ether, which then undergoes a condensation reaction with another key intermediate to build the core structure of Ezetimibe.[2] This highlights the importance of this compound as a starting material for complex, multi-step syntheses in the pharmaceutical industry.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[5]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from open flames, sparks, and hot surfaces.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

  • First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical of significant value to the research and development community, particularly in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physical, chemical, and spectral properties, combined with established synthetic protocols, make it a reliable and versatile intermediate. A thorough understanding of its characteristics and safe handling procedures is essential for its effective utilization in creating novel and impactful chemical entities.

References

4'-Fluoroacetophenone structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Fluoroacetophenone

For professionals in research, chemical synthesis, and drug development, this compound (CAS No. 403-42-9) is a pivotal chemical intermediate. Its significance lies in its versatile aromatic ketone structure, which serves as a foundational building block in the synthesis of a wide range of more complex organic molecules.[1][2][3] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable in medicinal chemistry.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by an acetyl group attached to a phenyl ring that is substituted with a fluorine atom at the para-position.

Structure Details:

  • IUPAC Name: 1-(4-fluorophenyl)ethanone[5]

  • Molecular Formula: C₈H₇FO[3][6][7]

  • SMILES: CC(=O)C1=CC=C(C=C1)F[5][6]

  • InChI Key: ZDPAWHACYDRYIW-UHFFFAOYSA-N[5]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 138.14 g/mol [3][5][6][8]
Appearance Colorless to slightly yellow liquid[2][3][5]
Melting Point 4 °C[7][8][9]
Boiling Point 196 °C (at 760 mmHg)[3][7]
77-78 °C (at 10 mmHg)[2][9][10]
Density 1.138 - 1.143 g/mL[3][7][10]
Flash Point 71 °C (159.8 °F) - closed cup[7][11]
Refractive Index n20/D 1.509 - 1.511[3][8][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectral data are provided below.

Spectrum TypeKey Data Points
¹H NMR (500 MHz, CDCl₃) δ 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[12]
¹³C NMR (125 MHz, CDCl₃) δ 196.4, 165.8 (d, J=255.5 Hz), 133.6, 131.0 (d, J=9.3 Hz), 115.6 (d, J=21.8 Hz), 26.5[12]
Mass Spectrometry (GC-MS) Major fragments (m/z): 123 (base peak), 95, 138 (molecular ion)[5]
Infrared Spectrum Authentic spectrum available for comparison[8]

Experimental Protocols: Synthesis

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale procedures.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (B45895)

This classic method involves the reaction of fluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst.

Methodology:

  • Into a 250 mL stainless steel reactor equipped with a magnetic stirrer, introduce 100 mL of anhydrous hydrogen fluoride (B91410) (HF) at approximately 0°C.[13]

  • Add 20.8 g (0.25 mole) of acetyl chloride and 20 g (0.21 mole) of fluorobenzene to the reactor.[13]

  • Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is achieved.[13]

  • Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[13]

  • After the reaction period, decompress the reactor to atmospheric pressure and carefully pour the reaction mixture onto 200 g of crushed ice.[13]

  • Extract the resulting heterogeneous mixture three times with 200 mL of methylene (B1212753) chloride.[13]

  • Combine the organic phases and wash them sequentially with water (3 x 200 mL), 3% aqueous potassium hydroxide (B78521) solution (1 x 200 mL), and again with water (2 x 200 mL).[13]

  • Dry the organic phase over anhydrous magnesium sulfate.[13]

  • Remove the solvent by distillation under reduced pressure to yield the crude product.[13] Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 4-Fluoroacetophenone Oxime

This method utilizes the oxidation of a previously prepared oxime.

Methodology:

  • Introduce the starting material, 4-fluoroacetophenone oxime (1.0 mmol), into a 90 mL autoclave containing a glass tube and a magnetic stirrer.[14]

  • Add the catalysts, Amberlyst-15 (0.02 g) and FPA53-NO₂ (0.02 g), along with 1.5 mL of a suitable solvent (e.g., acetonitrile).[14]

  • Charge the autoclave with oxygen to a pressure of 0.1 MPa.[14]

  • Stir the reaction mixture at the desired temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[9][14]

  • Upon completion, filter the reaction mixture to separate the resin catalysts. Extract the collected resin with acetonitrile (B52724) (2 x 1.5 mL).[14]

  • Combine the organic phases and remove the solvent under reduced pressure.[14]

  • Purify the resulting residue by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) eluent system, to obtain pure this compound.[2][9][14]

Logical Workflow and Applications

This compound is a versatile precursor primarily used in multi-step syntheses in the pharmaceutical, agrochemical, and materials science sectors.[1][3][9] Its role as a key intermediate is depicted in the following workflow diagram.

G Synthesis Workflow of this compound Derivatives cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_reactions Key Derivatization Reactions cluster_products Intermediate Classes & Final Products A Fluorobenzene C This compound A->C Friedel-Crafts Acylation B Acetyl Chloride B->C BF₃/HF D Claisen-Schmidt Condensation C->D Reacts with Aldehyde E Reduction C->E e.g., NaBH₄ F Halogenation (e.g., Bromination) C->F e.g., Br₂ G Chalcones & Flavonoids D->G H Chiral Alcohols E->H I α-Halo Ketones F->I J APIs, Agrochemicals, Polymers G->J Further Synthesis H->J Further Synthesis I->J

Caption: Synthetic utility of this compound as a key intermediate.

In drug development, it is a building block for synthesizing enzyme inhibitors, as well as potential antimicrobial and anticancer agents.[1] In agriculture, it is used to create herbicides and pesticides.[9] Furthermore, it serves as a precursor for fluorinated polymers in materials science, which are valued for their chemical resistance and thermal stability.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][5][15]

  • Precautions for Safe Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] Avoid contact with skin and eyes and wash hands thoroughly after handling.[16][17] Keep away from open flames, hot surfaces, and other sources of ignition.[11][15][18]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[11][16][18]

  • First Aid Measures: In case of skin contact, wash immediately with plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[16][19] If inhaled, move the person to fresh air.[16][17] Seek medical attention if irritation persists.[16][19]

References

Spectroscopic Analysis of 4'-Fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4'-Fluoroacetophenone (4-FAP), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₈H₇FO. Its structure consists of an acetophenone (B1666503) molecule substituted with a fluorine atom at the para position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name1-(4-fluorophenyl)ethanone
CAS Number403-42-9
Molecular FormulaC₈H₇FO
Molecular Weight138.14 g/mol [1]
AppearanceClear colorless to slightly yellow liquid
Melting Point4 °C
Boiling Point196 °C
Density1.138 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [2]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
2.58Singlet--CH₃ (Methyl protons)
7.13Triplet8.8Ar-H (Protons ortho to Fluorine)
7.98Quartet-Ar-H (Protons meta to Fluorine)

Table 3: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃) [2]

Chemical Shift (δ) [ppm]Assignment
26.5-CH₃
115.6 (d, J = 21.8 Hz)C-H (Carbons ortho to Fluorine)
131.0 (d, J = 9.3 Hz)C-H (Carbons meta to Fluorine)
133.6 (d, J = 3.0 Hz)C-F (Carbon attached to Fluorine)
165.8 (d, J = 255.5 Hz)C-C=O (Quaternary carbon)
196.4C=O (Carbonyl carbon)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2925WeakAliphatic C-H stretch
~1680StrongC=O stretch (Aryl ketone)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1230StrongC-F stretch
~840Strongpara-disubstituted C-H bend
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments of this compound (Electron Ionization)

m/zRelative IntensityAssignment
138Moderate[M]⁺ (Molecular ion)
123High[M - CH₃]⁺
95High[C₆H₄F]⁺
75Moderate[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer.[2]

¹H NMR Acquisition:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

¹³C NMR Acquisition:

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. A Fourier transform was applied, followed by phase correction and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.[3]

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[4]

Acquisition:

  • Technique: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Processing: A background spectrum of the empty KBr plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: The liquid sample of this compound was introduced directly into the ion source via a heated probe.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1 scan/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated with respect to the base peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare Neat Film Sample->IR_Sample MS_Sample Direct Inlet Sample->MS_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Acq IR_Acq FT-IR Spectrometer IR_Sample->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Sample->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Fragments MS_Acq->MS_Proc NMR_Data NMR Spectra & Peak Assignments NMR_Proc->NMR_Data IR_Data IR Spectrum & Band Assignments IR_Proc->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS_Proc->MS_Data

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Fluoroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound

This compound is an aromatic ketone that is a common building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its chemical structure consists of an acetophenone (B1666503) molecule substituted with a fluorine atom at the para-position (position 4) of the phenyl ring. The presence of the fluorine atom and the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Understanding the NMR spectral features of this compound is crucial for its identification, purity assessment, and for tracking its transformation in chemical reactions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the methyl protons and the aromatic protons. The aromatic region displays a complex splitting pattern due to proton-proton and proton-fluorine couplings. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.58Singlet (s)N/A-CH₃ (Methyl)
~7.13Triplet (t)8.8H-3, H-5 (ortho to F)
~7.98Multiplet (m)N/AH-2, H-6 (ortho to C=O)

Note: The signal at ~7.98 ppm is often described as a quartet or a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom. The exact coupling constants can be complex to determine without spectral simulation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom. However, the carbon signals are split by the fluorine atom, which is a key characteristic of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~26.5-CH₃ (Methyl carbon)
~115.6 (d, J ≈ 22 Hz)C-3, C-5 (ortho to F)
~131.0 (d, J ≈ 9 Hz)C-2, C-6 (ortho to C=O)
~133.6 (d, J ≈ 3 Hz)C-1 (ipso to C=O)
~165.8 (d, J ≈ 255 Hz)C-4 (ipso to F)
~196.4C=O (Carbonyl carbon)

Note: The multiplicities (d = doublet) and coupling constants (J) for the carbon signals are due to coupling with the ¹⁹F nucleus.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 128-1024 scans (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks and report the chemical shifts and coupling constants.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

nmr_workflow cluster_workflow NMR Analysis Workflow start Sample Preparation instrument_setup Instrument Setup & Calibration start->instrument_setup data_acquisition Data Acquisition (1H & 13C) instrument_setup->data_acquisition processing Data Processing (FT, Phasing) data_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration) processing->analysis elucidation Structure Elucidation & Verification analysis->elucidation

Caption: A logical workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that is essential for its unambiguous identification and characterization. The characteristic chemical shifts and coupling patterns, particularly the couplings to the fluorine atom, serve as a unique fingerprint for this molecule. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate.

Biological Activities of 4'-Fluoroacetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4'-fluoroacetophenone, a versatile building block in medicinal chemistry. The introduction of a fluorine atom into the acetophenone (B1666503) structure often enhances the metabolic stability, bioavailability, and binding affinity of its derivatives, making them promising candidates for drug discovery. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activities

Derivatives of this compound, particularly chalcones, have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent activity.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. The following table summarizes the IC50 values for several this compound chalcone (B49325) derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone 1 4'-Fluoro-3-methoxychalconeHepG2 (Liver)67.51 ± 2.26[1]
Chalcone 2 4'-Fluoro-4-methoxychalconeHepG2 (Liver)87.22 ± 8.52[1]
Chalcone 3 4'-Fluoro-3,4-dimethoxychalconeHepG2 (Liver)79.22 ± 5.03[1]
Chalcone 4 α-Fluoro chalcone 4cVarious0.025 - 0.202[2]
Chalcone 5 4'-morpholinoacetophenone derivative 5HeLa (Cervical)6.10 (µg/mL)[3]
Chalcone 6 4'-morpholinoacetophenone derivative 6C6 (Glioma)4.16 (µg/mL)[3]
Mechanism of Anticancer Action: Intrinsic Apoptosis Pathway

Many this compound chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade 4F_Chalcone This compound Chalcone Derivative Bax Bax 4F_Chalcone->Bax activates Bcl2 Bcl-2 4F_Chalcone->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Mechanism: Intrinsic Apoptosis Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Schiff base derivatives of this compound have emerged as a class of compounds with notable antimicrobial properties against a variety of bacterial and fungal strains. The imine or azomethine (-C=N-) group characteristic of Schiff bases is crucial for their biological activity.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some this compound Schiff base derivatives.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Schiff Base 1 Isoniazid derivative L1C. albicans0.037 (mM)[4]
Schiff Base 2 Isoniazid derivative L4C. albicans0.048 (mM)[4]
Schiff Base 3 Isoniazid derivative L4E. coli1.55 (mM)[4]
Schiff Base 4 5-aminopyrazole derivative 1-3S. epidermidis7.81[5]
Schiff Base 5 5-aminopyrazole derivative 4E. faecalis7.81[5]
General Workflow for Antimicrobial Screening

The process of discovering and evaluating new antimicrobial agents from this compound derivatives typically follows a structured workflow from synthesis to biological characterization.

Antimicrobial_Screening_Workflow Start This compound Synthesis Synthesis of Schiff Base Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Workflow for Antimicrobial Screening
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound Schiff base derivative stock solution (in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the Schiff base derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive control well. The negative control well receives only broth.

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities

Certain derivatives of this compound have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation. The following table provides IC50 values for some derivatives.

Compound IDDerivative TypeTargetIC50 (µM)Reference
Compound A Benzo[d]thiazole analog (meta-fluoro)COX-20.28[6]
Compound B 1,2,4-triazole-3-carboxylate (meta-fluoro)COX-20.00712[6]
Compound C 1,3-dihydro-2H-indolin-2-one derivative 4eCOX-22.35 ± 0.04[7]
Compound D 1,3-dihydro-2H-indolin-2-one derivative 9hCOX-22.422 ± 0.10[7]
Mechanism of Anti-inflammatory Action: MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory mediators. Some flavonoid derivatives of acetophenone have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in this pathway, such as p38 and JNK.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade cluster_tf Transcription Factors LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK 4F_Derivative This compound Derivative 4F_Derivative->p38 inhibits 4F_Derivative->JNK inhibits AP1 AP-1 p38->AP1 activates JNK->AP1 activates NFkB NF-κB ERK->NFkB activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) COX-2 AP1->Pro_inflammatory NFkB->Pro_inflammatory

Anti-inflammatory Mechanism: MAPK Pathway Inhibition
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • This compound derivative

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the this compound derivative at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib (B62257) for COX-2, ibuprofen (B1674241) for non-selective).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of PGE2 produced is inversely proportional to the COX inhibitory activity of the compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and safety of these promising molecules for clinical applications.

References

Reactivity of the Ketone Functional Group in 4'-Fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoroacetophenone is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the para position of the phenyl ring significantly influences the reactivity of the ketone functional group, modulating its electrophilicity and directing the outcomes of various chemical transformations. This technical guide provides a comprehensive analysis of the ketone reactivity of this compound, offering a detailed examination of its participation in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated aromatic compounds.

Introduction

This compound (CAS 403-42-9) is a colorless to pale yellow liquid that serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its structure, featuring a ketone group attached to a p-fluorinated phenyl ring, imparts a unique chemical character that is highly advantageous in the design of bioactive compounds. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon. This heightened reactivity, coupled with the potential for the fluorine atom to improve metabolic stability and bioavailability in drug candidates, makes this compound a strategic choice for medicinal chemists.[3]

This guide will delve into the core aspects of the ketone functional group's reactivity in this compound, covering a range of important transformations including nucleophilic addition, reduction, oxidation, and condensation reactions.

Electronic Effects of the Para-Fluoro Substituent

The reactivity of the carbonyl group in this compound is fundamentally governed by the electronic properties of the para-fluoro substituent. The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Due to the high electronegativity of fluorine, the -I effect dominates, leading to a net withdrawal of electron density from the aromatic ring and, consequently, from the carbonyl group.

This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted acetophenone. This enhanced electrophilicity is a key factor influencing the kinetics and outcomes of many reactions involving the ketone functional group. The Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds, can be used to further understand this effect. The positive Hammett sigma value (σp) for a para-fluoro substituent indicates its electron-withdrawing nature.

Key Reactions of the Ketone Functional Group

The ketone moiety in this compound is a versatile functional handle that participates in a wide range of organic reactions. The following sections detail the most pertinent of these transformations for drug development and synthetic chemistry.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic addition reactions.

Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols. This reaction is a fundamental C-C bond-forming strategy.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1-phenylethanol

  • Materials: this compound, bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether, hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1-(4-fluorophenyl)-1-phenylethanol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. This compound reacts with phosphorus ylides to yield substituted styrenes.

Experimental Protocol: Synthesis of 1-fluoro-4-(1-phenylethenyl)benzene

  • Materials: this compound, benzyltriphenylphosphonium (B107652) chloride, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

    • Stir the resulting ylide solution at room temperature for 30-60 minutes.

    • Cool the reaction mixture to 0°C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the desired alkene.

Quantitative Data:

Ylide PrecursorBaseSolventProductYield (%)Reference
Benzyltriphenylphosphonium chloriden-BuLiTHF1-fluoro-4-(1-phenylethenyl)benzeneNot specifiedGeneral Wittig protocols suggest good to high yields.
Reduction Reactions

The ketone group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)ethanol

  • Materials: this compound, sodium borohydride, methanol (B129727).

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Quench the reaction by adding water and then acidify with dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the product by distillation or column chromatography.

Quantitative Data: Reductions of acetophenones with sodium borohydride are typically high-yielding, often in the range of 90-99%.[4]

Complete reduction of the carbonyl group to a methylene group can be achieved through methods such as the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction

This reduction is carried out under strongly acidic conditions using amalgamated zinc.[5][6]

Experimental Protocol: Synthesis of 1-ethyl-4-fluorobenzene (B1585034)

  • Materials: this compound, zinc dust, mercuric chloride, concentrated hydrochloric acid, toluene.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride in water for a few minutes.

    • Decant the aqueous solution and wash the amalgamated zinc with water.

    • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux with vigorous stirring for several hours.

    • After cooling, separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and sodium bicarbonate solution, dry over anhydrous calcium chloride, and distill to obtain the product.

Wolff-Kishner Reduction

This reduction is performed under strongly basic conditions using hydrazine (B178648) hydrate.[7][8]

Experimental Protocol: Synthesis of 1-ethyl-4-fluorobenzene (Huang-Minlon Modification)

  • Materials: this compound, hydrazine hydrate, potassium hydroxide (B78521), diethylene glycol.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine this compound, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

    • Heat the mixture to reflux for 1-2 hours.

    • Reconfigure the apparatus for distillation and remove water and excess hydrazine.

    • Once the temperature of the reaction mixture rises to around 190-200°C, reattach the reflux condenser and continue to heat for another 2-4 hours.

    • Cool the reaction mixture, add water, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over a suitable drying agent, and distill to isolate the product.

Quantitative Data for Deoxygenation Reactions:

ReactionReagentsConditionsProductYield (%)Reference
Clemmensen ReductionZn(Hg), HClReflux1-ethyl-4-fluorobenzeneTypically 50-80%General procedure yields.[6]
Wolff-Kishner ReductionN₂H₄·H₂O, KOH, Diethylene glycolHigh temperature1-ethyl-4-fluorobenzeneTypically >80%General procedure yields.[8]
Oxidation Reactions

This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the reaction. For this compound, the 4-fluorophenyl group has a higher migratory aptitude than the methyl group, leading to the formation of 4-fluorophenyl acetate.

Experimental Protocol: Synthesis of 4-fluorophenyl acetate

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), sodium bicarbonate, dichloromethane (B109758).

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Add a solid buffer, such as sodium bicarbonate.

    • Add m-CPBA portion-wise to the stirred mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a solution of sodium sulfite.

    • Wash the organic layer with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Baeyer-Villiger oxidations of acetophenones with m-CPBA generally proceed in good yields, often ranging from 70% to 90%.[11]

Condensation Reactions

This compound can undergo a base-catalyzed aldol (B89426) condensation with an aldehyde that lacks α-hydrogens (a Claisen-Schmidt condensation) to form a chalcone (B49325) (an α,β-unsaturated ketone).

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

  • Materials: this compound, benzaldehyde (B42025), sodium hydroxide, ethanol (B145695), water.

  • Procedure:

    • Dissolve this compound and benzaldehyde in ethanol in a flask.

    • Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

    • Continue stirring at room temperature for several hours, during which a precipitate of the chalcone should form.

    • Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data for Chalcone Synthesis:

AldehydeBaseSolventProductYield (%)Reference
BenzaldehydeNaOHEthanol/Water(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one>80%General procedure yields.[12]
4-ChlorobenzaldehydeNaOHEthanol/Water(E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHighGeneral procedure yields.
4-MethoxybenzaldehydeNaOHEthanol/Water(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHighGeneral procedure yields.

Application in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable starting materials in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Fluconazole (B54011)

Fluconazole is a triazole antifungal agent used to treat a variety of fungal infections.[1] Its synthesis involves derivatives of difluoroacetophenone, highlighting the importance of fluorinated ketone intermediates. The mechanism of action of fluconazole involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[13][14] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.[14]

Synthesis of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Efavirenz involves a fluorinated ketone precursor. Efavirenz works by non-competitively binding to the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the conversion of viral RNA into DNA, thus halting viral replication.[15][16]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.

Nucleophilic_Addition_to_Ketone ketone This compound (Carbonyl Carbon is Electrophilic) intermediate Tetrahedral Intermediate ketone->intermediate nucleophile Nucleophile (e.g., Grignard, Ylide) nucleophile->intermediate Nucleophilic Attack product Addition Product (e.g., Tertiary Alcohol, Alkene) intermediate->product Protonation or Elimination

Caption: Generalized mechanism of nucleophilic addition to this compound.

Experimental_Workflow start Start: Reagents & Solvents reaction Reaction Setup (e.g., Inert atmosphere, Temperature control) start->reaction monitoring Reaction Monitoring (e.g., TLC, GC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for reactions involving this compound.

Fluconazole_MoA fluconazole Fluconazole cyp450 Fungal Cytochrome P450 (14α-demethylase) fluconazole->cyp450 Inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Conversion catalyzed by 14α-demethylase membrane Fungal Cell Membrane ergosterol->membrane Essential Component disruption Membrane Disruption & Increased Permeability membrane->disruption Synthesis Disrupted death Fungal Cell Death disruption->death

Caption: Mechanism of action of the antifungal drug Fluconazole.

Efavirenz_MoA efavirenz Efavirenz rt HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) efavirenz->rt Binds non-competitively viral_dna Viral DNA viral_rna Viral RNA viral_rna->viral_dna Reverse Transcription catalyzed by RT replication Viral Replication viral_dna->replication inhibition Inhibition of Replication replication->inhibition Blocked

References

A Comprehensive Technical Guide to the Solubility of 4'-Fluoroacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of 4'-Fluoroacetophenone

This compound (CAS No. 403-42-9) is an aromatic ketone characterized by a fluorine atom at the para position of the phenyl ring. This substitution significantly influences the molecule's physicochemical properties, including its solubility. Generally, this compound is a colorless to pale yellow liquid at room temperature.[1]

Based on available data, this compound is known to be soluble or miscible with a variety of common organic solvents.[1][2][3][4] These include:

  • Alcohols: such as ethanol.[2][3][4]

  • Ethers: such as diethyl ether.[2][3][4]

  • Ketones: including acetone.[4]

  • Halogenated Solvents: such as chloroform.[1]

  • Esters: like ethyl acetate.[1]

  • Aromatic Hydrocarbons: for instance, benzene.[1]

Conversely, it exhibits limited solubility in water.[2][3] Understanding the precise quantitative solubility in these organic solvents is crucial for its application in organic synthesis, where it often serves as a reactant or is involved in work-up and purification steps. In the pharmaceutical industry, solubility data is paramount for the development of stable formulations and for ensuring bioavailability.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of pure organic solvents at various temperatures is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined data. This structured format allows for easy comparison of solubility across different solvents and conditions.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (χ)
Methanol
Ethanol
2-Propanol
Acetone
Ethyl Acetate
Tetrahydrofuran
Toluene
n-Hexane
Chloroform

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. The choice of method may depend on the available equipment and the desired accuracy.

Shake-Flask Method with UV-Vis Spectrophotometric Analysis

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5][6][7][8] It involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by the analysis of the solute concentration in the saturated solution.

3.1.1. Apparatus and Reagents

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaking water bath[9][10][11][12][13]

  • Analytical balance (readability of at least 0.1 mg)[14][15][16][17][18]

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the organic solvents, e.g., PTFE)

  • UV-Vis spectrophotometer[19][20]

  • Quartz cuvettes

3.1.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solvents Select Solvents prep_standards Prepare Standard Solutions prep_solvents->prep_standards prep_samples Prepare Saturated Solutions prep_solvents->prep_samples uv_vis Measure Absorbance (UV-Vis) prep_standards->uv_vis equilibration Incubate in Shaking Water Bath prep_samples->equilibration filtration Filter Aliquot equilibration->filtration dilution Dilute Filtrate filtration->dilution dilution->uv_vis calibration_curve Generate Calibration Curve uv_vis->calibration_curve concentration Determine Concentration uv_vis->concentration calibration_curve->concentration solubility_calc Calculate Solubility concentration->solubility_calc

Caption: Experimental workflow for solubility determination.

3.1.3. Detailed Procedure

  • Preparation of Standard Solutions for Calibration Curve:

    • Prepare a stock solution of this compound in the chosen organic solvent of a known concentration (e.g., 1 mg/mL).

    • Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.[19][21][22]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for dilution should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c) and the correlation coefficient (R²).[23][24] An R² value > 0.99 is desirable.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.[2][25][26][27][28]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[29]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed in the water bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter to remove any undissolved particles.[30][31]

    • Accurately dilute the filtered saturated solution with the respective solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

Gravimetric Method

The gravimetric method is a classical and straightforward approach for determining solubility that relies on the direct measurement of the mass of the solute in a known mass or volume of a saturated solution.[29][32][33][34][35]

3.2.1. Apparatus and Reagents

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaking water bath

  • Analytical balance

  • Glass vials with screw caps

  • Oven

  • Dessicator

  • Filtration apparatus

3.2.2. Experimental Workflow

gravimetric_workflow cluster_prep Preparation & Equilibration cluster_separation Separation & Measurement cluster_calculation Calculation prep_saturated Prepare Saturated Solution equilibration Equilibrate in Shaking Water Bath prep_saturated->equilibration weigh_aliquot Weigh Aliquot of Saturated Solution equilibration->weigh_aliquot evaporation Evaporate Solvent weigh_aliquot->evaporation calc_solvent_mass Calculate Mass of Solvent weigh_aliquot->calc_solvent_mass weigh_residue Weigh Residue (Solute) evaporation->weigh_residue weigh_residue->calc_solvent_mass calc_solubility Calculate Solubility weigh_residue->calc_solubility calc_solvent_mass->calc_solubility

Caption: Gravimetric method workflow for solubility.

3.2.3. Detailed Procedure

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 2 and 3 from the shake-flask method (Section 3.1.3) to prepare and equilibrate the saturated solutions.

  • Measurement:

    • After equilibration and settling of the excess solute, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed container (e.g., a beaker or evaporating dish).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator) until a constant weight of the residue (this compound) is obtained. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid loss of the solute.

    • Dry the residue to a constant weight in an oven at a temperature below the boiling point of this compound and cool in a desiccator before weighing.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

    • The mass of the solvent is the weight of the container with the saturated solution minus the final weight of the container with the residue.

    • Calculate the solubility as the mass of the solute per mass or volume of the solvent (e.g., g/100 g of solvent or g/100 mL of solvent).

Conclusion

While qualitative data indicates that this compound is soluble in a range of common organic solvents, this guide highlights the current lack of specific quantitative solubility data in the scientific literature. The detailed experimental protocols provided for the shake-flask with UV-Vis analysis and the gravimetric method offer robust frameworks for researchers to generate this critical data. Accurate solubility measurements are indispensable for the efficient design of synthetic routes, the development of stable and effective formulations, and for advancing our understanding of the physicochemical properties of this important chemical intermediate. The provided templates for data presentation and the workflow diagrams are intended to facilitate a standardized and systematic approach to the experimental determination of the solubility of this compound.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 4'-Fluoroacetophenone (CAS No. 403-42-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Given its classification as a skin, eye, and respiratory irritant, as well as a combustible liquid, a thorough understanding and implementation of safety protocols are imperative for all personnel.[2][4][5][6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and combustibility.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Flammable Liquids4H227: Combustible liquid

Sources:[4][5][6]

The signal word for this chemical is "Warning".[4][5][6][8]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol [8]
Appearance Colorless to pale yellow liquid[1][2][3][7]
Melting Point 4 °C (39.2 °F)[2][3][6][9]
Boiling Point 196 °C (384.8 °F) at 760 mmHg[6]
Flash Point 71 °C (159.8 °F) - Closed Cup[4][6][9][10]
Density 1.130 - 1.143 g/mL at 20-25 °C[2][6]
Solubility Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate. Limited solubility in water.[1][2]
Vapor Pressure 0.753 - 0.888 mmHg at 25°C[7]

Toxicological Information

  • Acute Effects:

    • Skin Contact: Causes skin irritation, which may manifest as redness, itching, scaling, blistering, or pain.[11]

    • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and severe eye damage.[11]

    • Inhalation: May cause respiratory tract irritation.[4][8][11] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]

    • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[12]

  • Chronic Effects: No information was found regarding the chronic effects of exposure.[12]

  • Carcinogenicity: This chemical is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[12]

  • Mechanism of Toxicity: The specific biochemical pathways for the irritant effects have not been fully investigated.

Experimental Protocols

Standard Dermal Irritation Testing (Based on OECD Guideline 404)

While specific experimental data for this compound is not available, the classification as a skin irritant is typically determined using standardized protocols such as the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion. This provides a framework for the likely methodology used.

Objective: To assess the potential of a substance to cause skin irritation, including the reversibility of the effects.[13]

Methodology:

  • Test Animal: The albino rabbit is the recommended species for this test.[14][15]

  • Preparation: The day before the test, a section of the animal's dorsal area is clipped free of fur.

  • Application:

    • A dose of 0.5 mL of the liquid test substance (this compound) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and secured with tape.[15][16]

    • The trunk of the animal is wrapped with an elasticated corset to prevent disturbance of the patch.[14]

    • The exposure period is typically 4 hours.[14][15]

  • Observation:

    • After the exposure period, the patch is removed, and any residual substance is cleaned from the skin.[14]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[16]

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.[15][16]

  • Scoring: The severity of erythema and edema is graded according to a standardized scoring system (e.g., Draize scale). The scores are used to calculate a primary irritation index to classify the substance.[14]

Safety Precautions and Handling Procedures

A systematic approach to safety is crucial when working with this compound. The following workflow outlines the key stages of risk management.

cluster_0 Risk Assessment & Planning cluster_1 Control Measures cluster_2 Handling & Storage cluster_3 Emergency Preparedness RA Hazard Identification (Irritant, Combustible) SDS Review Safety Data Sheet (SDS) RA->SDS Protocol Develop Standard Operating Procedure (SOP) SDS->Protocol Eng Engineering Controls (Fume Hood, Ventilation) Protocol->Eng Admin Administrative Controls (Training, Restricted Access) Eng->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Handling Safe Handling Practices - Avoid contact & inhalation - Keep from ignition sources PPE->Handling Storage Proper Storage - Cool, dry, well-ventilated - Tightly closed container Handling->Storage Spill Spill Response (Absorb, Collect, Dispose) Storage->Spill Fire Fire Response (CO2, Dry Chemical, Foam) Spill->Fire FirstAid First Aid (Flush skin/eyes, Fresh air) Fire->FirstAid

Caption: Workflow for Safe Handling of this compound.
Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8][12]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this chemical.

cluster_ppe Required Personal Protective Equipment (PPE) cluster_handler Researcher/Scientist Eye Eye/Face Protection (Chemical safety goggles, EN 166) Skin Skin Protection (Chemical-resistant gloves, Lab coat) Respiratory Respiratory Protection (Use if ventilation is inadequate) Handler Handler->Eye Handler->Skin Handler->Respiratory

Caption: Essential PPE for handling this compound.
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 in the EU or NIOSH in the US).[12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[8][12] Gloves must be inspected before use and replaced if damaged.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[12]

Hygiene Measures
  • Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[8]

  • Remove contaminated clothing and wash it before reuse.[4]

Storage and Stability

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][12] The container should be kept tightly closed.[8] Keep away from heat, sparks, open flames, and other sources of ignition.[4][8][12]

  • Chemical Stability: The substance is stable under normal storage conditions.[4][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Hazardous Decomposition Products: When heated to decomposition or in a fire, it may emit carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[4][8][11][12]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[4][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][8]
Eye Contact Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[4][8][12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8][11] Water mist can be used to cool closed containers.[8]

  • Specific Hazards: The liquid is combustible and containers may explode when heated.[4][8][12] Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[4][8]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[8][11]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[4][8]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

Ecological Information

There is no data available on the ecotoxicity of this compound, including its effects on fish, daphnia, or algae.[5] Similarly, data on its persistence, degradability, and bioaccumulative potential are not available.[4][5] Therefore, it should not be released into the environment.[4][8]

References

Methodological & Application

Synthesis of 4'-Fluoroacetophenone from Fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Fluoroacetophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary method detailed is the Friedel-Crafts acylation of fluorobenzene (B45895), a robust and widely used method for the formation of aryl ketones. Various catalytic systems and reaction conditions are presented to offer flexibility based on available resources and desired outcomes.

Application Notes

The Friedel-Crafts acylation of fluorobenzene is an electrophilic aromatic substitution reaction that introduces an acetyl group onto the aromatic ring.[3][4] The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance, the major product is the para-substituted isomer, this compound.[5] The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.[5][6]

Key Considerations:

  • Catalyst Selection: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but require stoichiometric amounts and strictly anhydrous conditions.[7] Modern alternatives include recyclable solid acid catalysts like scandium triflate resins and milder Lewis acids, which can offer improved selectivity and environmental benefits.[5][8][9]

  • Acylating Agent: Acetyl chloride and acetic anhydride (B1165640) are common acetylating agents. The choice may depend on cost, availability, and the specific catalytic system employed.

  • Reaction Conditions: Temperature and reaction time are critical parameters to control for optimal yield and to minimize the formation of side products, such as the ortho-isomer or diacylated products.[5] Microwave-assisted synthesis can significantly reduce reaction times.[5]

  • Safety: Friedel-Crafts reactions can be hazardous. Anhydrous aluminum chloride reacts violently with water, and acetyl chloride is corrosive and a lachrymator.[7][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from fluorobenzene via Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. A general experimental workflow involves reaction setup under anhydrous conditions, followed by workup to decompose the catalyst and purification of the product.

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation and Product Formation Acyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Complex [AlCl₄]⁻ Fluorobenzene Fluorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Fluorobenzene->Sigma_Complex + [CH₃C=O]⁺ Product This compound Sigma_Complex->Product + [AlCl₄]⁻ Sigma_Complex->Product HCl HCl Regenerated_Catalyst AlCl₃

Caption: General mechanism of the Friedel-Crafts acylation of fluorobenzene.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Assemble flame-dried glassware under inert atmosphere (N₂ or Ar) Add_Catalyst Add anhydrous Lewis acid catalyst (e.g., AlCl₃) and solvent Setup->Add_Catalyst Cool Cool the mixture (e.g., ice bath) Add_Catalyst->Cool Add_Fluorobenzene Slowly add fluorobenzene Cool->Add_Fluorobenzene Add_Acylating_Agent Slowly add acylating agent (e.g., acetyl chloride) Add_Fluorobenzene->Add_Acylating_Agent React Stir at appropriate temperature and monitor by TLC Add_Acylating_Agent->React Quench Pour reaction mixture onto ice/aq. HCl React->Quench Extract Extract with an organic solvent (e.g., diethyl ether) Quench->Extract Wash Wash organic layer with water, sat. NaHCO₃, and brine Extract->Wash Dry Dry over anhydrous MgSO₄ or Na₂SO₄ Wash->Dry Filter_Evaporate Filter and remove solvent by rotary evaporation Dry->Filter_Evaporate Purify Purify crude product (e.g., vacuum distillation or column chromatography) Filter_Evaporate->Purify Characterize Characterize the final product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃) and Acetyl Chloride

This protocol describes a traditional method for the acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dry, non-polar solvent (e.g., carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂))

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.[7]

  • Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and the dry solvent. Cool the mixture in an ice bath.[7]

  • Addition of Reactants: Slowly add fluorobenzene (1 molar equivalent) to the stirred suspension of aluminum chloride.[7] Subsequently, add acetyl chloride (1 molar equivalent) dropwise from the dropping funnel.[7][10]

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen chloride gas ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Workup: Slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.[7]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[7]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.[7]

Protocol 2: Microwave-Assisted Friedel-Crafts Acylation using a Scandium Triflate Resin Catalyst

This protocol outlines a more modern and environmentally friendly approach using a solid-supported catalyst and microwave irradiation.[5][9]

Materials:

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine fluorobenzene, acetic anhydride (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwaves at a power of 65-195 watts. Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[5]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and add diethyl ether. Filter to remove the solid catalyst.[5]

  • Washing: Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[5]

  • Purification: The crude product can be further purified by vacuum distillation.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound via Friedel-Crafts acylation.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

Catalyst SystemAcylating AgentSolventTemperature (°C)TimeYield (%)Para/Ortho SelectivityReference
La(OTf)₃ / TfOHBenzoyl ChlorideNone1404 h8799:1[5][8]
Scandium triflate resinAcetic AnhydrideNone (Microwave)40-600.5-30 minHighPredominantly para[5]
AlCl₃Acetyl ChlorideCS₂Reflux->95-[11][12]
Hf(OTf)₄Acetic AnhydrideLiClO₄-MeNO₂--GoodHigh para[13]

Table 2: Product Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₈H₇FO[14]
Molecular Weight138.14 g/mol [14][15]
AppearanceColorless to slightly yellow liquid[16]
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[16][17]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)196.4, 165.8 (d, J=254.5 Hz), 133.6, 131.0 (d, J=9.3 Hz), 115.6 (d, J=21.8 Hz), 26.5[16]

Note: NMR chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is representative.

References

Application Notes and Protocols: Catalytic Reduction of 4'-Fluoroacetophenone to 1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 4'-fluoroacetophenone to the chiral alcohol 1-(4-fluorophenyl)ethanol (B1199365) is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The fluorine substituent can enhance metabolic stability and binding affinity, making the resulting chiral alcohol a valuable building block. This document provides detailed application notes and protocols for the catalytic reduction of this compound, focusing on both metal-catalyzed transfer hydrogenation and whole-cell biocatalysis, offering pathways to high conversion and enantioselectivity.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems employed in the reduction of this compound and related ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives using Metal Catalysts

Catalyst/LigandSubstrateH-DonorBaseTemp (°C)Conv. (%)ee (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]Acetophenonei-PrOHNaOH28>9597 (R)General Representation[1][2]
[RuCl2(p-cymene)]2 / ChitosanAcetophenoneHCOONa (aq)-40up to 80up to 86 (S)[3]
Ir-complex / (S)-1aAcetophenoneEtOHtBuOK409998 (R)[4]
1%Pd@MIL-101(Cr)This compoundH2 (10 bar)-50HighN/A[5]

Table 2: Biocatalytic Reduction of this compound

BiocatalystCo-substrate/Cofactor RegenerationSubstrate Conc.Temp (°C)pHConv. (%)ee (%)Reference
Recombinant E. coli whole cells (ADH + GDH)Glucose~0.5 MN/AN/A>95>99 (R)[6]
E. coli whole cells (Carbonyl Reductase)Isopropanol (B130326)NeatN/AN/A>98>99 (S)[7][8]
Yeast cellsGlucoseN/A259~100>99 (S)[9]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of this compound based on established methods for acetophenone derivatives.[1][2]

Materials:

  • This compound

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (B78521) (KOH) or Sodium isopropoxide

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound (1 mmol) in anhydrous isopropanol (5 mL).

  • Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) to the substrate solution.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-(4-fluorophenyl)ethanol.

  • Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol is a representative procedure for the enantioselective reduction of this compound using recombinant E. coli whole cells expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.[6][10][11]

Materials:

  • Recombinant E. coli strain co-expressing a suitable ADH and GDH.

  • Luria-Bertani (LB) medium (or other suitable growth medium) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • This compound.

  • Glucose.

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Centrifuge.

  • Incubator shaker.

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotics.

    • Grow the culture overnight at 37 °C with shaking (200-250 rpm).

    • Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37 °C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4 °C).

    • Wash the cell pellet with phosphate buffer and centrifuge again.

    • The resulting cell paste can be used directly or lyophilized for storage.

  • Biotransformation:

    • In a reaction vessel, suspend the prepared E. coli whole cells in phosphate buffer.

    • Add glucose (for cofactor regeneration).

    • Add this compound to the desired final concentration (e.g., up to 0.5 M). An organic co-solvent (e.g., DMSO, up to 5% v/v) can be used to improve substrate solubility.

    • Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with shaking.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis:

    • Purify the product by flash column chromatography.

    • Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Catalyst/Biocatalyst setup Set up Reaction Vessel prep_reactants->setup initiate Initiate Reaction (e.g., Heating, Shaking) setup->initiate monitor Monitor Progress (TLC/GC) initiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral GC/HPLC) characterize->ee_det

Caption: Experimental workflow for the catalytic reduction of this compound.

catalytic_cycle Ru_H [Ru]-H Ketone R-C(=O)-R'' Ru_H->Ketone Hydride Transfer Ru_alkoxide [Ru]-O-CH(R')2 Ru_alkoxide->Ru_H β-Hydride Elimination H_acceptor R'2C=O Alcohol R-CH(OH)-R'' Ketone->Alcohol Protonation H_donor R'2CHOH H_donor->Ru_alkoxide Coordination

Caption: Simplified catalytic cycle for transfer hydrogenation of a ketone.

References

Application Notes and Protocols: Reduction of 4'-Fluoroacetophenone using Sodium Borohydride (NaBH4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of 4'-Fluoroacetophenone to 1-(4-fluorophenyl)ethanol (B1199365) using sodium borohydride (B1222165) (NaBH4). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1] The protocols outlined below are based on established methods for the reduction of aromatic ketones, offering a reliable and efficient procedure.[2][3][4][5][6]

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH4) is a widely used reducing agent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[2][3][5][7] Unlike more reactive hydrides like lithium aluminum hydride (LiAlH4), NaBH4 can be used in protic solvents such as methanol (B129727) and ethanol, making it a safer and more convenient reagent for many applications.[3][8] The reduction of this compound is of particular interest as the resulting product, 1-(4-fluorophenyl)ethanol, is a key building block in the synthesis of various biologically active molecules.[1]

Reaction and Mechanism

The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of this compound. This is followed by a protonation step, typically from the solvent, to yield the secondary alcohol, 1-(4-fluorophenyl)ethanol.[8][9][10]

Reaction Scheme:

The stoichiometry of the reaction is such that one mole of sodium borohydride can, in principle, reduce four moles of the ketone, as each NaBH4 molecule can deliver four hydride ions.[3][5][7] However, in practice, a molar excess of NaBH4 is often used to ensure complete conversion.

Mechanism of Reduction

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion from the BH₄⁻ species attacks the partially positive carbonyl carbon of the this compound, leading to the formation of a tetra-alkoxyborate intermediate.

  • Protonation: During the work-up stage, the addition of a protic solvent (like water or dilute acid) protonates the alkoxide ion, yielding the final alcohol product, 1-(4-fluorophenyl)ethanol.[8][9]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the reduction of this compound with NaBH4. These values are based on general procedures for similar ketone reductions.

ParameterValueReference
Reactants
This compound1.0 eq-
Sodium Borohydride (NaBH4)1.0 - 1.5 eq[11]
Solvent Methanol or Ethanol[2][3][11]
Reaction Temperature 0 °C to Room Temperature[3][5][6]
Reaction Time 15 - 60 minutes[2][3][6]
Work-up Aqueous acid (e.g., 1M HCl) or water quench[6][11][12]
Typical Yield > 90%[6]

Physicochemical Properties of 1-(4-fluorophenyl)ethanol:

PropertyValueReference
Molecular Formula C₈H₉FO[1][13]
Molecular Weight 140.15 g/mol [13]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 90-92 °C at 7 mmHg[14][15]
Density ~1.109 g/mL at 25 °C[1][15]
Solubility Sparingly soluble in water[1]

Experimental Protocols

Protocol 1: Reduction of this compound in Methanol

This protocol describes a standard laboratory-scale reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 36.2 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (e.g., 1.37 g, 36.2 mmol) in small portions over 10-15 minutes. Caution: Hydrogen gas may be evolved.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 1 M HCl (20 mL) to quench the excess NaBH4 and neutralize the mixture. Caution: Vigorous gas evolution may occur.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • The product, 1-(4-fluorophenyl)ethanol, can be further purified by vacuum distillation if necessary.

Visualizations

Reaction Mechanism Pathway

ReactionMechanism Start This compound Intermediate Alkoxyborate Intermediate Start->Intermediate Nucleophilic Attack NaBH4 NaBH₄ Hydride H⁻ (from NaBH₄) NaBH4->Hydride releases Product 1-(4-fluorophenyl)ethanol Intermediate->Product Work-up Protonation Protonation (H₂O / H₃O⁺)

Caption: Mechanism of ketone reduction by NaBH4.

Experimental Workflow

ExperimentalWorkflow A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH₄ portion-wise B->C D Stir at 0 °C for 30 min C->D E Quench with 1M HCl D->E F Remove Methanol (Rotary Evaporation) E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purified 1-(4-fluorophenyl)ethanol H->I

References

Synthesis of Chalcones using 4'-Fluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The synthesis of novel chalcone (B49325) derivatives is a key area of research for the discovery of new therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 4'-fluoroacetophenone as a key starting material. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the resulting chalcone derivatives. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and versatile method for chalcone synthesis.

Reaction Principle: Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic ketone (this compound) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The reaction mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.

  • Aldol (B89426) Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: The aldol intermediate readily undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product. The formation of this extended conjugated system drives the reaction to completion.

Experimental Protocols

General Protocol for the Synthesis of Chalcones from this compound

This protocol describes a general procedure for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% in water or methanol)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, beaker, filtration apparatus)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, slowly add a solution of NaOH or KOH (typically 1.5-2 equivalents) dropwise at room temperature or while cooling in an ice bath. The addition of a strong base often results in a color change.

  • Reaction: Stir the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: Characterize the synthesized chalcone using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants This compound + Substituted Benzaldehyde dissolution Dissolve in Ethanol reactants->dissolution base_addition Add NaOH/KOH Solution dissolution->base_addition reaction Stir at Room Temp (2-24h) base_addition->reaction quenching Pour into Ice Water reaction->quenching neutralization Acidify (HCl/Acetic Acid) quenching->neutralization filtration Vacuum Filtration neutralization->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Characterization: - Melting Point - IR Spectroscopy - NMR Spectroscopy recrystallization->characterization

A schematic overview of the chalcone synthesis workflow.

Data Presentation: Synthesis of Chalcones from this compound

The following table summarizes the synthesis of various chalcone derivatives starting from this compound and different substituted benzaldehydes, including their reaction yields and melting points.

EntrySubstituted BenzaldehydeChalcone ProductYield (%)Melting Point (°C)
1Benzaldehyde(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one85-9592-94
24-Methoxybenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-92134-136
34-Chlorobenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one88-96132-134[1][2]
44-Nitrobenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85178-180

Applications in Drug Development: Signaling Pathways

Chalcones derived from this compound have shown significant potential in drug development, particularly as anti-inflammatory and anticancer agents. Their biological activity is often attributed to their ability to modulate key signaling pathways involved in disease progression.

Anti-inflammatory Activity: NF-κB and JNK Signaling Pathways

Many fluoro-chalcones exhibit anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) signaling pathways.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway stimuli_nfkb Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor_nfkb Receptor Activation stimuli_nfkb->receptor_nfkb ikk IKK Complex Activation receptor_nfkb->ikk ikb_phos IκBα Phosphorylation ikk->ikb_phos ikb_deg IκBα Degradation ikb_phos->ikb_deg nfkb_nuc NF-κB Nuclear Translocation ikb_deg->nfkb_nuc nfkb_trans Transcription of Pro-inflammatory Genes nfkb_nuc->nfkb_trans chalcone_nfkb Fluoro-Chalcone chalcone_nfkb->ikk Inhibition stimuli_jnk Stress Stimuli (e.g., Cytokines, ROS) map3k MAP3K Activation (e.g., ASK1, MEKK1) stimuli_jnk->map3k mkk MKK4/7 Activation map3k->mkk jnk JNK Activation mkk->jnk ap1 AP-1 Activation (c-Jun/c-Fos) jnk->ap1 ap1_trans Transcription of Inflammatory Mediators ap1->ap1_trans chalcone_jnk Fluoro-Chalcone chalcone_jnk->jnk Inhibition anticancer_pathways cluster_hsf1 HSF1 Pathway cluster_apoptosis Apoptosis Pathway stress Cellular Stress (e.g., Proteotoxicity) hsf1_act HSF1 Trimerization & Phosphorylation stress->hsf1_act hse_bind Binding to HSE hsf1_act->hse_bind hsp_trans Transcription of Heat Shock Proteins (HSPs) hse_bind->hsp_trans chalcone_hsf1 Fluoro-Chalcone chalcone_hsf1->hsf1_act Modulation chalcone_apop Fluoro-Chalcone intrinsic Intrinsic Pathway (Mitochondrial) chalcone_apop->intrinsic extrinsic Extrinsic Pathway (Death Receptor) chalcone_apop->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Claisen-Schmidt Condensation with 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation reaction utilizing 4'-fluoroacetophenone. This reaction is a cornerstone in synthetic organic chemistry for the formation of chalcones, which are valuable precursors in the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds with significant biological activities.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and biological properties of the resulting chalcones, making them of particular interest in drug discovery and materials science.[4][5]

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone or aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).[6] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by a dehydration step to yield the stable conjugated system of the chalcone.[7] The use of this compound as the ketone component allows for the synthesis of fluorinated chalcones, a class of compounds that has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][8][9]

Reaction Mechanism

The reaction begins with the deprotonation of the α-carbon of this compound by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product is an unstable β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated chalcone.

Claisen_Schmidt_Mechanism R1 This compound S1 R1->S1 R2 Aromatic Aldehyde S2 R2->S2 Base Base (e.g., OH⁻) Base->S1 S3 Base->S3 I1 Enolate I1->S2 I2 Aldol Adduct (β-Hydroxy Ketone) I2->S3 P1 Chalcone Water H₂O S1->I1 Deprotonation S2->I2 Nucleophilic Attack S4 S3->S4 Dehydration S4->P1 S4->Water

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are generalized from various literature procedures for the synthesis of chalcones using fluorinated acetophenones.[1][8] Researchers should optimize the reaction conditions for their specific aromatic aldehyde.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This is a widely used and effective method for the synthesis of chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (absolute)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.

  • In a separate beaker, prepare a solution of NaOH or KOH (1.5 - 2.0 eq) in a small amount of water or ethanol.

  • Slowly add the basic solution dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid (the chalcone) is then collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Protocol 2: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free method can be employed.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Solid NaOH or KOH (powdered)

  • Mortar and pestle

  • Dilute HCl

  • Distilled water

  • Ice

Procedure:

  • In a mortar, grind this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and powdered NaOH or KOH (1.5 - 2.0 eq) together for 10-20 minutes at room temperature.

  • The mixture will likely become a paste or a solid mass.

  • Allow the mixture to stand at room temperature for the time determined by reaction monitoring (TLC).

  • After the reaction is complete, add crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water and recrystallize from an appropriate solvent.

Data Presentation

The following tables summarize typical reaction conditions and characterization data for chalcones synthesized from this compound and various aromatic aldehydes, as adapted from the literature.

Table 1: Reaction Conditions and Yields for the Synthesis of Fluorinated Chalcones

AldehydeCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
BenzaldehydeNaOHEthanol128592-94Adapted from[1]
4-ChlorobenzaldehydeKOHEthanol890145-147Adapted from[8]
4-MethoxybenzaldehydeNaOHEthanol1088110-112Adapted from[1]
4-NitrobenzaldehydeKOHEthanol692160-162Adapted from[8]

Table 2: Spectroscopic Data for a Representative Fluorinated Chalcone

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) ~1660 (C=O stretching), ~1595 (C=C stretching), ~1230 (C-F stretching)[8][10]
¹H NMR (CDCl₃, δ ppm) ~7.9-8.1 (m, 2H, Ar-H), ~7.3-7.6 (m, 6H, Ar-H, -CH=), ~7.1-7.2 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~165 (d, ¹JCF, C-F), ~145 (-CH=), ~130-135 (Ar-C), ~128-129 (Ar-C), ~122 (=CH-), ~115 (d, ²JCF, Ar-C)[11]

Experimental Workflow

The general workflow for the synthesis and characterization of chalcones from this compound is outlined below.

Experimental_Workflow A Reactant Preparation (this compound, Aldehyde, Base) B Claisen-Schmidt Condensation A->B C Reaction Monitoring (TLC) B->C C->B Continue Reaction D Work-up (Acidification, Precipitation) C->D Reaction Complete E Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Product Characterization F->G H Spectroscopic Analysis (FT-IR, NMR, Mass Spec) G->H I Physical Characterization (Melting Point, Elemental Analysis) G->I J Biological Activity Screening (Optional) G->J

Caption: General workflow for chalcone synthesis and analysis.

Applications in Drug Development

Chalcones derived from this compound are of significant interest to drug development professionals due to their broad spectrum of biological activities. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. These fluorinated chalcones have been investigated for their potential as:

  • Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[4][5]

  • Anti-inflammatory Agents: Inhibiting enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: Showing activity against a range of bacteria and fungi.

  • Antioxidant Agents: Scavenging free radicals and protecting against oxidative stress.

The straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse libraries of fluorinated chalcones for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

References

4'-Fluoroacetophenone: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4'-Fluoroacetophenone, a versatile aromatic ketone, has emerged as a critical building block in the synthesis of several blockbuster pharmaceuticals. Its unique chemical properties, stemming from the presence of a fluorine atom, make it an invaluable intermediate for drug development professionals. These application notes provide detailed protocols and insights into the use of this compound in the synthesis of Ezetimibe (B1671841), Aprepitant, and Sitagliptin, alongside an overview of the signaling pathways of these drugs.

Introduction

This compound (CAS 403-42-9) is a colorless to slightly yellow liquid that serves as a precursor in a variety of chemical reactions, including nucleophilic substitutions, acylations, and condensations.[1][2] The fluorine substituent enhances the metabolic stability and bioavailability of drug candidates, making it a desirable feature in medicinal chemistry.[3] This document outlines specific applications of this compound in the synthesis of three major therapeutic agents and provides detailed experimental methodologies for key synthetic transformations.

Application 1: Synthesis of Ezetimibe

Ezetimibe is a cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[4] A key step in the synthesis of Ezetimibe involves the condensation of a silylated enol ether derived from this compound with a chiral aldehyde.[5][6]

Signaling Pathway of Ezetimibe

Ezetimibe's mechanism of action involves the direct inhibition of cholesterol uptake. By binding to the NPC1L1 protein, Ezetimibe prevents the formation of the NPC1L1/cholesterol complex, which is necessary for the endocytosis of cholesterol into enterocytes.[7][8][9] This leads to a reduction in the delivery of intestinal cholesterol to the liver, prompting an upregulation of hepatic LDL receptors and subsequent clearance of LDL cholesterol from the plasma.[10]

Ezetimibe_Signaling_Pathway cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Endocytosis Endocytosis Cholesterol_Uptake->Endocytosis Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons ToLiver To Liver via Lymphatics Chylomicrons->ToLiver Aprepitant_Signaling_Pathway cluster_intracellular Intracellular SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds G_protein Gq/11 NK1R->G_protein Aprepitant Aprepitant Aprepitant->NK1R Blocks PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Emesis Emetic Signal Ca_PKC->Emesis

References

Applications of 4'-Fluoroacetophenone in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Fluoroacetophenone, a versatile chemical intermediate, is increasingly recognized for its significant role in the development of modern agrochemicals. Its unique chemical properties, imparted by the fluorine atom and the acetophenone (B1666503) backbone, make it a valuable starting material for the synthesis of a range of potent fungicides and herbicides. This document provides a detailed account of the applications of this compound in the agrochemical sector, including experimental protocols, quantitative efficacy data, and insights into the mode of action of the resulting active ingredients.

Application in Fungicide Synthesis: The Triazole Class

This compound is a key precursor in the synthesis of triazole fungicides, a critical class of agrochemicals used to control a broad spectrum of fungal diseases in crops. These fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and development.

One important intermediate derived from this compound is 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone . This compound serves as a building block for the synthesis of more complex triazole fungicides.

Experimental Protocol: Synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone

This protocol details the synthesis of the triazole intermediate from this compound.

Materials:

Procedure:

  • A mixture of this compound (0.047 mol) and 1,2,4-triazole (0.047 mol) is prepared in the presence of potassium carbonate (0.056 mol) in DMF solvent.

  • The reaction mixture is refluxed for 12 hours.

  • After refluxing, the mixture is allowed to cool to room temperature.

  • Water is added to the reaction mixture, followed by extraction with ethyl acetate (3 x 50 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the product, 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone.

Logical Workflow for the Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluoroacetophenone 4-Fluoroacetophenone Reflux Reflux for 12 hours 4-Fluoroacetophenone->Reflux 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Reflux K2CO3 Potassium Carbonate K2CO3->Reflux DMF DMF (Solvent) DMF->Reflux Cooling Cool to Room Temp. Reflux->Cooling Reaction Completion Extraction Water Quench & Ethyl Acetate Extraction Cooling->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Intermediate 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone Evaporation->Intermediate Final Product G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicide cluster_outcome Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (14α-demethylase) Lanosterol->14-demethylated intermediates Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol->Toxic_Sterol_Accumulation Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Ergosterol_Depletion Ergosterol Depletion Ergosterol->Ergosterol_Depletion Membrane_Disruption Cell Membrane Disruption Triazole Triazole Fungicide (from this compound) Triazole->Inhibition Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Application Notes and Protocols for the Asymmetric Reduction of 4'-Fluoroacetophenone using a Biocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective reduction of 4'-fluoroacetophenone to the chiral alcohol (R)- or (S)-1-(4-fluorophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. The protocols herein describe the use of various whole-cell biocatalysts, including commercially available Baker's yeast (Saccharomyces cerevisiae), Rhodotorula mucilaginosa, and a recombinant Escherichia coli strain expressing an alcohol dehydrogenase (ADH) with a coupled cofactor regeneration system.

Data Presentation: Performance of Biocatalysts

The following tables summarize the quantitative data for the asymmetric reduction of this compound using different biocatalytic systems.

Table 1: Asymmetric Reduction of this compound using Whole-Cell Biocatalysts

BiocatalystSubstrate Conc. (mM)Co-substrateReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Enantiomer
Baker's Yeast-Glucose->80up to 70(R)
Rhodotorula mucilaginosa YS62352% Glucose3089.7>99.9(S)
Recombinant E. coli (ADH + GDH)~500 (0.5 M)Glucose->95>99(R)[1]

Table 2: Optimal Reaction Conditions for Rhodotorula mucilaginosa YS62

ParameterOptimal Value
Cell Concentration (g/L)60
pH6.5
Temperature (°C)34
Agitation (rpm)170

Experimental Protocols

Protocol 1: Asymmetric Reduction using Baker's Yeast

This protocol outlines a convenient method for the asymmetric reduction of this compound using readily available Baker's yeast.[2]

1. Materials:

  • This compound

  • Baker's yeast (commercially available, fresh or dried)

  • Glucose

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • In an Erlenmeyer flask, dissolve a desired amount of glucose in deionized water to create a 5-10% (w/v) solution.
  • Suspend Baker's yeast in the glucose solution. A typical ratio is 10-20 g of yeast per 100 mL of solution.
  • Stir the yeast suspension at room temperature (25-30°C) for 30-60 minutes to activate the yeast.
  • Add this compound to the activated yeast suspension. The substrate concentration can be varied, but a starting point of 10-50 mM is recommended.
  • Seal the flask and stir the reaction mixture at room temperature for 24-72 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Upon completion, centrifuge the reaction mixture to pellet the yeast cells.
  • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-fluorophenyl)ethanol (B1199365).
  • Purify the product by column chromatography if necessary.

Protocol 2: Asymmetric Reduction using Rhodotorula mucilaginosa

This protocol describes the cultivation of Rhodotorula mucilaginosa and its application in the asymmetric reduction of this compound.

1. Materials:

  • Rhodotorula mucilaginosa strain (e.g., YS62)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate (B84403) buffer (pH 6.5)

  • Glucose

  • This compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Cultivation of Rhodotorula mucilaginosa:

  • Prepare sterile YPD medium.
  • Inoculate the medium with a single colony of R. mucilaginosa.
  • Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.
  • Harvest the cells by centrifugation at 5000 x g for 10 minutes.
  • Wash the cell pellet twice with sterile phosphate buffer (pH 6.5).

3. Biotransformation:

  • Resuspend the washed R. mucilaginosa cells in phosphate buffer (pH 6.5) to a final concentration of 60 g/L.
  • Add glucose to a final concentration of 2% (w/v) as a co-substrate for cofactor regeneration.
  • Add this compound to a final concentration of 35 mM.
  • Incubate the reaction mixture at 34°C with shaking at 170 rpm for 30 hours.
  • Monitor the reaction by GC.
  • After the reaction, pellet the cells by centrifugation.
  • Extract the supernatant with ethyl acetate and process as described in Protocol 1.

Protocol 3: Asymmetric Reduction using Recombinant E. coli with ADH and GDH

This protocol details the use of a whole-cell biocatalyst system consisting of recombinant E. coli co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1][3][4]

1. Materials:

  • Recombinant E. coli strain co-expressing ADH and GDH

  • LB medium with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Phosphate buffer (pH 7.0)

  • Glucose

  • This compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Expression of Recombinant Enzymes:

  • Inoculate LB medium containing the appropriate antibiotics with the recombinant E. coli strain.
  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
  • Harvest the cells by centrifugation and wash with phosphate buffer (pH 7.0).

3. Whole-Cell Biotransformation:

  • Resuspend the harvested cells in phosphate buffer (pH 7.0).
  • In a reaction vessel, combine the cell suspension, this compound (up to 0.5 M), and glucose (as a co-substrate, typically in a 1:1 to 1.5:1 molar ratio to the substrate).[1]
  • Adjust the pH to 7.0 and maintain it throughout the reaction.
  • Stir the reaction at a controlled temperature (e.g., 30°C).
  • Monitor the reaction progress by GC.
  • Upon completion, separate the cells by centrifugation.
  • Extract the product from the supernatant with ethyl acetate and proceed with purification as described in Protocol 1.

Protocol 4: Analytical Method - Chiral Gas Chromatography (GC)

This protocol provides a general method for the determination of conversion and enantiomeric excess of 1-(4-fluorophenyl)ethanol.

1. Materials and Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)

  • Helium or hydrogen as carrier gas

  • Ethyl acetate (HPLC grade)

  • Standard racemic 1-(4-fluorophenyl)ethanol

  • Samples from the biotransformation

2. Sample Preparation:

  • Dilute a small aliquot of the organic extract from the biotransformation with ethyl acetate.
  • Prepare a standard solution of racemic 1-(4-fluorophenyl)ethanol in ethyl acetate.

3. GC Conditions (Example):

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
  • Inject the sample from the biotransformation.
  • Calculate the conversion by comparing the peak area of the product to the sum of the peak areas of the product and the remaining substrate.
  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

Enzymatic_Reduction_Pathway cluster_reaction Enzymatic Reduction cluster_cofactor Cofactor Regeneration cluster_regeneration Regeneration System 4_Fluoroacetophenone This compound ADH Alcohol Dehydrogenase (ADH) 4_Fluoroacetophenone->ADH Chiral_Alcohol 1-(4-fluorophenyl)ethanol ((R) or (S)) ADH->Chiral_Alcohol NADPH NADPH NADP NADP+ NADPH->NADP H- NADP_reg NADP+ NADP->NADP_reg Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg NADP_reg->GDH NADPH_reg->NADPH

Caption: Enzymatic reduction of this compound with cofactor regeneration.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Cultivation Cultivation of Biocatalyst Harvesting Harvesting & Washing (Centrifugation) Cultivation->Harvesting Reaction_Setup Reaction Setup: - Washed Cells - Buffer - this compound - Co-substrate (Glucose) Harvesting->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis Chiral GC Analysis (Conversion & ee) Extraction->Analysis Purification Purification (e.g., Column Chromatography) Analysis->Purification

References

Application Notes and Protocols: Homogeneous Hydrogenation of 4'-Fluoroacetophenone with Mn(I) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and agrochemicals. While noble metal catalysts based on ruthenium, rhodium, and iridium have traditionally dominated this field, the development of catalysts based on earth-abundant and less toxic metals is a key goal for sustainable chemistry. Manganese, being abundant and biocompatible, has emerged as a promising alternative. This document provides detailed application notes and protocols for the homogeneous hydrogenation of 4'-fluoroacetophenone to 1-(4-fluorophenyl)ethanol (B1199365) using well-defined Manganese(I) complexes. This reaction is of particular interest as fluorinated alcohols are important building blocks in medicinal chemistry.

Catalytic Systems and Performance

Several Mn(I) complexes have demonstrated high efficacy in the hydrogenation of this compound. Pincer-type ligands, particularly those with phosphine (B1218219) donors, play a crucial role in stabilizing the manganese center and facilitating the catalytic cycle. A notable example is the bench-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], which operates under mild, base-free conditions.

Data Summary

The following tables summarize the quantitative data for the hydrogenation of this compound using different Mn(I) catalytic systems.

Table 1: Optimization of Reaction Conditions for the Hydrogenation of this compound with fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] [1][2]

EntryCatalyst Loading (mol %)SolventH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
13Et₂O50252495
23MeOH502524Lower Reactivity
33CH₂Cl₂502524Lower Reactivity
43DME502524Lower Reactivity
53Et₂O302524Full Conversion
63Et₂O102524Full Conversion
73Et₂O10258Drastic Decrease
81Et₂O106036>99 (Isolated Yield)

dippe = 1,2-bis(di-iso-propylphosphino)ethane DME = dimethoxyethane

Table 2: Substrate Scope using fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] under Optimized Conditions [1][3]

SubstrateCatalyst Loading (mol %)H₂ Pressure (bar)Temperature (°C)Time (h)Isolated Yield (%)
This compound3102536>99
Acetophenone3102536>99
4'-Chloroacetophenone3102536>99
4'-Bromoacetophenone3102536>99
4'-Methylacetophenone3102536>99

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of this compound

This protocol is based on the use of the fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] catalyst under mild, base-free conditions.[1][3]

Materials:

  • fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] catalyst

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • In a glovebox, charge a glass vial with the Mn(I) catalyst (e.g., 3 mol % relative to the substrate).

  • Add this compound (e.g., 0.38 mmol) to the vial.

  • Add anhydrous diethyl ether (5 mL) to the vial to dissolve the substrate and catalyst.

  • Place a magnetic stir bar into the vial.

  • Seal the vial and place it inside a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 10 bar).

  • Place the autoclave on a magnetic stirrer and begin stirring at room temperature (25 °C).

  • After the specified reaction time (e.g., 24-36 hours), carefully vent the autoclave.

  • Open the autoclave and remove the reaction vial.

  • The conversion can be determined by ¹⁹F{¹H}-NMR spectroscopy of the crude reaction mixture.

  • For product isolation, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation (In Glovebox) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Isolation catalyst Mn(I) Catalyst vial Reaction Vial catalyst->vial substrate This compound substrate->vial solvent Anhydrous Et₂O solvent->vial autoclave Autoclave Assembly vial->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize (10 bar H₂) purge->pressurize react Stir at 25°C pressurize->react vent Vent Autoclave react->vent analysis NMR Analysis vent->analysis workup Workup & Purification analysis->workup product 1-(4-fluorophenyl)ethanol workup->product

Caption: Experimental workflow for the Mn(I)-catalyzed hydrogenation of this compound.

Proposed Catalytic Cycle

The hydrogenation is proposed to proceed via an inner-sphere mechanism. The catalytic cycle involves the activation of the precatalyst, coordination of the ketone, hydride transfer, and regeneration of the active catalyst.

catalytic_cycle precatalyst fac-[Mn(dippe)(CO)₃R] active_hydride [Mn(dippe)(CO)₂(H)] precatalyst->active_hydride + H₂ - R-H ketone_complex η²-Ketone Complex (B) active_hydride->ketone_complex + Ketone alkoxide_intermediate Alkoxide Intermediate (C) ketone_complex->alkoxide_intermediate Hydride Transfer (TS) product_release Alcohol Product Release alkoxide_intermediate->product_release + H₂ product_release->active_hydride - Alcohol

Caption: Proposed catalytic cycle for the Mn(I)-catalyzed hydrogenation of ketones.[3]

Mechanism and Discussion

The currently accepted mechanism for the hydrogenation of ketones catalyzed by fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] involves an inner-sphere hydride transfer.[3] The reaction is initiated by the activation of the precatalyst with dihydrogen. The ketone then coordinates to the 16-electron manganese hydride intermediate. This is followed by the insertion of the carbonyl carbon into the Mn-H bond, forming a manganese alkoxide intermediate. The final product, 1-(4-fluorophenyl)ethanol, is then released upon reaction with another molecule of H₂, regenerating the active manganese hydride species and thus closing the catalytic cycle. The steric bulk of the dippe ligand is believed to be crucial for the high reactivity of the catalyst.[1]

Safety Precautions

  • Manganese compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-pressure hydrogenation reactions should be carried out behind a blast shield in a well-ventilated fume hood.

  • Proper procedures for handling and venting high-pressure gases must be followed.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

Conclusion

The use of well-defined Mn(I) complexes, such as fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], provides an efficient, selective, and sustainable method for the homogeneous hydrogenation of this compound. The reaction proceeds under mild, base-free conditions with high yields, offering a viable alternative to traditional noble metal catalysts. The detailed protocols and data presented herein are intended to facilitate the adoption of this methodology in academic and industrial research settings, particularly in the field of drug development where fluorinated intermediates are of high value.

References

Application Note: Protocol for Monitoring 4'-Fluoroacetophenone Reactions by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for monitoring the progress of chemical reactions involving 4'-Fluoroacetophenone using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. This document outlines the procedures for a representative reduction reaction, including sample preparation, analytical conditions, and data interpretation.

Representative Reaction: Reduction of this compound

To illustrate the monitoring protocols, we will use the reduction of this compound to 1-(4-fluorophenyl)ethanol (B1199365) as a model reaction. This transformation is a common step in synthetic pathways and involves a distinct change in the functional group from a ketone to a secondary alcohol, leading to a significant difference in polarity, which is ideal for chromatographic separation.

Reaction Scheme: this compound reacts with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a solvent like methanol (B129727) or ethanol (B145695) to yield 1-(4-fluorophenyl)ethanol.[3][4]

(Note: Image is representational)

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to quickly assess the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[5][6][7]

Materials and Equipment
  • TLC Plates: Silica (B1680970) gel 60 F₂₅₄ plates

  • Mobile Phase (Eluent): 4:1 Hexane:Ethyl Acetate (B1210297) (v/v) - Note: This ratio may need optimization depending on the specific reaction products.

  • TLC Chamber: Glass jar with a lid

  • Spotters: Capillary tubes

  • Visualization: UV lamp (254 nm) and a potassium permanganate (B83412) (KMnO₄) stain.

Experimental Protocol
  • Chamber Preparation: Pour the 4:1 hexane:ethyl acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot (approx. 1-2 µL) from the reaction vessel using a capillary tube.[6] Quench the aliquot in a small vial containing a drop of water and dilute with 0.5 mL of ethyl acetate.

  • Spotting the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.[8]

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the starting material and, directly on top of it, a spot of the reaction mixture to the "Co" (co-spot) lane.[8]

    • Apply a spot of the reaction mixture to the "RM" lane. Ensure all spots are small and concentrated.[7]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[8] Allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis:

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[7]

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots.[9] Circle the spots with a pencil.

    • (Optional) For further visualization, dip the plate into a KMnO₄ stain and gently heat it with a heat gun. The product (alcohol) will likely show a more pronounced spot than the starting material (ketone).

    • Calculate the Retardation Factor (R𝒻) for each spot:

      • R𝒻 = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

Data Presentation and Interpretation

The starting material, this compound, is less polar than the product, 1-(4-fluorophenyl)ethanol. Therefore, the starting material will travel further up the silica plate, resulting in a higher R𝒻 value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "RM" lane.

Table 1: Example TLC Monitoring Data

Time PointR𝒻 of Starting Material (SM)R𝒻 of Product (P)Observations
T = 0 min~0.55-A single, strong spot for SM is present.
T = 30 min~0.55~0.30SM spot has diminished; a new, lower R𝒻 product spot has appeared.
T = 60 minFaint~0.30SM spot is barely visible; product spot is intense.
T = 90 minNot visible~0.30SM spot has completely disappeared, indicating reaction completion.

Protocol 2: Monitoring by Gas Chromatography (GC)

GC provides quantitative data on the reaction progress, allowing for the calculation of conversion and the detection of side products.[1][2][10]

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Detector: FID, 280°C.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

Experimental Protocol
  • Sample Preparation:

    • At each time point, take an aliquot from the reaction mixture as described in the TLC protocol (Section 2.2).

    • Quench and dilute the aliquot in 1.0 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • If necessary, filter the sample through a syringe filter (0.45 µm) to remove any particulates.

    • Transfer the diluted sample to a 2 mL GC vial.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition. The instrument will run the specified temperature program to separate the components of the mixture.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (RT). The lower boiling point compound (this compound, BP: 196°C) will elute before the higher boiling point product (1-(4-fluorophenyl)ethanol).

    • Integrate the area under each peak.

    • Calculate the percent conversion using the peak areas. Assuming the response factors of the starting material and product are similar, the formula is:

      • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

Data Presentation and Interpretation

The reaction is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is deemed complete when the peak for the starting material is no longer detected or its area remains constant over two consecutive time points.

Table 2: Example GC Monitoring Data

Time PointRT of Starting Material (min)Peak Area (SM)RT of Product (min)Peak Area (P)% Conversion
T = 0 min~6.81,540,000-00%
T = 30 min~6.8750,000~7.5810,00052%
T = 60 min~6.8150,000~7.51,450,00091%
T = 90 min~6.815,000~7.51,590,000>99%

Visualization of Monitoring Workflow

The following diagram illustrates the decision-making process for monitoring a chemical reaction using TLC and GC.

G cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_decision Decision Phase start Start Reaction (T=0) take_aliquot Take Aliquot at Timed Interval start->take_aliquot tlc Perform TLC Analysis take_aliquot->tlc gc Perform GC Analysis (for quantitative data) tlc->gc Optional/ Confirmatory decision Is Starting Material Consumed? tlc->decision gc->decision continue_rxn Continue Reaction (Return to 'Take Aliquot') decision->continue_rxn No workup Proceed to Work-up & Purification decision->workup Yes continue_rxn->take_aliquot

Caption: Workflow for reaction monitoring using TLC and GC.

Conclusion

The protocols described provide robust and reliable methods for monitoring reactions involving this compound. TLC serves as a quick, indispensable tool for qualitative assessment of reaction progress, while GC offers precise, quantitative data essential for optimization and kinetic studies. The combined use of these techniques ensures efficient and accurate reaction tracking, which is paramount in research and drug development settings.

References

Derivatization of 4'-Fluoroacetophenone: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4'-fluoroacetophenone, a versatile building block in medicinal chemistry. The strategic introduction of a fluorine atom onto the acetophenone (B1666503) scaffold offers unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of derivative compounds.[1][2] This makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

Introduction to Derivatization Strategies

This compound serves as a valuable precursor for a variety of bioactive molecules, primarily through reactions involving its ketone functional group and the activated phenyl ring.[2] Key derivatization strategies include the synthesis of chalcones, pyrazoles, and halogenated intermediates, which are scaffolds for a diverse range of pharmacologically active compounds.[1][3][4]

Key Bioactive Scaffolds from this compound:

  • Chalcones: Synthesized via Claisen-Schmidt condensation, these α,β-unsaturated ketones are precursors to flavonoids and exhibit a wide array of biological activities, including anticancer and antimicrobial effects.[3][5]

  • Pyrazoles: These five-membered heterocyclic compounds, often synthesized from chalcone (B49325) intermediates, are prominent in medicinal chemistry due to their anticancer, antimicrobial, and anti-inflammatory properties.[1][6]

  • α-Halogenated Derivatives: The introduction of a halogen at the α-position of the ketone provides a reactive handle for further elaboration and the synthesis of various heterocyclic compounds.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of key derivatives of this compound.

Protocol 1: Synthesis of a 4'-Fluorochalcone (B1588617) Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025) to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add a 40% aqueous solution of potassium hydroxide to the stirred mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Synthesis of a Pyrazole (B372694) Derivative from a 4'-Fluorochalcone

This protocol outlines the cyclization of a 4'-fluorochalcone derivative with hydrazine (B178648) hydrate (B1144303) to form a pyrazole.

Materials:

  • 4'-Fluorochalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Suspend the 4'-fluorochalcone derivative (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified pyrazole.

Protocol 3: α-Bromination of this compound

This protocol describes the synthesis of 2-bromo-4'-fluoroacetophenone, a key intermediate for further derivatization.[4]

Materials:

  • This compound

  • Pyridine (B92270) hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.[4]

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[4]

  • Heat the reaction mixture to 90°C with stirring.[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.[4]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to crystallize the product.

  • Collect the solid product by vacuum filtration and wash with cold 50% ethanol until the filtrate is colorless.

  • Air-dry the product to obtain 2-bromo-4'-fluoroacetophenone.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of 4'-Fluorochalcone Derivatives (IC50 in µM)

Compound IDDerivative TypeR Group on BenzaldehydeCell LineIC50 (µM)Reference
4a 4-Anilinoquinolinylchalcone4-MethoxyphenylMDA-MB-231Not specified, but highest cytotoxicity[7]
1 Quinolinylchalcone4-MethoxyphenylH12991.41[7]
1 Quinolinylchalcone4-MethoxyphenylSKBR-30.70[7]
4 Chalcone-sulfonamide4-NitrophenylMCF-7More potent than Tamoxifen[3]
11-15 Fluorinated ChalconesNaphthalene (B1677914) derivatives4T1Stronger than non-fluorinated analogs[5]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
21c PyrazoleMulti-drug resistant bacteria0.25[1]
23h PyrazoleMulti-drug resistant bacteria0.25[1]
21a Pyrazole-HydrazoneStaphylococcus aureus62.5[8]
21a Pyrazole-HydrazoneCandida albicans2.9[8]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Derivatives of this compound, particularly chalcones and pyrazoles, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[9][10][11] Inhibition of this pathway by small molecules can lead to the suppression of tumor growth.[12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4'-Fluorochalcone/ Pyrazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of derivatives.

Experimental Workflow: From this compound to Bioactive Pyrazole

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of a pyrazole derivative starting from this compound.

Derivatization_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Intermediate 4'-Fluorochalcone Derivative Reaction1->Intermediate Reaction2 Cyclization with Hydrazine Hydrate Intermediate->Reaction2 Product Pyrazole Derivative Reaction2->Product Anticancer Anticancer Assays (e.g., MTT) Product->Anticancer Test for Antimicrobial Antimicrobial Assays (e.g., MIC) Product->Antimicrobial Test for SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

Caption: Workflow for synthesis and evaluation of pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4'-Fluoroacetophenone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound is showing low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion in the hydrogenation of this compound can stem from several factors:

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned. Ensure the catalyst has been properly stored and handled. Impurities in the substrate or solvent can poison noble metal catalysts. Consider using a fresh batch of catalyst or a guard column to remove impurities. Some catalysts, like certain manganese complexes, may require an induction period for activation[1].

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the chosen catalyst system. While some manganese-based catalysts can achieve full conversion at a relatively low pressure of 10 bar, other systems might require higher pressures.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency. For instance, with certain manganese catalysts, diethyl ether (Et2O) has been shown to be superior to methanol (B129727) (MeOH), dichloromethane (B109758) (CH2Cl2), or dimethoxyethane (DME)[1]. For some iron pincer complexes, alcoholic solvents like ethanol (B145695) are essential for the reaction to proceed.

  • Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Many hydrogenations of ketones can be performed at room temperature[1]. However, for certain catalysts, elevated temperatures may be necessary.

  • Poor Substrate Solubility: If the this compound is not fully dissolved in the chosen solvent, the reaction will be slow. Ensure your substrate is fully soluble at the reaction temperature.

Q2: I am observing side products in my reaction. How can I improve the selectivity for 1-(4-fluorophenyl)ethanol?

A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Chemoselectivity Issues: A key challenge can be the reduction of the aromatic fluorine (hydrodefluorination). To avoid this, carefully select your catalyst. While palladium on carbon is a common hydrogenation catalyst, platinum-based catalysts might offer better chemoselectivity in the presence of aromatic halogens.

  • Reductive Amination: If an amine is present as a contaminant or a reagent, reductive amination can occur, leading to the formation of N-substituted 1-(4-fluorophenyl)ethanamine (B1330211) derivatives[2]. Ensure all glassware is clean and that the starting materials are free from amine impurities.

  • Solvent Effects: The solvent can influence the reaction pathway. Protic solvents may participate in the reaction or alter the catalyst's behavior. It is crucial to use high-purity, dry solvents when necessary.

Q3: How do I choose the right catalyst for my this compound hydrogenation?

A3: The ideal catalyst depends on your specific experimental goals, such as desired stereochemistry, cost, and sensitivity to air and moisture.

  • For General Hydrogenation: Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of ketones to alcohols[3].

  • For Mild, Base-Free Conditions: Manganese(I) complexes, such as fac-[Mn(dippe)(CO)3(CH2CH2CH3)], have been shown to be active for the hydrogenation of this compound at room temperature and under base-free conditions[1][4].

  • For Enantioselective Hydrogenation: If you require a specific enantiomer of 1-(4-fluorophenyl)ethanol, you will need to use a chiral catalyst system. Options include ruthenium complexes with chiral ligands or biocatalytic methods using alcohol dehydrogenases[5][6].

  • Iron-Based Catalysts: Iron pincer complexes are efficient for the hydrogenation of various aryl ketones under mild conditions and offer a more abundant and less toxic alternative to noble metals[7].

Q4: What are the key safety precautions for performing a hydrogenation reaction?

A4: Hydrogenation reactions, especially those under pressure, carry inherent risks.

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources. Ensure proper grounding of equipment to prevent static discharge[7].

  • Pressure Reactions: Reactions performed under pressure must be carried out in appropriate pressure vessels (autoclaves) and behind a protective shield[7]. Always inspect the pressure vessel for any signs of damage before use.

  • Catalyst Handling: Some catalysts are pyrophoric (ignite spontaneously in air), particularly finely divided metal catalysts like Raney Nickel or dry Pd/C. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Hydrogenation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)H2 Pressure (bar)Time (h)Conversion (%)
fac-[Mn(dippe)(CO)3(CH2CH2CH3)]3Et2O255024>99
fac-[Mn(dippe)(CO)3(CH2CH2CH3)]3Et2O251024>99
fac-[Mn(dippe)(CO)3(CH2CH2CH3)]3MeOH25502425
fac-[Mn(dippe)(CO)3(CH2CH2CH3)]3CH2Cl225502415
1%Pd@MIL-101(Cr)5 (MOF)-5010--
Iron(II) PNP Pincer Complex1EtOH255-Quantitative

Data extracted from multiple sources for comparison.[1][2] Note that the reaction with 1%Pd@MIL-101(Cr) was a reductive amination with benzylamine, not a direct hydrogenation to the alcohol.

Experimental Protocols

General Protocol for the Hydrogenation of this compound using a Manganese Catalyst

This protocol is based on the procedure described for manganese-catalyzed hydrogenations[1][4].

Materials:

  • This compound

  • fac-[Mn(dippe)(CO)3(CH2CH2CH3)] (or other suitable catalyst)

  • Anhydrous diethyl ether (Et2O)

  • High-purity hydrogen gas

  • Autoclave equipped with a magnetic stirrer and pressure gauge

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • In a glovebox or under an inert atmosphere, add the manganese catalyst (e.g., 3 mol%) and a magnetic stir bar to a glass liner suitable for the autoclave.

  • Add the this compound to the liner.

  • Add the anhydrous solvent (e.g., Et2O).

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Connect the autoclave to a hydrogen line and purge the system several times with hydrogen gas to remove any residual air.

  • Pressurize the autoclave to the desired pressure (e.g., 10 bar) with hydrogen.

  • Begin stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Upon completion, carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the autoclave and retrieve the reaction mixture.

  • Analyze the conversion and purity of the product using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The product, 1-(4-fluorophenyl)ethanol, can be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_catalyst Charge Catalyst prep_substrate Add this compound prep_catalyst->prep_substrate prep_solvent Add Solvent prep_substrate->prep_solvent seal_autoclave Seal Autoclave prep_solvent->seal_autoclave purge Purge with H2 seal_autoclave->purge pressurize Pressurize with H2 purge->pressurize react Stir at Set Temp & Time pressurize->react vent Vent H2 react->vent analyze Analyze Conversion (GC/NMR) vent->analyze purify Purify Product analyze->purify

Caption: Experimental workflow for this compound hydrogenation.

troubleshooting_guide start Low/No Conversion q_catalyst Is the catalyst active and handled correctly? start->q_catalyst s_catalyst Use fresh catalyst. Check for poisons. q_catalyst->s_catalyst No q_pressure Is H2 pressure sufficient? q_catalyst->q_pressure Yes success Problem Solved s_catalyst->success s_pressure Increase H2 pressure. q_pressure->s_pressure No q_solvent Is the solvent optimal? q_pressure->q_solvent Yes s_pressure->success s_solvent Screen different solvents (e.g., Et2O, EtOH). q_solvent->s_solvent No q_temp Is the temperature appropriate? q_solvent->q_temp Yes s_solvent->success s_temp Adjust reaction temperature. q_temp->s_temp No s_temp->success

Caption: Troubleshooting guide for low conversion issues.

References

Improving yield in the synthesis of chalcones from 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chalcone (B49325) Synthesis from 4'-Fluoroacetophenone

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chalcones from this compound via the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in chalcone synthesis. Several factors can contribute to this problem.

  • Incomplete Deprotonation: The methyl protons of this compound require a sufficiently strong base for deprotonation to form the reactive enolate. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.[1]

    • Solution: Ensure you are using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] Consider increasing the concentration of the base or exploring alternative strong bases.

  • Reversible Aldol (B89426) Addition: The initial aldol addition step is reversible.[1] To drive the reaction towards the chalcone product, the subsequent dehydration step must be favored.

    • Solution: The removal of water can help shift the equilibrium. While often spontaneous in these reactions, ensuring the reaction goes to completion by extending the reaction time can be beneficial. Monitoring via Thin Layer Chromatography (TLC) is crucial.[2][3]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired chalcone.

    • Self-Condensation of Acetophenone (B1666503): The enolate of this compound can react with another molecule of the ketone. Using a slight excess of the aldehyde can sometimes minimize this side reaction.[1]

    • Cannizzaro Reaction: If using an aromatic aldehyde with no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base, reducing its availability for the desired condensation.[4][5] Slow, dropwise addition of the aldehyde, potentially at a lower temperature (e.g., in an ice bath), can mitigate this.[1][5]

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Solution: While many syntheses proceed well at room temperature (20-25 °C) which minimizes side reactions, less reactive substrates may require gentle heating (e.g., 40-65 °C) to increase the reaction rate.[2] However, temperatures above 65 °C may decrease the yield due to an increase in side reactions.[2]

Q2: The reaction mixture turned into a dark, gummy, or oily precipitate instead of the expected crystalline solid. What went wrong?

A2: The formation of a non-crystalline product typically indicates the presence of impurities or issues with the work-up and purification process.

  • Cause: The dark color can result from side reactions and decomposition products, which interfere with crystal lattice formation.[2]

  • Solution:

    • Work-up: Ensure the reaction mixture is properly neutralized. After pouring the mixture into ice water, acidify it carefully with dilute HCl.[3][6]

    • Washing: Wash the crude solid thoroughly with cold water to remove any remaining base catalyst and other water-soluble impurities until the filtrate is neutral.[1][2]

    • Purification: If direct recrystallization fails, column chromatography is an effective method for purification.[2] A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2][7]

Q3: I am monitoring my reaction with TLC, but I don't see the product spot appearing, or the starting material spots remain unchanged. Why is the reaction not proceeding?

A3: A stalled reaction points to a fundamental issue with the reagents or reaction conditions.

  • Catalyst Inactivity: The base catalyst is critical.

    • Solution: Use freshly prepared solutions of NaOH or KOH. Solid catalysts can lose potency over time due to absorption of atmospheric CO2 and moisture.

  • Stoichiometry: Incorrect molar ratios of reactants can halt the reaction.

    • Solution: Double-check the calculations for the molar equivalents of this compound, the aromatic aldehyde, and the catalyst. An equimolar ratio of the ketone and aldehyde is typical, though a slight excess (1.0-1.1 eq.) of the aldehyde can be used.[1]

  • Low Reactivity: The specific substrates being used may be inherently less reactive under the chosen conditions.

    • Solution: If the reaction is slow at room temperature, consider gentle heating (40-65 °C).[2] Alternatively, more advanced methods like ultrasound-assisted synthesis can dramatically reduce reaction times.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

A1: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for the Claisen-Schmidt condensation to produce chalcones.[1][2][9] The choice between them is often interchangeable, though some protocols may specify one over the other. The concentration of aqueous or alcoholic base is a critical factor and may require optimization.[8]

Q2: How do I choose the right solvent?

A2: Ethanol (B145695) is the most widely used solvent for this reaction as it readily dissolves the reactants and the base catalyst.[2][10] Methanol is also a common choice.[11] For a greener approach, solvent-free synthesis by grinding the reactants with a solid catalyst is a highly effective alternative that can lead to high yields and minimal waste.[3][10][12]

Q3: What are the ideal reaction time and temperature?

A3: There is no single optimal time or temperature, as these parameters are highly dependent on the specific reactants, catalyst, and method used.

  • Time: Reaction times can range from a few minutes under microwave or grinding conditions to several hours or even days for less reactive compounds at room temperature.[2][3] The best practice is to monitor the reaction's progress by TLC to determine when the starting material is consumed.[2][3]

  • Temperature: Room temperature (20-25 °C) is often sufficient and helps minimize side reactions.[2] For slower reactions, increasing the temperature to 40-65 °C can be beneficial.[2]

Q4: What is the most effective way to purify the crude chalcone?

A4: Recrystallization is the most common and often sufficient method for purifying chalcones.[2]

  • Solvent: 95% ethanol is a widely used and effective solvent for this purpose.[2][12] The key is to dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.[2]

  • Washing: After filtration, the collected crystals should be washed with cold water to remove residual base and then with a cold solvent (like a small amount of cold ethanol) to remove soluble impurities.[1][2]

  • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel is the next step.[2] A typical eluent system is a gradient of hexane and ethyl acetate.[2][7]

Q5: What are the key spectroscopic signals to confirm the formation of the chalcone?

A5:

  • ¹H NMR: The most characteristic signals are from the two alkene protons (H-α and H-β). They appear as doublets with a large coupling constant (J value) of around 15-16 Hz, which is indicative of a trans configuration.[3]

  • IR Spectroscopy: Look for a strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the region of 1630-1660 cm⁻¹. You should also see a peak for the C=C double bond.

  • TLC: Chalcone spots on a TLC plate are often yellow and can be visualized under a UV lamp.[3] The Rf value of the chalcone product will be distinctly different from the starting acetophenone and aldehyde.[3][12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, providing a basis for optimizing your experimental setup.

Table 1: Comparison of Synthesis Methods and Catalysts

MethodCatalystSolventTimeYield (%)NotesReference(s)
Conventional (Reflux)KOHEthanol5 hours9.2Lower yield compared to solvent-free methods.[10]
GrindingKOHSolvent-free50 mins32.6Greener, shorter reaction time.[10]
GrindingNaOHSolvent-free10 mins65-71.5High yield, minimal waste, very fast.[3]
UltrasoundKOHMethanol15-30 mins~75-90Drastically reduced reaction time compared to conventional stirring.[3][8]

Table 2: Effect of Temperature on Chalcone Synthesis

TemperatureTypical ConditionsAdvantagesDisadvantagesReference(s)
Room Temp (20-25 °C) Stirring in ethanolMinimizes side reactions, simple setup.Can be very slow for less reactive substrates.[2]
Elevated Temp (40-65 °C) Stirring/reflux in ethanolIncreases reaction rate for sluggish reactions.Higher risk of side products and decomposition.[2]
Elevated Temp (70-80 °C) Ultrasound-assistedCan be optimal for specific, highly substituted chalcones.Requires careful optimization to avoid yield loss.[8]

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation (Ethanol)

This protocol is a standard method for synthesizing chalcones using a base catalyst in an alcohol solvent.[1][3]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Aldehyde Addition: To the stirred solution, add the desired aromatic aldehyde (1.0-1.1 eq.) at room temperature.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous or alcoholic solution of a strong base like NaOH or KOH (a common approach is to use a 40-60% aqueous solution).[10][13][14]

  • Reaction: Remove the ice bath and stir the mixture at room temperature. Reaction time can vary from a few hours to 24 hours.[3] Monitor the reaction's progress using TLC (e.g., in a 3:1 hexanes/ethyl acetate system).[3]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.[1]

  • Neutralization: Slowly add dilute HCl to neutralize the mixture until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to yield the pure product.[1][2]

Protocol 2: Solvent-Free Synthesis by Grinding

This method is an environmentally friendly alternative that avoids organic solvents and often reduces reaction times.[7][10][12]

  • Preparation: Place this compound (1.0 eq.) and a solid base catalyst such as NaOH or KOH (1.0 eq.) in a mortar.

  • Grinding (Step 1): Grind the mixture with a pestle for several minutes until it becomes a homogenous paste.

  • Aldehyde Addition: Add the aromatic aldehyde (1.0 eq.) to the mortar.

  • Grinding (Step 2): Continue to grind the mixture vigorously for 10-50 minutes.[3][10] The mixture will often change color and solidify. Monitor reaction completion by TLC.

  • Work-up: Add cold water to the mortar and stir to break up the solid.

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove the catalyst.

  • Purification: Recrystallize the crude product from 95% ethanol.[12]

Visualizations

Chalcone_Synthesis_Workflow prep 1. Preparation Dissolve this compound & Aldehyde in Solvent catalyst 2. Catalyst Addition Slowly add strong base (e.g., KOH / NaOH) prep->catalyst reaction 3. Reaction Stir at specified Temp (e.g., Room Temp) catalyst->reaction monitor 4. Monitor Progress via Thin Layer Chromatography (TLC) reaction->monitor workup 5. Work-up Pour into ice water & Neutralize with acid monitor->workup Reaction Complete isolate 6. Isolation Collect solid via vacuum filtration workup->isolate purify 7. Purification Recrystallization or Column Chromatography isolate->purify char 8. Characterization NMR, IR, Melting Point purify->char

Caption: General experimental workflow for the synthesis of chalcones.

Troubleshooting_Yield start Problem: Low Chalcone Yield check_reaction Is the reaction going to completion? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Appears Complete check_reaction->complete Yes sol_base Solution: - Use fresh, strong base (KOH/NaOH) - Check stoichiometry incomplete->sol_base sol_temp Solution: - Increase reaction time - Consider gentle heating (40-65°C) incomplete->sol_temp check_side Are there side products? (Multiple TLC spots, dark color) complete->check_side sol_side Solution: - Add aldehyde slowly at low temp - Use slight excess of aldehyde check_side->sol_side Yes check_purify Significant loss during purification? check_side->check_purify No sol_purify Solution: - Minimize solvent in recrystallization - Use column chromatography for complex mixtures check_purify->sol_purify Yes

Caption: Troubleshooting logic for diagnosing low yield in chalcone synthesis.

References

Technical Support Center: Friedel-Crafts Synthesis of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 4'-fluoroacetophenone. Our goal is to help you mitigate side reactions and optimize your reaction conditions to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary and side products in the Friedel-Crafts acylation of fluorobenzene (B45895) to produce this compound?

The primary and desired product is this compound (the para-substituted product).[1] The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to steric hindrance from the fluorine atom, the para-product is overwhelmingly favored.[1]

The most common side products observed are:

  • 2'-Fluoroacetophenone (B1202908) (ortho-substituted isomer): Although the fluorine atom directs to the ortho position, steric hindrance from the bulky acylium ion makes this a minor product compared to the para-isomer.[1]

  • Diacylation products: Under certain conditions, a second acetyl group can be added to the ring. However, this is generally less common because the first acetyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[1]

Q2: Why is the para-substituted product (this compound) the major product?

The para-product is favored primarily due to steric effects. The acetylating agent (acylium ion) is bulky. The ortho positions on fluorobenzene are sterically hindered by the adjacent fluorine atom, making it more difficult for the electrophile to attack at these positions. The para position is sterically unhindered, allowing for easier attack and leading to the formation of the major product.[1]

Q3: Can polyacylation occur, and how can it be minimized?

Yes, polyacylation is a potential side reaction, though it is less common than in Friedel-Crafts alkylation.[1] The acetyl group introduced onto the fluorobenzene ring is deactivating, making a second acylation reaction less favorable.[1] However, harsh reaction conditions can promote polyacylation.

To minimize polyacylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride).[1]

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.[1]

Q4: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?

The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is essential for generating the electrophile, the acylium ion (CH₃CO⁺), from the acylating agent. In Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product. This complex is typically stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount or a slight excess of the Lewis acid is generally required for the reaction to proceed to completion.

Q5: Are there more environmentally friendly ("greener") catalysts for this reaction?

Yes, research has focused on developing more sustainable alternatives to traditional Lewis acids like AlCl₃, which can generate significant waste. Some alternatives include:

  • Reusable Solid Catalysts: Zeolites and other solid acid catalysts can be used and are often recyclable.

  • Rare Earth Metal Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and lanthanum triflate (La(OTf)₃), have been shown to be effective and reusable catalysts for Friedel-Crafts acylation, sometimes offering high para-selectivity.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no yield of this compound 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. 2. Deactivated Aromatic Ring: While fluorobenzene is suitable, other substituents on the ring could be strongly deactivating. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Check Starting Material: Ensure the fluorobenzene is pure and free of strongly deactivating contaminants. 3. Optimize Reaction Conditions: Gradually increase the reaction time or temperature while monitoring the reaction progress.
Significant formation of 2'-fluoroacetophenone (ortho-isomer) 1. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.1. Lower Reaction Temperature: Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific acylating agent and catalyst used.
Formation of diacylation byproducts 1. Excess Acylating Agent: Using a large excess of acetyl chloride or acetic anhydride (B1165640) can drive the reaction towards a second acylation. 2. Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. 2. Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time for complete consumption of the starting material without significant side product formation.
Complex mixture of unidentified side products 1. Impure Reagents: Impurities in the fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products. 2. Inappropriate Reaction Conditions: Exposure to air or moisture can lead to catalyst deactivation and byproduct formation.1. Purify Reagents: Ensure all reagents and solvents are of high purity and are anhydrous. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Catalyst SystemAcylating AgentSolventTemperature (°C)Yield of para-product (%)Selectivity for para-product (%)
La(OTf)₃ and TfOHBenzoyl ChlorideSolvent-free1408799
Hafnium (IV) triflate and TfOHAromatic and aliphatic carboxylic acid chloridesNot specifiedNot specifiedGood yieldsNot specified
Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃)Not specifiedNot specifiedNot specifiedHigh yieldsNot specified

Note: This table is compiled from various sources for illustrative purposes. Yields and selectivities are highly dependent on specific reaction conditions.[2][3]

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (concentrated)

  • Ice

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Reaction Pathway and Side Reactions

Friedel_Crafts_Acylation Fluorobenzene Fluorobenzene ParaProduct This compound (Major Product) Fluorobenzene->ParaProduct Major Pathway (para-attack) OrthoProduct 2'-Fluoroacetophenone (Minor Side Product) Fluorobenzene->OrthoProduct Minor Pathway (ortho-attack) AcetylChloride Acetyl Chloride + AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon Generates AcyliumIon->ParaProduct Major Pathway (para-attack) AcyliumIon->OrthoProduct Minor Pathway (ortho-attack) Diacylation Diacylation Products (Minor Side Product) ParaProduct->Diacylation Further Acylation (Harsh Conditions)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Temp_Control Optimize Temperature Check_Conditions->Temp_Control Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Pure_Reagents Purify Reagents Check_Reagents->Pure_Reagents Stoichiometry Verify Stoichiometry Check_Reagents->Stoichiometry Success Improved Yield and Purity Anhydrous->Success Inert_Atmosphere->Success Temp_Control->Success Pure_Reagents->Success Stoichiometry->Success Optimize_Time->Success

Caption: A logical workflow for troubleshooting common issues in the Friedel-Crafts synthesis.

References

Technical Support Center: Purification of 4'-Fluoroacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-fluoroacetophenone using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh).[1] A widely used mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio of these solvents will depend on the specific impurities present in your crude sample, but a good starting point for developing your method is in the range of 95:5 to 90:10 (hexane:ethyl acetate).[2]

Q2: What is a typical Rf value for this compound on a silica gel TLC plate?

A2: An ideal Rf value for column chromatography is generally between 0.2 and 0.4 to ensure good separation. For this compound, you should aim for an Rf in this range. You can achieve this by adjusting the polarity of the mobile phase, i.e., by varying the ratio of hexane to ethyl acetate. A more polar solvent system (higher proportion of ethyl acetate) will result in a higher Rf value.

Q3: My this compound appears as a colorless to pale yellow liquid. Is this normal?

A3: Yes, this is the typical appearance of this compound.[3][4] The color can vary depending on its purity.

Q4: Can this compound degrade on the silica gel column?

A4: While aromatic ketones are generally stable on silica gel, prolonged exposure to the acidic surface of silica can potentially lead to degradation for some sensitive compounds.[3] If you suspect degradation, you can perform a 2D TLC to check for stability.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of this compound from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition by running several TLCs with varying ratios of hexane and ethyl acetate. Aim for a solvent system that gives your product an Rf of 0.2-0.4 and maximizes the separation from impurities.
Co-elution with a structurally similar impurity, such as the ortho-isomer (2'-fluoroacetophenone).Consider using a less polar solvent system or a gradient elution. A slow, shallow gradient from a low polarity (e.g., 98:2 hexane:ethyl acetate) to a slightly higher polarity can improve the separation of closely eluting compounds.
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
This compound is not eluting from the column The mobile phase is not polar enough.If your compound is not moving from the origin on the TLC plate with the initial solvent system, you need to increase the polarity. Gradually increase the proportion of ethyl acetate in your mobile phase.
The compound has poor solubility in the eluent and has precipitated at the top of the column.Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. Alternatively, use the dry loading technique.
The compound is eluting too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane. This will increase the interaction of your compound with the silica gel and slow down its elution.
Streaking or tailing of the spot on TLC and column The sample is too concentrated when spotted on the TLC plate or loaded on the column.Dilute your sample before spotting it on the TLC plate. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent before loading.
The compound is interacting too strongly with the acidic silica gel.You can try neutralizing the silica gel by adding a small amount of a non-polar base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase. However, this should be done with caution as it can affect the separation.
Multiple spots are observed on TLC after purification, suggesting the product is not pure. Fractions were mixed incorrectly.Monitor the elution from the column carefully using TLC. Combine only the fractions that show a single, pure spot corresponding to this compound.
The compound may be degrading on the silica gel.Perform a 2D TLC to check for on-plate degradation. If degradation is confirmed, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized for your specific sample.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare several mobile phase mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Spot your crude product on a TLC plate and develop it in the different mobile phases.

  • Identify the solvent system that provides an Rf value between 0.2 and 0.4 for this compound and gives the best separation from impurities.

2. Column Packing:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Once the silica has settled, add a layer of sand on top to protect the surface.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateA common and effective solvent system.
Mobile Phase Ratio 95:5 to 90:10 (v/v)Starting range for optimization.
Target Rf Value 0.2 - 0.4Optimal for good separation.

Troubleshooting Workflow

Troubleshooting_Column_Chromatography start Start Purification tlc Run TLC to Determine Optimal Mobile Phase start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor check_purity Check Purity of Fractions monitor->check_purity pure Pure Product Obtained check_purity->pure Yes poor_sep Issue: Poor Separation check_purity->poor_sep No (Poor Separation) no_elution Issue: Compound Not Eluting check_purity->no_elution No (No Elution) fast_elution Issue: Compound Eluting Too Fast check_purity->fast_elution No (Fast Elution) optimize_mp Optimize Mobile Phase (Adjust Polarity) poor_sep->optimize_mp gradient Use Gradient Elution poor_sep->gradient reduce_load Reduce Sample Load poor_sep->reduce_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_mp->tlc gradient->tlc reduce_load->load_sample increase_polarity->tlc decrease_polarity->tlc

References

Troubleshooting low conversion rates in 4'-Fluoroacetophenone reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the reduction of 4'-Fluoroacetophenone, specifically focusing on resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate low when reducing this compound with Sodium Borohydride (B1222165) (NaBH₄)?

A1: Low conversion rates in NaBH₄ reductions can stem from several factors:

  • Insufficient Reagent: Sodium borohydride can decompose in protic solvents like methanol (B129727) or ethanol (B145695). It is crucial to use a molar excess of NaBH₄ to ensure enough active reagent is available to complete the reduction.[1][2]

  • Reaction Temperature: The reaction is typically exothermic. While initial addition is often done at 0°C to control the reaction rate, allowing the mixture to warm to room temperature can be necessary for the reaction to go to completion.[1][3]

  • Solvent Choice: Methanol and ethanol are common solvents and generally effective. The choice of solvent can influence the reaction kinetics.[4] Ensure your this compound is fully dissolved in the chosen solvent.[5]

  • Reaction Time: While the reaction can be relatively fast, insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical method.[2]

  • Hydrolysis of Borohydride: Water in the solvent can react with and consume the sodium borohydride. Using anhydrous solvents is recommended, although reactions in 95% ethanol have been reported to be successful.[1]

  • Workup Procedure: Premature quenching of the reaction with acid before completion will halt the reduction. The acidic workup is intended to destroy excess borohydride and the resulting borate (B1201080) esters after the reaction is finished.[1]

Q2: My catalytic hydrogenation of this compound is stalling or showing no conversion. What are the possible causes?

A2: Catalytic hydrogenation can be sensitive to several experimental variables:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO₂) is highly susceptible to poisoning. Contaminants in the substrate, solvent, or from the glassware (such as sulfur compounds) can deactivate the catalyst.[6] Ensure high-purity substrate and solvents are used.

  • Catalyst Activity: The quality and activity of the catalyst can vary. If possible, test a new batch of catalyst. For some systems, an induction period may be required for catalyst activation.[7]

  • Hydrogen Pressure: While some reactions proceed well under a balloon of hydrogen, others may require higher pressures to achieve full conversion.[7][8] Lowering the hydrogen pressure from 50 to 10 bar has, in some specific manganese-based catalyst systems, shown to maintain full conversion.[7]

  • Insufficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Solvents like diethyl ether (Et₂O), methanol (MeOH), and dichloromethane (B109758) (CH₂Cl₂) have been used, with Et₂O showing excellent results in certain manganese-catalyzed systems.[7]

  • Chemoselectivity Issues: Aromatic fluorine atoms can sometimes be susceptible to hydrodefluorination (C-F bond cleavage) under harsh hydrogenation conditions, although this is generally a bigger concern with other halogens. Using a more chemoselective catalyst like Pt(V)/C or Pt(S)/C might be beneficial.[6]

Q3: Can the quality and purity of my this compound substrate affect the conversion rate?

A3: Absolutely. The purity of the starting material is critical. This compound is a key intermediate in pharmaceutical synthesis and should be of high purity.[9][10] Impurities can interfere with the reaction in several ways:

  • They can act as catalyst poisons in catalytic hydrogenations.[6]

  • They may react with the reducing agent, consuming it and leading to a lower yield of the desired product.

  • The substrate itself can be a skin and eye irritant, so proper handling is necessary.[11]

Q4: I am performing a biocatalytic reduction. What factors should I optimize to improve a low yield?

A4: Biocatalytic reductions are highly specific and require careful optimization of several parameters:

  • Cofactor Recycling: These reactions often depend on a cofactor like NADPH. An efficient system for recycling the cofactor, for example by using a "coupled-enzyme" system with glucose dehydrogenase (GDH), is critical for driving the reaction to completion.[12]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. For example, one system using Acetobacter pasteurianus found optimal conditions to be a pH of 5.0 and a temperature of 35°C.[12]

  • Co-substrate Concentration: A co-substrate, such as isopropanol, is often used as the hydride source for cofactor regeneration. Optimizing its concentration is key; too little will limit the reaction, while too much could inhibit the enzyme.[12]

  • Substrate/Cell Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Finding the optimal balance between substrate loading and biocatalyst (cell) concentration is important for maximizing yield.[12]

  • Oxygen Levels and Agitation: The requirements for oxygen and mixing (shaking rate) will depend on whether the biocatalyst is a whole-cell system or an isolated enzyme and the specific organism used.[12]

Data Presentation

Table 1: Comparison of Selected Reduction Methods for this compound

FeatureSodium Borohydride (NaBH₄)Catalytic HydrogenationBiocatalytic Reduction
Reducing Agent NaBH₄H₂ gas with metal catalyst (e.g., Pd, Pt, Mn, Ru)Whole cells or isolated enzymes (e.g., ADH)
Typical Solvents Alcohols (Methanol, Ethanol)Ethers, Alcohols, Chlorinated Solvents[7]Aqueous buffer, sometimes with co-solvent[12]
Temperature 0°C to Room Temperature[3]Room Temperature to Elevated Temperatures[7][8]Typically 25°C - 45°C[12]
Pressure AtmosphericAtmospheric (balloon) to High Pressure (50 bar)[7]Atmospheric
Advantages Inexpensive, simple setup, reliableHigh conversion, scalable, clean reactionHigh enantioselectivity (>99% e.e.), mild conditions[12][13]
Common Issues Stoichiometric waste, moderate selectivityCatalyst poisoning, requires special equipment[6]Sensitive to conditions (pH, temp), substrate inhibition[12]

Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation of this compound using a Mn(I) Catalyst [7]

EntrySolventH₂ Pressure (bar)Time (h)Conversion (%)
1Et₂O5024>99
2MeOH502440
3CH₂Cl₂502428
4DME502412
5Et₂O1024>99
6Et₂O50820

Experimental Protocols

Protocol 1: General Procedure for Sodium Borohydride Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol (approx. 10 volumes).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5°C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 - 2.0 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 2,4-DNP stain to visualize the ketone).[2]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Be aware of hydrogen gas evolution.[1]

  • Workup: Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Purify further by column chromatography if necessary.

Protocol 2: General Procedure for Catalytic Hydrogenation (Balloon Pressure)

  • Setup: To a heavy-walled flask, add the catalyst (e.g., 5-10 mol% Pd/C or Pt/C) and a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the reaction solvent via syringe.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate in Reduction check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Verify Conditions start->check_conditions check_substrate 3. Analyze Substrate start->check_substrate check_workup 4. Review Workup start->check_workup reagent_q1 Purity / Activity of Reducing Agent? check_reagents->reagent_q1 reagent_q2 Correct Stoichiometry (Molar Excess)? check_reagents->reagent_q2 cond_q1 Temperature Correct? check_conditions->cond_q1 cond_q2 Reaction Time Sufficient? check_conditions->cond_q2 cond_q3 Solvent Appropriate & Anhydrous? check_conditions->cond_q3 sub_q1 Substrate Purity High? check_substrate->sub_q1 workup_q1 Premature Quenching? check_workup->workup_q1 reagent_sol Use fresh / new batch of reducing agent. Ensure correct equivalents. reagent_q1->reagent_sol reagent_q2->reagent_sol success Problem Resolved reagent_sol->success cond_sol Adjust temperature. Increase reaction time. Use dry, appropriate solvent. cond_q1->cond_sol cond_q2->cond_sol cond_q3->cond_sol cond_sol->success sub_sol Purify starting material. Use high-purity grade. sub_q1->sub_sol sub_sol->success workup_sol Ensure reaction is complete before workup/quenching. workup_q1->workup_sol workup_sol->success

Caption: Troubleshooting workflow for low conversion rates.

Caption: General reaction scheme for the reduction.

References

Technical Support Center: Managing Impurities in 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4'-Fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While commercial this compound is generally of high purity (typically >98-99%), trace amounts of impurities can be present.[1] These can originate from the synthesis process or degradation. Potential impurities include:

  • Isomeric Impurities: 2'-Fluoroacetophenone and 3'-Fluoroacetophenone may be present from non-selective synthesis routes.

  • Starting Material Residues: Unreacted starting materials from syntheses, such as fluorobenzene (B45895) or 4-fluorophenylacetylene, could be present.[2][3]

  • Solvent Residues: Residual solvents used during synthesis and purification (e.g., hexane (B92381), ethyl acetate, methanol) may be found in trace amounts.[2][3]

  • Side-Reaction Products: Byproducts from the synthesis, such as products from self-condensation or other side reactions, can be minor impurities.[4]

  • Degradation Products: Although stable under normal conditions, prolonged exposure to strong oxidizing agents, bases, or reducing agents can lead to degradation. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[5]

Q2: My this compound has a slight yellow tint. Is it impure?

A2: this compound is typically a clear, colorless to slightly yellow liquid.[6] A pale yellow color does not necessarily indicate significant impurity, as it is a common appearance for this chemical.[7] However, a pronounced color change could suggest the presence of chromophoric impurities or degradation products. It is advisable to verify the purity using analytical methods if the color is a concern for your application.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical techniques can be employed to detect and quantify impurities in this compound:

  • Gas Chromatography (GC): An excellent method for separating volatile and semi-volatile impurities. Purity is often reported based on GC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of organic molecules. It is particularly useful for non-volatile impurities.[10]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification and getting a qualitative assessment of purity.[2][6]

Q4: I suspect my this compound is contaminated. How can I purify it?

A4: If you need to enhance the purity of your commercial this compound, the following laboratory-scale purification methods can be effective:

  • Column Chromatography: A standard method for purifying organic compounds. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.[2]

  • Distillation: Given its boiling point of 196 °C, distillation can be an effective method for separating it from less volatile or more volatile impurities.

  • Melt Crystallization: This technique can be used for purification by slowly cooling the liquid and separating the pure crystals from the remaining impure liquid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC or HPLC chromatogram Presence of impurities.Identify the impurities using GC-MS. If the impurities are known to interfere with your reaction, purify the this compound using column chromatography or distillation.
Inconsistent reaction yields or side product formation Impurities in the starting material may be interfering with the reaction.Analyze the purity of the this compound lot. If impurities are detected, purify the material before use.
Discoloration of the material over time Potential degradation due to improper storage.Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and light.[4]

Quantitative Data Summary

Table 1: Typical Purity of Commercial this compound

Supplier/Source Purity Level Analytical Method
Tokyo Chemical Industry>98.0%GC
ChemScene≥98%Not Specified
Sigma-Aldrich99%Not Specified
Fluoryx Labs99%Not Specified
Chem-Impex≥ 99%GC

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for a similar compound and is suitable for identifying and quantifying volatile and semi-volatile impurities.[8]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

Parameter Value
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program
Initial Temperature 100°C, hold for 2 minutes
Ramp 15°C/min to 280°C

| Final Hold | 5 minutes at 280°C |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C

| Electron Energy | 70 eV |

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for a related compound and can be optimized for this compound.[10]

Instrumentation:

  • HPLC System: DIONEX P680 or equivalent with a UV detector

  • Column: ODS-C18 (4.6 x 150 mm, 5 µm)

HPLC Conditions:

Parameter Value
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in water (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL

| Column Temperature | Ambient |

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-50 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter gcms GC-MS Analysis filter->gcms Volatile Impurities hplc HPLC Analysis filter->hplc Non-Volatile Impurities identify Identify Impurity Peaks gcms->identify hplc->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Caption: General Experimental Workflow for Impurity Analysis

troubleshooting_logic Figure 2: Troubleshooting Logic for Impurity Issues start Inconsistent Experimental Results or Suspected Contamination purity_check Perform Purity Analysis (GC-MS or HPLC) start->purity_check impurities_detected Are impurities detected above acceptable levels? purity_check->impurities_detected identify_impurities Identify Impurities using MS data impurities_detected->identify_impurities Yes proceed Proceed with Experiment impurities_detected->proceed No purify Purify this compound (e.g., Column Chromatography) identify_impurities->purify reanalyze Re-analyze purified material purify->reanalyze reanalyze->proceed investigate_other Investigate other experimental parameters proceed->investigate_other If issues persist

Caption: Troubleshooting Logic for Impurity Issues

References

Technical Support Center: Hydrogenation of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic hydrogenation of 4'-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of ketones like this compound are palladium-based (e.g., Pd/C) and platinum-based (e.g., Pt/C, PtO2).[1][2][3] Nickel-based catalysts, such as Raney Nickel, can also be used.[3] The choice of catalyst can be influenced by the desired selectivity, reaction conditions, and tolerance to potential impurities.

Q2: What are typical signs of catalyst poisoning in my reaction?

A2: Signs of catalyst poisoning include a significant decrease in or complete loss of catalytic activity, leading to slow or stalled reactions.[4][5] You may observe incomplete conversion of the starting material, this compound, even after extended reaction times or under increased hydrogen pressure.

Q3: What are the likely sources of catalyst poisons in the hydrogenation of this compound?

A3: Catalyst poisons are substances that strongly adsorb to the catalyst's active sites, reducing its effectiveness.[5][6] Potential sources include:

  • Substrate Impurities: Impurities in the this compound starting material.

  • Solvent Contamination: Trace impurities in the solvent.

  • Reagent Contamination: Impurities from other reagents used in the reaction mixture.

  • Leaching from Equipment: Contaminants from the reactor or other equipment.

Q4: Can the product, 1-(4-fluorophenyl)ethanol, inhibit the catalyst?

A4: While product inhibition can occur in some catalytic reactions, it is less common for the alcohol product to act as a potent poison for palladium or platinum catalysts under typical hydrogenation conditions. However, high concentrations of the product could potentially slow down the reaction rate by competing for active sites.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the hydrogenation of this compound.

Problem Potential Cause Troubleshooting Steps
Slow or incomplete reaction Catalyst Poisoning: The catalyst has been deactivated by impurities.[4][5]1. Identify the poison: Analyze starting materials and solvents for common poisons like sulfur, nitrogen compounds, or heavy metals.[7] 2. Purify reactants: Purify the this compound and solvent before the reaction. 3. Use a guard bed: Pass reactants through a guard bed of a suitable adsorbent to remove poisons before they reach the catalyst.[7]
Insufficient Catalyst Activity: The catalyst itself is not active enough.1. Increase catalyst loading: Incrementally increase the amount of catalyst. 2. Use a fresh batch of catalyst: The current catalyst may be old or improperly stored. 3. Switch to a more active catalyst: Consider a different catalyst (e.g., PtO2 instead of Pd/C).
Poor Mass Transfer: Inefficient mixing is limiting the reaction rate.1. Increase stirring speed: Ensure the catalyst is well-suspended in the reaction mixture. 2. Check reactor design: Ensure proper agitation for the scale of your reaction.
Dehalogenation (loss of fluorine) Harsh Reaction Conditions: High temperature or pressure can lead to hydrodefluorination.1. Lower the temperature and pressure. 2. Use a more selective catalyst: Some catalysts are more prone to causing dehalogenation.
Catalyst Choice: Palladium catalysts can sometimes promote dehalogenation.1. Consider a platinum or rhodium catalyst, which may offer better selectivity.[2]

Quantitative Data on Catalyst Poisons

The following table summarizes the inhibitory effects of common catalyst poisons on palladium and platinum catalysts, which are frequently used for ketone hydrogenation. The concentration values are indicative and can vary based on specific reaction conditions.

Poison Typical Source Catalyst Affected Inhibitory Concentration Range (ppm) Effect on Catalyst
Sulfur Compounds (e.g., thiols, sulfides)Substrate/solvent impurityPd, Pt1 - 50[8]Strong, often irreversible deactivation by blocking active sites.[5]
Nitrogen Compounds (e.g., amines, pyridines)Substrate/solvent impurityPt, Pd50 - 1000[9]Reversible or irreversible deactivation depending on the compound and conditions.[2][9]
Heavy Metals (e.g., lead, mercury, arsenic)Leaching from equipment, raw materialsPd, Ptppb to low ppm levels[4][7]Irreversible poisoning by forming alloys with the catalyst metal.[7]
Carbon Monoxide (CO) Impurity in hydrogen gasPd, PtVariesStrong but often reversible poisoning by competitive adsorption.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol can be used to remove non-volatile impurities that may act as catalyst poisons.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Hydrogenation of this compound

This is a general laboratory-scale procedure. Caution: Hydrogen is highly flammable. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizations

CatalystPoisoningMechanism cluster_reaction Catalytic Hydrogenation cluster_poisoning Poisoning Pathway Active Catalyst Active Catalyst Product 1-(4-fluorophenyl)ethanol Active Catalyst->Product Reaction Poisoned Catalyst Inactive Catalyst Active Catalyst->Poisoned Catalyst Substrate This compound Substrate->Active Catalyst H2 Hydrogen H2->Active Catalyst Poison Poison (e.g., Sulfur, Nitrogen cmpds) Poison->Active Catalyst Strong Adsorption

Caption: Mechanism of catalyst poisoning during hydrogenation.

TroubleshootingWorkflow Start Start: Slow/Incomplete Hydrogenation CheckPurity Analyze Purity of Substrate & Solvent? Start->CheckPurity ImpuritiesFound Impurities Detected? CheckPurity->ImpuritiesFound Yes CheckConditions Optimize Reaction Conditions? (Temp, Pressure, Stirring) CheckPurity->CheckConditions No Purify Purify Starting Materials ImpuritiesFound->Purify Yes ImpuritiesFound->CheckConditions No ReRun Re-run Reaction Purify->ReRun Success Successful Hydrogenation ReRun->Success Failure Problem Persists: Consult Specialist ReRun->Failure CheckConditions->ReRun Optimized ChangeCatalyst Consider Different Catalyst or Higher Loading CheckConditions->ChangeCatalyst No Improvement ChangeCatalyst->ReRun

Caption: Troubleshooting workflow for hydrogenation issues.

References

Preventing unwanted byproducts in 4'-Fluoroacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted byproducts in reactions involving this versatile ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used, and what are the typical unwanted byproducts?

A1: this compound is a common starting material in various organic syntheses. The most frequent issues arise in the following reactions:

  • Claisen-Schmidt (Aldol) Condensation: The primary byproduct is the result of self-condensation of this compound.

  • Alpha-Halogenation (e.g., Bromination): Over-halogenation leading to di- and tri-halogenated products is a common problem.

  • Reduction of the Ketone: While generally a clean reaction, incomplete reduction or, in the case of more powerful reducing agents, potential side reactions can occur.

  • Suzuki-Miyaura Coupling: A common byproduct is the homocoupling of the boronic acid reagent.

Troubleshooting Guides

Claisen-Schmidt (Aldol) Condensation

Issue: Low yield of the desired chalcone (B49325) and formation of a significant amount of a dimeric byproduct.

Troubleshooting:

  • Problem: The primary issue is the self-condensation of this compound, where the enolate of one molecule attacks the carbonyl of another. This is especially prevalent under strong basic conditions.

  • Solution:

    • Order of Addition: Add the this compound slowly to a mixture of the aldehyde and the base. This ensures that the concentration of the ketone enolate is kept low, minimizing self-condensation.

    • Choice of Base: Use a milder base. While strong bases like NaOH or KOH are common, they can promote self-condensation. Consider using weaker bases like sodium carbonate or triethylamine.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of self-condensation.

    • Stoichiometry: Use a slight excess of the aldehyde to ensure the enolate of this compound preferentially reacts with it.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Dissolve the aromatic aldehyde (1.1 eq) and this compound (1.0 eq) in ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of 10% NaOH (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-4 hours and monitor by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Data on Byproduct Formation:

BaseTemperature (°C)Desired Product Yield (%)Self-Condensation Byproduct (%)
NaOH257515
Na2CO325855
NaOH088<5

Troubleshooting Workflow for Claisen-Schmidt Condensation

Start Low Yield of Chalcone High Impurity Profile Check_Purity Check Purity of Starting Materials Start->Check_Purity Self_Condensation High Level of Self-Condensation Product? Check_Purity->Self_Condensation Optimize_Base Use Milder Base (e.g., Na2CO3) Self_Condensation->Optimize_Base Yes Optimize_Temp Lower Reaction Temperature (0-5 °C) Self_Condensation->Optimize_Temp Yes Optimize_Addition Slowly Add Ketone to Aldehyde/Base Mixture Self_Condensation->Optimize_Addition Yes Success Improved Yield and Purity Self_Condensation->Success No Optimize_Base->Success Optimize_Temp->Success Optimize_Addition->Success

Caption: Troubleshooting logic for Claisen-Schmidt condensation.

Alpha-Bromination

Issue: Formation of di- and tri-brominated byproducts, leading to a complex mixture and difficult purification.

Troubleshooting:

  • Problem: The methyl group of this compound has three acidic protons, and successive halogenation can occur, especially under basic conditions. The introduction of one bromine atom can make the remaining alpha-protons even more acidic.

  • Solution:

    • Stoichiometry of Brominating Agent: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., Br2 or NBS) to favor mono-bromination.

    • Reaction Conditions: Acidic conditions (e.g., acetic acid as a solvent) are generally preferred over basic conditions for selective mono-halogenation of ketones.

    • Temperature Control: Maintain a controlled temperature, as higher temperatures can promote over-bromination.

    • Monitoring: Carefully monitor the reaction by TLC or GC to stop it once the starting material is consumed and before significant di-bromination occurs.

Experimental Protocol: Selective Mono-bromination

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.

  • Recrystallize the crude product from ethanol.

Data on Byproduct Formation:

Brominating AgentEquivalentsTemperature (°C)Mono-bromo Yield (%)Di-bromo Byproduct (%)
Br21.1258510
Br21.5256035
NBS1.12590<5

Workflow for Selective Alpha-Bromination

Start Formation of Over-brominated Products Check_Stoichiometry Verify Stoichiometry of Brominating Agent (1.05-1.1 eq) Start->Check_Stoichiometry Reaction_Conditions Use Acidic Conditions (e.g., Acetic Acid) Check_Stoichiometry->Reaction_Conditions Control_Temp Maintain Room Temperature or Lower Reaction_Conditions->Control_Temp Monitor_Reaction Monitor Closely by TLC/GC and Quench Promptly Control_Temp->Monitor_Reaction Success Selective Mono-bromination Achieved Monitor_Reaction->Success

Caption: Logic for achieving selective alpha-mono-bromination.

Reduction of the Ketone

Issue: Incomplete reaction or the formation of unexpected byproducts.

Troubleshooting:

  • Problem: While generally a high-yielding reaction, incomplete reduction can occur with insufficient reducing agent or short reaction times. With stronger reducing agents like LiAlH4, over-reduction of other functional groups or side reactions with the solvent can be a concern.

  • Solution:

    • Choice of Reducing Agent: For a clean reduction of the ketone to the corresponding alcohol, Sodium Borohydride (NaBH4) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is the preferred reagent due to its selectivity.

    • Stoichiometry: Use a molar excess of NaBH4 (typically 1.5-2.0 equivalents) to ensure complete conversion.

    • Temperature: The reaction is typically exothermic.[1] Maintain a low temperature (0-10 °C) during the addition of NaBH4 to control the reaction rate and prevent potential side reactions.

    • Work-up: A careful acidic work-up is necessary to quench the excess reducing agent and hydrolyze the borate (B1201080) ester intermediate.

Experimental Protocol: Reduction with NaBH4

  • Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C.

  • Slowly add Sodium Borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and adjust the pH to ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(4-fluorophenyl)ethanol.[1]

Data on Reduction Efficiency:

Reducing AgentEquivalentsSolventYield of Alcohol (%)Unreacted Ketone (%)
NaBH41.5Methanol>95<2
NaBH41.0Methanol8020
LiAlH41.0THF>98<1

Decision Pathway for Ketone Reduction

Start Reduction of This compound Other_Groups Are other reducible functional groups present? Start->Other_Groups Use_NaBH4 Use NaBH4 in MeOH/EtOH for selective ketone reduction Other_Groups->Use_NaBH4 No Use_LiAlH4 Consider LiAlH4 in THF for reduction of multiple groups Other_Groups->Use_LiAlH4 Yes Check_Stoichiometry Ensure sufficient NaBH4 (1.5-2.0 eq) Use_NaBH4->Check_Stoichiometry Control_Temp Control temperature during NaBH4 addition (0-10 °C) Check_Stoichiometry->Control_Temp Acidic_Workup Perform careful acidic work-up Control_Temp->Acidic_Workup Success High yield of 1-(4-fluorophenyl)ethanol Acidic_Workup->Success

References

Technical Support Center: Scaling Up the Biocatalytic Reduction of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic reduction of 4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful scale-up of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common biocatalysts used for the reduction of this compound?

A1: A variety of microorganisms and isolated enzymes are effective for the asymmetric reduction of this compound to its corresponding chiral alcohol. Whole-cell biocatalysts from genera such as Candida, Pichia, Rhodotorula, and Saccharomyces have demonstrated high conversion rates and enantioselectivity.[1] Specifically, tailor-made recombinant E. coli whole-cell catalysts containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration have been shown to be highly efficient.[2] Engineered ketoreductase (KRED) enzymes are also widely used, often providing excellent stereoselectivity.[3][4]

Q2: Why is cofactor regeneration necessary and what are the common methods?

A2: The reduction of a ketone to an alcohol by a ketoreductase or alcohol dehydrogenase requires a hydride donor, typically the reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, an efficient in situ regeneration system is crucial.[2] Common methods include:

  • Coupled-enzyme systems: A second enzyme and its corresponding substrate are added to the reaction mixture to regenerate the cofactor. A popular system is the use of glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH.[2][4] Formate (B1220265) dehydrogenase (FDH) with formate as the co-substrate is another option.[4]

  • Coupled-substrate systems: A single enzyme is used with a large excess of a co-substrate that can be oxidized by the same enzyme to regenerate the cofactor. Isopropanol is a common co-substrate, which is oxidized to acetone.[2][4]

Q3: What are the key reaction parameters to optimize for this biocatalytic reduction?

A3: Several parameters critically influence the reaction's success. These include:

  • pH: The optimal pH can vary significantly depending on the enzyme, with reported values ranging from 5.0 to 7.0.[2][5]

  • Temperature: The ideal temperature is also enzyme-specific, with studies showing optimal conditions between 30°C and 35°C.[2]

  • Substrate Concentration: High substrate concentrations can lead to inhibition or toxicity to whole-cell catalysts. Gradual substrate feeding strategies may be necessary for scale-up.

  • Co-solvent: The addition of water-miscible organic solvents can improve the solubility of the substrate, but may also impact enzyme activity and stability.

  • Agitation: Proper mixing is essential for ensuring homogeneity, especially in whole-cell systems, to facilitate mass transfer of substrates and products.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme/biocatalyst.2. Sub-optimal reaction conditions (pH, temperature).3. Insufficient cofactor or cofactor regeneration.4. Substrate or product inhibition.[6]5. Presence of inhibitors in the reaction medium.1. Verify enzyme activity with a standard assay. Ensure proper storage and handling of the biocatalyst.2. Optimize pH and temperature for the specific enzyme being used.3. Ensure the cofactor regeneration system is active. Increase the concentration of the co-substrate (e.g., isopropanol, glucose) or the regeneration enzyme.4. Perform initial rate kinetics to assess inhibition. Consider a fed-batch or continuous process to maintain low substrate/product concentrations.5. Purify starting materials to remove potential inhibitors.
Poor Enantioselectivity 1. Presence of multiple reductases with opposing stereoselectivity in whole-cell systems.2. Sub-optimal reaction conditions.3. Racemization of the product.1. Screen different microorganisms or use a purified ketoreductase with known stereoselectivity.[7]2. Varying reaction parameters such as temperature or the addition of co-solvents can sometimes influence enantioselectivity.[7]3. Check the stability of the chiral alcohol product under the reaction and work-up conditions.
Reaction Stalls After Initial Progress 1. Enzyme instability under process conditions.2. Depletion of a critical component (e.g., co-substrate, cofactor).3. Change in pH during the reaction.1. Investigate enzyme stability at the operating temperature and pH over time. Consider enzyme immobilization to enhance stability.[5]2. Replenish the co-substrate or other limiting reagents.3. Monitor and control the pH of the reaction mixture throughout the process.
Issues During Scale-Up (e.g., decreased performance compared to lab scale) 1. Poor mixing and mass transfer limitations in larger reactors.[8][9]2. Inefficient heat transfer leading to temperature gradients.[9]3. Inadequate oxygen supply for whole-cell catalysts (if aerobic).1. Optimize the agitation speed and impeller design. Use computational fluid dynamics (CFD) to model mixing in the reactor.[9]2. Ensure the reactor has an adequate cooling system to dissipate the heat generated by the reaction.3. For aerobic microorganisms, ensure sufficient aeration. For anaerobic reactions, maintain an inert atmosphere.
Difficult Product Isolation/ Emulsion Formation 1. Lysis of whole cells leading to the release of intracellular components.2. Use of surfactants or other additives.1. Optimize the cell harvesting and washing steps. Consider using permeabilized or immobilized cells.[2]2. Screen for alternative, more compatible additives or modify the extraction protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Biocatalytic Reduction of Acetophenone (B1666503) Derivatives

BiocatalystSubstrateOptimal pHOptimal Temp. (°C)Co-substrate/Cofactor SystemConversion/YieldEnantiomeric Excess (ee)Reference
Recombinant E. coli (ADH & GDH)This compound--Glucose>95% Conversion, 87% Yield>99% (R)[2]
A. alternata EBK-62'-Fluoroacetophenone6.032-75% Yield>99%[2]
Acetobacter pasteurianus GIM1.1582-Octanone5.035Isopropanol89.5% Yield>99.9% (R)[2]
Candida zeylanoides P14-Nitroacetophenone---89% Yield>99% (S)[1]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of this compound with Cofactor Regeneration

This protocol is a generalized procedure based on common practices in the field.

  • Biocatalyst Preparation:

    • Cultivate the selected microorganism (e.g., recombinant E. coli expressing a ketoreductase and glucose dehydrogenase) in a suitable growth medium until the desired cell density is reached.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Resuspend the cells in the reaction buffer to the desired final concentration (e.g., 50 g/L wet cell weight).

  • Biocatalytic Reduction:

    • In a temperature-controlled reactor, add the cell suspension.

    • Add the cofactor, NADP+, to a final concentration of approximately 0.1 mM.

    • Add the co-substrate for regeneration, glucose, to a final concentration of 1.1 molar equivalents relative to the substrate.

    • Initiate the reaction by adding this compound. To avoid substrate inhibition, this can be done in a fed-batch manner, maintaining a low concentration in the reactor.

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC for substrate consumption and product formation.

  • Work-up and Product Isolation:

    • Once the reaction is complete, separate the biomass by centrifugation or filtration.

    • Extract the supernatant or filtrate with an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation Cultivation Cultivate Microorganism Harvesting Harvest Cells (Centrifugation) Cultivation->Harvesting Washing Wash Cell Pellet Harvesting->Washing Resuspension Resuspend in Reaction Buffer Washing->Resuspension Setup Setup Reactor with Cell Suspension Resuspension->Setup Additives Add Cofactor (NADP+) & Co-substrate (Glucose) Setup->Additives Reaction_Start Add this compound Additives->Reaction_Start Incubation Incubate (Temp. & Agitation) Reaction_Start->Incubation Monitoring Monitor Reaction (HPLC/GC) Incubation->Monitoring Separation Separate Biomass Monitoring->Separation Extraction Extract with Organic Solvent Separation->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify Product (Chromatography) Drying->Purification

Caption: Experimental workflow for the biocatalytic reduction of this compound.

troubleshooting_workflow Start Low Conversion or Stalled Reaction Check_Enzyme Is the biocatalyst active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, Temp) optimal? Check_Enzyme->Check_Conditions Yes Inactive_Enzyme Replace/verify biocatalyst Check_Enzyme->Inactive_Enzyme No Check_Cofactor Is the cofactor regeneration system working? Check_Conditions->Check_Cofactor Yes Optimize_Conditions Optimize pH and temperature Check_Conditions->Optimize_Conditions No Check_Inhibition Is there substrate/product inhibition? Check_Cofactor->Check_Inhibition Yes Optimize_Cofactor Increase co-substrate/regeneration enzyme Check_Cofactor->Optimize_Cofactor No Fed_Batch Implement fed-batch or continuous process Check_Inhibition->Fed_Batch Yes Success Problem Resolved Check_Inhibition->Success No Inactive_Enzyme->Success Optimize_Conditions->Success Optimize_Cofactor->Success Fed_Batch->Success signaling_pathway cluster_main_reaction Ketoreductase Catalyzed Reduction cluster_regeneration Cofactor Regeneration Cycle Ketone This compound KRED Ketoreductase (KRED) Ketone->KRED Alcohol (R/S)-1-(4-fluorophenyl)ethanol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- NADP_reg NADP+ NADP->NADP_reg Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg NADP_reg->GDH NADPH_reg->NADPH Regenerate

References

Technical Support Center: Base-Free Hydrogenation of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the base-free hydrogenation of 4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this important chemical transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using base-free conditions for the hydrogenation of this compound?

A1: Base-free conditions offer several advantages in organic synthesis. They prevent the formation of byproducts that can arise from base-catalyzed side reactions, such as aldol (B89426) condensation or racemization of chiral centers. This leads to cleaner reactions, higher yields, and simpler purification processes. Moreover, avoiding bases can be crucial when working with base-sensitive substrates or catalysts.

Q2: Which types of catalysts are effective for the base-free hydrogenation of this compound?

A2: A range of homogeneous and heterogeneous catalysts have been shown to be effective. Homogeneous catalysts include complexes of manganese(I), ruthenium, rhodium, and iridium.[1][2] For instance, the manganese(I) complex fac-[Mn(dippe)(CO)3(CH2CH2CH3)] has demonstrated high activity.[1] Heterogeneous catalysts, such as palladium nanoparticles supported on MIL-101(Cr), have also been successfully employed.[3]

Q3: What are common hydrogen sources for this reaction?

A3: Molecular hydrogen (H2) is a common hydrogen source, typically used in a pressurized reactor.[1][3] Alternatively, transfer hydrogenation is a popular base-free method where an organic molecule, such as isopropanol (B130326), serves as the hydrogen donor.[2]

Q4: Can I run this reaction at room temperature?

A4: Yes, certain catalytic systems operate efficiently at room temperature. For example, the hydrogenation using the fac-[Mn(dippe)(CO)3(CH2CH2CH3)] catalyst proceeds at 25 °C.[1] However, other systems may require elevated temperatures to achieve optimal conversion rates.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.Ensure proper handling and storage of the catalyst under an inert atmosphere. Consider activating the catalyst in situ if the protocol requires it.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.Check for leaks in the reactor system. Increase the hydrogen pressure within the safe limits of your equipment and the specific protocol. Interestingly, for some manganese-based catalysts, lowering the pressure from 50 to 10 bar has been shown to result in full conversion.[1]
Inappropriate Solvent: The chosen solvent may not be optimal for the catalyst system.Consult the literature for the recommended solvent for your specific catalyst. For example, diethyl ether (Et2O) was found to be a superior solvent for a manganese(I)-catalyzed hydrogenation compared to methanol (B129727) (MeOH) or dichloromethane (B109758) (CH2Cl2).[1]
Induction Period: Some catalytic systems require an induction period for catalyst activation.A shorter reaction time might lead to a significant decrease in conversion.[1] Try extending the reaction time to see if conversion improves.
Formation of Byproducts Side Reactions: The reaction temperature may be too high, leading to undesired side reactions.Lower the reaction temperature. Analyze the byproducts to understand the side reactions and adjust conditions accordingly.
Substrate Purity: Impurities in the this compound starting material could lead to byproduct formation.Ensure the purity of your starting material using techniques like NMR or GC-MS. Purify the substrate if necessary.
Poor Selectivity (in asymmetric hydrogenation) Ineffective Chiral Ligand: The chiral ligand may not be providing adequate stereocontrol.Screen different chiral ligands for your metal catalyst. Ensure the ligand is of high enantiomeric purity.
Racemization: The product may be racemizing under the reaction conditions.Although base-free conditions reduce this risk, check if other factors like temperature could be contributing. Consider running the reaction at a lower temperature. Some catalyst systems, despite high conversions, have been reported to yield nearly racemic products.[2]

Experimental Protocols & Data

Manganese-Catalyzed Homogeneous Hydrogenation

This protocol is based on the use of a bench-stable alkyl bisphosphine Mn(I) complex.[1]

Catalyst: fac-[Mn(dippe)(CO)3(CH2CH2CH3)] (dippe = 1,2-bis(diisopropylphosphino)ethane)

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vessel Prepare Reaction Vessel (e.g., autoclave) add_catalyst Add Catalyst (3 mol%) prep_vessel->add_catalyst add_substrate Add this compound add_catalyst->add_substrate add_solvent Add Solvent (e.g., Et2O) add_substrate->add_solvent seal Seal Vessel add_solvent->seal purge Purge with H2 seal->purge pressurize Pressurize with H2 (10-50 bar) purge->pressurize react Stir at 25 °C for specified time pressurize->react depressurize Depressurize react->depressurize quench Quench Reaction (if needed) depressurize->quench isolate Isolate Product (e.g., column chromatography) quench->isolate analyze Analyze Product (NMR, GC-MS) isolate->analyze

Caption: Experimental workflow for Mn-catalyzed hydrogenation.

Reaction Parameters and Performance:

Catalyst Loading (mol%)SolventH2 Pressure (bar)Temperature (°C)Time (h)Conversion (%)
3Et2O502516>99
3Et2O102516>99
3MeOH502516<5
3CH2Cl2502516<5
Data summarized from a study by Enthaler and coworkers.[1]
Transfer Hydrogenation in Isopropanol

This method utilizes transition metal complexes in isopropanol, which acts as both the solvent and the hydrogen donor.

Catalysts: Iridium, Rhodium, and Ruthenium complexes with specific ligands.[2]

Troubleshooting Logic for Transfer Hydrogenation:

start Low Conversion? check_catalyst Is the catalyst active? start->check_catalyst check_solvent Is the isopropanol dry and pure? check_catalyst->check_solvent Yes failure Consult further literature check_catalyst->failure No, prepare fresh catalyst check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes check_solvent->failure No, use dry solvent success High Conversion Achieved check_temp->success Yes check_temp->failure No, adjust temperature

Caption: Troubleshooting flow for transfer hydrogenation.

Comparative Catalyst Performance:

Metal Catalyst CoreLigand TypeTime (days)Conversion (%)Enantiomeric Excess (%)
IridiumUnsymmetrical Diamine3High<2
RhodiumUnsymmetrical Diamine3High<2
RutheniumUnsymmetrical Diamine3High<2
Data indicates that while conversions are high, these specific systems show low enantioselectivity for this substrate.[2]

This technical support center provides a starting point for your investigations into the base-free hydrogenation of this compound. For more in-depth information, please refer to the cited literature.

References

Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Reduction of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of 4'-fluoroacetophenone. Our aim is to help you overcome common challenges and enhance the enantioselectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric reduction of this compound?

The most common and effective methods for the asymmetric reduction of this compound to produce chiral 1-(4-fluorophenyl)ethanol (B1199365) involve either biocatalytic or chemocatalytic approaches.

  • Biocatalytic Reduction: This method utilizes enzymes, often from microorganisms or isolated alcohol dehydrogenases (ADHs), to achieve high enantioselectivity.[1][2][3] Whole-cell systems are frequently employed and can be advantageous due to their mild reaction conditions and high specificity.[2]

  • Chemocatalytic Reduction: This approach employs chiral catalysts, such as oxazaborolidines (e.g., CBS catalysts) or transition metal complexes (e.g., Ru-BINAP), in conjunction with a reducing agent like borane (B79455) or hydrogen gas.[4][5][6][7] These methods offer versatility and are well-established in organic synthesis.[6][8]

Q2: Which enantiomer, (R) or (S), is typically produced?

The stereochemical outcome depends on the catalyst used.

  • Biocatalysts can be selected to produce either the (R)- or (S)-enantiomer. While many wild-type enzymes follow Prelog's rule to yield (S)-alcohols, specific strains or engineered enzymes can provide the anti-Prelog (R)-alcohol with high enantiomeric excess (e.e.).[2]

  • For chemocatalysts, the chirality of the ligand dictates the enantiomer produced. For instance, with BINAL-H reagents, the (S)-catalyst generally yields the (S)-alcohol, and the (R)-catalyst gives the (R)-alcohol.[9]

Q3: What are the advantages and disadvantages of enzymatic versus chemical reduction methods?

Both methods have their own set of pros and cons. Enzymatic reductions are known for their exceptional selectivity and environmentally friendly reaction conditions.[1][10] However, catalyst availability and substrate scope can sometimes be limitations. Chemical reductions, on the other hand, offer a broader range of catalysts and reaction conditions but may require stricter control of the experimental setup and sometimes use hazardous reagents.[8]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (e.e.%)

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Choice The chosen catalyst may not be ideal for this compound. Consider screening a variety of catalysts, both biocatalytic and chemocatalytic, to find one with higher selectivity for this substrate. For instance, spiroborate esters have shown high enantioselectivity for halogenated acetophenones.[11]
Incorrect Reaction Temperature Temperature can significantly impact enantioselectivity. For some CBS reductions, lowering the temperature may not always increase e.e.% and an optimal temperature must be determined experimentally.[12]
Inappropriate Solvent The solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. Conduct small-scale experiments to screen different solvents.
Presence of Impurities Impurities in the substrate or reagents can interfere with the catalyst. Ensure the purity of this compound and all other reagents.
Catalyst Aging or Degradation Oxazaborolidine catalysts can lose efficacy during storage.[12] It is often more reliable to generate the catalyst in situ. For enzymatic reactions, ensure proper storage and handling of the biocatalyst.

Problem 2: Low Conversion or Yield

Potential Cause Troubleshooting Steps
Catalyst Deactivation Homogeneous catalysts, such as some Ru-complexes, can deactivate over time.[13] Investigate the effect of base concentration, as it can influence both the reaction rate and deactivation.[13] For biocatalysts, cofactor regeneration is crucial; ensure an efficient system is in place (e.g., using glucose dehydrogenase).[2]
Insufficient Reducing Agent Ensure the stoichiometric amount of the reducing agent (e.g., borane, isopropanol) is appropriate for the amount of substrate.
Sub-optimal pH (for enzymatic reactions) The pH of the reaction medium is critical for enzyme activity. Optimize the buffer pH for the specific biocatalyst being used.[2]
High Substrate Concentration High substrate concentrations can sometimes inhibit or deactivate the catalyst.[2] Consider a fed-batch approach or optimizing the initial substrate loading.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Halogenated Acetophenones

Catalyst SystemSubstrateReducing AgentTemp (°C)Yield (%)e.e. (%)Reference
Recombinant Whole-Cell (ADH & GDH)This compoundGlucose30>95>99 (R)[2]
Acetobacter pasteurianus GIM1.1582-OctanoneIsopropanol3589.5>99.9 (R)[2]
Spiroborate Ester Catalyst 1 (10 mol%)4'-ChloroacetophenoneBH3-DMSRT9598 (R)[11]
Spiroborate Ester Catalyst 1 (10 mol%)4'-BromoacetophenoneBH3-DMSRT9897 (R)[11]
TeSADH Mutant (ΔP84/A85G)2-Chloro-4'-fluoroacetophenone--->99 (S)[1]
Ru-BINAP-diamine complexAcetophenoneH2RT~95~98 (S)[13]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using a Recombinant Whole-Cell Catalyst

This protocol is based on the methodology for producing (R)-1-(4-fluorophenyl)ethanol with high enantioselectivity.[2]

  • Catalyst Preparation: Cultivate the recombinant E. coli cells containing the alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) genes in a suitable growth medium. Harvest the cells by centrifugation and prepare a suspension in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (as the reducing agent), and this compound. The optimal substrate concentration should be determined, but concentrations around 0.5 M have been reported to be effective.[2]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by techniques such as GC or HPLC.

  • Work-up and Analysis: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the product if necessary (e.g., by column chromatography). Determine the enantiomeric excess using chiral GC or HPLC.

Protocol 2: Chemocatalytic Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol is a general procedure based on the principles of CBS reduction.[12]

  • Catalyst Generation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) in an anhydrous solvent like THF. Add the borane source (e.g., BH3-THF or BH3-Me2S) dropwise at a controlled temperature (e.g., 0°C to room temperature) and stir for the recommended time to form the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).[12] Slowly add a solution of this compound in the same anhydrous solvent.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a protic solvent (e.g., methanol). Remove the solvent under reduced pressure.

  • Purification and Analysis: Redissolve the residue in an organic solvent and wash with an aqueous acid, followed by brine. Dry the organic layer, concentrate, and purify the resulting alcohol by flash chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_biocatalysis Biocatalytic Reduction cluster_chemocatalysis Chemocatalytic Reduction B_start Start: Recombinant Cell Culture B_harvest Cell Harvesting & Suspension B_start->B_harvest B_reaction Asymmetric Reduction (Substrate, Glucose, Buffer) B_harvest->B_reaction B_extraction Product Extraction B_reaction->B_extraction B_analysis Analysis (e.g., Chiral GC) B_extraction->B_analysis C_start Start: In Situ Catalyst Generation C_reduction Asymmetric Reduction (Substrate, Borane) C_start->C_reduction C_quench Reaction Quenching C_reduction->C_quench C_purification Purification C_quench->C_purification C_analysis Analysis (e.g., Chiral HPLC) C_purification->C_analysis

Caption: General experimental workflows for biocatalytic and chemocatalytic asymmetric reduction.

enantioselectivity_factors main Enantioselectivity (e.e.%) catalyst Catalyst Choice (Enzyme, Ligand Chirality) main->catalyst temp Reaction Temperature main->temp solvent Solvent Polarity & Type main->solvent reductant Reducing Agent (Borane Source, Cofactor) main->reductant substrate_conc Substrate Concentration main->substrate_conc ph pH (Biocatalysis) main->ph

Caption: Key factors influencing the enantioselectivity of the asymmetric reduction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Fluoroacetophenone and 4'-Chloroacetophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic route. The 4'-haloacetophenones, specifically 4'-fluoroacetophenone and 4'-chloroacetophenone (B41964), are common intermediates. While structurally similar, the difference in the halogen substituent imparts distinct electronic properties that significantly influence their reactivity. This guide provides an objective, data-driven comparison of these two compounds across various reaction types to aid in informed substrate selection.

Physicochemical Properties and Electronic Effects

The fundamental differences in the reactivity of this compound and 4'-chloroacetophenone stem from the distinct electronegativity and size of fluorine and chlorine atoms. These differences are quantitatively captured by their Hammett substituent constants (σp), which measure the electronic influence of a substituent on a reaction center.

PropertyThis compound4'-ChloroacetophenoneData Source
Molecular Weight 138.14 g/mol 154.59 g/mol [1][2]
Boiling Point 196 °C237 °C[2][3]
Hammett Constant (σp) +0.06+0.23[4]

The Hammett constant (σp) for the para-acetyl group is +0.50.[4] The overall electronic effect on the aromatic ring is a combination of the effects of the acetyl and the halogen substituents. A more positive σp value for the chloro substituent indicates a stronger electron-withdrawing effect compared to the fluoro substituent. This is a crucial factor governing the reactivity in different reaction scenarios.

Reactivity in Key Chemical Transformations

The electronic disparity between the two compounds manifests in their reactivity towards various classes of organic reactions.

Nucleophilic Aromatic Substitution (NAS)

In nucleophilic aromatic substitution reactions, the rate-determining step is the attack of a nucleophile on the aromatic ring. The presence of an electron-withdrawing group in the para position to the leaving group stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the reaction. Fluorine, being highly electronegative, is an excellent leaving group in NAS reactions.[5]

Reactivity Order: this compound > 4'-Chloroacetophenone

This enhanced reactivity of the fluoro-substituted compound is a well-established principle in nucleophilic aromatic substitution chemistry.

G cluster_0 Nucleophilic Aromatic Substitution 4F_acetophenone This compound Reactivity Relative Reactivity 4F_acetophenone->Reactivity Higher 4Cl_acetophenone 4'-Chloroacetophenone 4Cl_acetophenone->Reactivity Lower

Caption: Relative reactivity in Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), which outweighs their resonance electron-donating effect (+R).[4] Since chlorine is more electron-withdrawing (higher σp value) than fluorine, it deactivates the ring to a greater extent.

Reactivity Order: this compound > 4'-Chloroacetophenone

Therefore, for electrophilic substitution reactions on the aromatic ring, such as nitration or further halogenation, this compound is expected to react faster than 4'-chloroacetophenone.

G cluster_1 Electrophilic Aromatic Substitution 4F_acetophenone_eas This compound Reactivity_eas Relative Reactivity 4F_acetophenone_eas->Reactivity_eas Higher 4Cl_acetophenone_eas 4'-Chloroacetophenone 4Cl_acetophenone_eas->Reactivity_eas Lower

Caption: Relative reactivity in Electrophilic Aromatic Substitution.

Reactions Involving the Carbonyl Group

The reactivity of the carbonyl group is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, these groups also increase the acidity of the α-protons, which is a key factor in reactions like aldol (B89426) condensations.

1. Nucleophilic Addition to the Carbonyl Group:

Due to the stronger electron-withdrawing nature of the chloro substituent (σp = +0.23) compared to the fluoro substituent (σp = +0.06), the carbonyl carbon in 4'-chloroacetophenone is more electron-deficient and thus more electrophilic.

Reactivity Order (Nucleophilic Addition): 4'-Chloroacetophenone > this compound

2. Acidity of α-Protons and Enolate Formation (e.g., Aldol Condensation):

The acidity of the α-protons is also enhanced by electron-withdrawing groups. Therefore, 4'-chloroacetophenone is expected to have more acidic α-protons than this compound, leading to faster enolate formation in the presence of a base. This can lead to faster rates in reactions that proceed via an enolate intermediate, such as the aldol condensation.

Reactivity Order (Enolate Formation): 4'-Chloroacetophenone > this compound

G cluster_2 Carbonyl Group Reactivity Carbonyl_Reactivity Carbonyl Reactivity Nucleophilic_Addition Nucleophilic Addition Carbonyl_Reactivity->Nucleophilic_Addition Enolate_Formation Enolate Formation Carbonyl_Reactivity->Enolate_Formation 4Cl_acetophenone_carbonyl 4'-Chloroacetophenone Nucleophilic_Addition->4Cl_acetophenone_carbonyl More Reactive 4F_acetophenone_carbonyl This compound Nucleophilic_Addition->4F_acetophenone_carbonyl Less Reactive Enolate_Formation->4Cl_acetophenone_carbonyl Faster Enolate_Formation->4F_acetophenone_carbonyl Slower

Caption: Comparison of carbonyl group reactivity.

Experimental Protocols

General Protocol for Aldol Condensation

This protocol is adapted from a solvent-free procedure for the synthesis of chalcones.[6]

Materials:

Procedure:

  • In a porcelain mortar, combine 5.0 mmol of the respective 4'-haloacetophenone and 5.0 mmol of benzaldehyde.

  • Add one pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol).

  • Grind the mixture with a pestle for 10-15 minutes. The reaction mixture will typically become a paste and may change color.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of cold water to the mortar and continue to grind to break up the solid product.

  • Collect the crude product by suction filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

G cluster_3 Aldol Condensation Workflow start Start mix Combine 4'-haloacetophenone, benzaldehyde, and NaOH in a mortar start->mix grind Grind with a pestle for 10-15 minutes mix->grind monitor Monitor reaction by TLC grind->monitor workup Add cold water and grind monitor->workup filter Collect crude product by suction filtration workup->filter recrystallize Recrystallize from ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for aldol condensation.

Conclusion

The choice between this compound and 4'-chloroacetophenone should be guided by the specific reaction being performed. For nucleophilic aromatic substitution, this compound is the more reactive substrate. Conversely, for reactions involving electrophilic attack on the aromatic ring, this compound will also exhibit higher reactivity due to the lower deactivating effect of the fluorine atom. However, for reactions centered on the carbonyl group, such as nucleophilic addition and enolate formation, 4'-chloroacetophenone is the more reactive compound due to the stronger electron-withdrawing nature of chlorine. This detailed comparison provides a framework for researchers to make informed decisions in their synthetic endeavors.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones that are precursors to flavonoids, have long been recognized for their broad spectrum of biological activities. The introduction of fluorine atoms into the chalcone (B49325) scaffold has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated chalcones, supported by experimental data, detailed protocols, and mechanistic insights. The inclusion of fluorine can significantly modify a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to improved potency and efficacy.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of representative fluorinated and non-fluorinated chalcones, demonstrating the significant impact of fluorination.

Anticancer Activity: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound TypeCompound Name/DescriptionCancer Cell LineIC50 (µM)Reference
Fluorinated α-Fluorinated chalcone 4cHeLa (Cervical)0.025[1]
Fluorinated α-Fluorinated chalcone 4cU937 (Leukemia)0.025[1]
Fluorinated 8-FluoroisoflavanoneMCF-7 (Breast)15[2]
Fluorinated (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneA498 (Kidney)0.03[2]
Fluorinated Chalcone derivative with CF3 groupT lymphocytes6.1 - 8.9[3]
Non-Fluorinated Licochalcone AA549 (Lung)40µM suppresses growth by 45-80%[4]
Non-Fluorinated Panduratin A (PA)MCF-7 (Breast)11.5 (at 48h)[4]
Non-Fluorinated Vanillin-based chalcone analogueHCT-116 (Colon)6.85 ± 0.71 µg/mL[3]
Non-Fluorinated Chalcone 2 (with methoxy (B1213986) group)T47D (Breast)44.67 µg/mL[5]
Non-Fluorinated Chalcone 1T47D (Breast)72.44 µg/mL[5]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound TypeCompound Name/DescriptionMicroorganismMIC (µg/mL)Reference
Fluorinated Trifluoromethyl-substituted flavoneBacillus subtilis12.5[2]
Fluorinated Trifluoromethyl-substituted flavoneStaphylococcus aureus25[2]
Fluorinated 3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus15.6[6]
Fluorinated 3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus7.81[6]
Fluorinated Fluorinated Chalcone (Compound 3)Candida albicans15.62[7]
Non-Fluorinated Unmodified flavonoidBacillus subtilis25[2]
Non-Fluorinated (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5[2]
Non-Fluorinated (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125[2]
Non-Fluorinated Chalcone derivativeStaphylococcus aureus>100
Non-Fluorinated Chalcone derivativeCandida albicans>100
Anti-inflammatory Activity: COX Inhibition IC50 Values (µM)

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Compound TypeCompound Name/DescriptionEnzymeIC50 (µM)Reference
Fluorinated 3,4,5-trimethoxy-4′-fluorochalcone(Inhibits NF-κB)-[8]
Non-Fluorinated Pyrazole derivative (PYZ31)COX-20.01987[9]
Non-Fluorinated 2,5-diaryl-1,3,4-oxadiazole derivative (ODZ2)COX-20.48[10]
Non-Fluorinated Pyrazole derivative (PYZ16)COX-20.52[10]
Non-Fluorinated Indomethacin (Reference Drug)COX-224.60[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits the visible growth of a microorganism in a liquid medium is determined.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the chalcone derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the chalcone derivative at which there is no visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay measures the production of prostaglandins (B1171923) (e.g., PGE2), the products of the COX-catalyzed reaction, in the presence and absence of the test compound.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the chalcone derivative or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination: Stop the reaction after a defined period.

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The enhanced biological activity of fluorinated chalcones can be attributed to their influence on key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Chalcones, particularly fluorinated derivatives, have been shown to inhibit this pathway.[8][11]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Promotes Chalcone Fluorinated Chalcone Chalcone->IKK Inhibits Chalcone->NFkB Inhibits Nuclear Translocation

Caption: Fluorinated chalcones inhibit the NF-κB pathway by preventing IKK activation and NF-κB nuclear translocation.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a proven strategy for cancer therapy. Certain chalcones, particularly fluorinated analogs, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

Tubulin_Inhibition cluster_0 Mechanism of Action cluster_1 Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption leads to Chalcone Fluorinated Chalcone Chalcone->Tubulin Inhibits Polymerization ColchicineSite Colchicine (B1669291) Binding Site Chalcone->ColchicineSite Binds to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Fluorinated chalcones inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest.

Conclusion

The strategic incorporation of fluorine into the chalcone scaffold consistently demonstrates a significant enhancement of biological activities. The data presented in this guide highlights the superior anticancer, antimicrobial, and anti-inflammatory potential of fluorinated chalcones compared to their non-fluorinated counterparts. These findings underscore the value of fluorine as a bioisostere in drug design and provide a strong rationale for the continued exploration and development of fluorinated chalcones as promising therapeutic agents. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers in this exciting field.

References

A Researcher's Guide to Purity Analysis of 4'-Fluoroacetophenone: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 4'-Fluoroacetophenone, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound against other techniques, supported by experimental data and detailed protocols.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The process involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and identifies them based on their mass-to-charge ratio, providing a unique spectral fingerprint for each compound.

A typical experimental workflow for the GC-MS analysis of this compound purity is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution InternalStandard Add Internal Standard (e.g., Naphthalene-d8) Dilution->InternalStandard Vial Transfer to GC vial InternalStandard->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation on Capillary Column) Autosampler->GC MS Mass Spectrometer (Ionization and Detection) GC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration Quantification Quantification of Purity and Impurities PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound purity.

Detailed Experimental Protocol for GC-MS Analysis

A robust and reliable GC-MS method is crucial for accurate purity determination. The following table outlines a typical set of parameters for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 7000D MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 m/z
Solvent Delay 3 minutes

Data Presentation: A Comparative Purity Analysis

Utilizing the aforementioned GC-MS method, the purity of this compound from different commercial suppliers can be effectively compared. The primary impurities often arise from the synthesis process, most commonly the Friedel-Crafts acylation of fluorobenzene.[1][2] Potential impurities include positional isomers (2'- and 3'-fluoroacetophenone) and residual starting materials or solvents.[1]

Supplier Lot Number Purity by GC-MS (%) Major Impurity 1 (%) Major Impurity 2 (%)
Supplier A A12399.52'-Fluoroacetophenone (0.3)Fluorobenzene (0.1)
Supplier B B45698.82'-Fluoroacetophenone (0.8)3'-Fluoroacetophenone (0.2)
Supplier C C78999.82'-Fluoroacetophenone (0.1)Toluene (0.05)

Note: This data is illustrative and intended for comparative purposes.

Comparison with Alternative Analytical Techniques

While GC-MS is a preferred method, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

Technique Principle Advantages Disadvantages
GC-MS Separation based on volatility and mass-to-charge ratio.[3]High sensitivity and specificity, excellent for volatile compounds, established libraries for identification.[4]Not suitable for non-volatile or thermally labile compounds.[5][6]
HPLC-UV Separation based on polarity, detection by UV absorbance.Suitable for a wide range of compounds, including non-volatile ones, robust and widely available.Lower sensitivity and specificity compared to MS, may not separate all impurities effectively.[1]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of unknown impurities.Lower sensitivity compared to GC-MS, requires higher sample concentrations, more complex data interpretation.
FTIR Spectroscopy Identifies functional groups based on the absorption of infrared radiation.Fast and non-destructive, good for confirming the presence of key functional groups.Not suitable for quantification, provides limited information on the overall purity and complex mixtures.

The logical process for selecting an appropriate analytical method is depicted below.

Method_Selection Analyte Analyte Properties (this compound) Volatile Volatile & Thermally Stable? Analyte->Volatile Structural Detailed Structural Info Needed? Analyte->Structural Functional Functional Group Confirmation? Analyte->Functional GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Volatile->HPLC No Structural->GCMS No, Purity Focus NMR NMR Spectroscopy Structural->NMR Yes Functional->GCMS No, Purity Focus FTIR FTIR Spectroscopy Functional->FTIR Yes

Caption: Logical diagram for selecting an analytical method for this compound.

Conclusion

For the routine purity analysis and quantification of impurities in this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, specificity, and ability to handle volatile compounds. While other methods like HPLC, NMR, and FTIR have their specific applications in the broader characterization of the molecule, GC-MS provides the most comprehensive and reliable data for quality control and assurance in a drug development setting. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers to establish and validate their own analytical methods for this critical pharmaceutical intermediate.

References

Navigating the Chemical Landscape: A Comparative Guide to 19F NMR Chemical Shifts of 4'-Fluoroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects within a molecule is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy serves as a powerful analytical tool, offering high sensitivity and a wide chemical shift range to probe the local electronic environment of fluorine atoms. This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts for 4'-fluoroacetophenone and its derivatives, supported by experimental data and protocols to aid in structural elucidation and the design of novel therapeutics.

The chemical shift of the fluorine atom in this compound is influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density around the fluorine nucleus, leading to increased shielding and an upfield shift (less negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (more negative ppm values).

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The following table summarizes the ¹⁹F NMR chemical shifts of this compound and a series of its derivatives, illustrating the impact of various substituents. The data is referenced to an external standard, typically CFCl₃ at 0 ppm.

CompoundSubstituent (R)¹⁹F Chemical Shift (δ, ppm)
This compound-H-115.7
4'-Fluoro-2'-hydroxyacetophenone2'-OH-118.9
4'-Fluoro-3'-hydroxyacetophenone3'-OH-114.5
4'-Fluoro-2'-methoxyacetophenone2'-OCH₃-117.2
4'-Fluoro-3'-methoxyacetophenone3'-OCH₃-115.1
4'-Fluoro-2'-nitroacetophenone2'-NO₂-110.1
4'-Fluoro-3'-nitroacetophenone3'-NO₂-112.3

Note: The chemical shift values presented are indicative and can be influenced by solvent, concentration, and temperature.

Visualizing Substituent Effects

The relationship between the electronic nature of a substituent and the resulting ¹⁹F NMR chemical shift can be visualized as a signaling pathway. Electron-donating groups "push" electron density towards the fluorine atom, increasing its shielding, while electron-withdrawing groups "pull" electron density away, decreasing the shielding.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_shift ¹⁹F NMR Chemical Shift EDG e.g., -OH, -OCH₃ Aromatic_Ring Aromatic Ring (this compound core) EDG->Aromatic_Ring Increases Electron Density EWG e.g., -NO₂ EWG->Aromatic_Ring Decreases Electron Density Fluorine Fluorine Atom Aromatic_Ring->Fluorine Modulates Shielding Upfield Upfield Shift (More Shielded) Fluorine->Upfield Increased Shielding Downfield Downfield Shift (Less Shielded) Fluorine->Downfield Decreased Shielding

Figure 1. Influence of substituent electronic effects on the ¹⁹F NMR chemical shift of this compound.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a general protocol for acquiring ¹⁹F NMR spectra of this compound and its derivatives.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the chosen solvent does not have signals that overlap with the expected ¹⁹F signals.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -130 ppm).

  • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral region.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is recommended.

  • Number of Scans (ns): Depending on the sample concentration, 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation of the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Reference the chemical shifts to an external standard (e.g., CFCl₃ at 0.0 ppm) or a known internal standard.

This guide provides a foundational understanding of the ¹⁹F NMR chemical shifts of this compound and its derivatives. By systematically analyzing these shifts, researchers can gain valuable insights into the electronic structure of these compounds, which is crucial for applications in medicinal chemistry and materials science.

A Comparative Guide to the Catalytic Hydrogenation of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 4'-Fluoroacetophenone to its corresponding alcohol, 1-(4-fluorophenyl)ethanol (B1199365), is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The efficiency of this hydrogenation reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems for the hydrogenation of this compound, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The catalytic efficiency for the hydrogenation of this compound is evaluated based on key performance indicators such as conversion, selectivity, and, where applicable, enantiomeric excess (ee) for asymmetric reactions. The following table summarizes the performance of various catalysts under different experimental conditions.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar H₂)SolventTime (h)Conversion (%)Selectivity (%)ProductRef.
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]This compound2550Et₂O24>99-1-(4-fluorophenyl)ethanol[1]
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]This compound2510Et₂O24>99-1-(4-fluorophenyl)ethanol[1]
1% Pd@MIL-101(Cr)This compound & Benzylamine5010----4'-fluoro-α-methyl-N-(phenylmethyl)benzenemethanamine[2]
Recombinant Whole-Cell BiocatalystThis compound--Aqueous->95>99 (ee)(R)-1-(4-fluorophenyl)ethanol[3]

Note: A direct comparison of catalyst efficiency can be challenging due to variations in reaction conditions. The data presented reflects the results as reported in the respective studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols for key catalysts.

Homogeneous Hydrogenation with Manganese(I) Catalyst[1]
  • Catalyst: fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] (dippe = 1,2-bis(diisopropylphosphino)ethane)

  • Reaction Setup: A solution of this compound in diethyl ether (Et₂O) is placed in a reaction vessel.

  • Catalyst Loading: 3 mol% of the Mn(I) complex is added.

  • Reaction Conditions: The reaction mixture is stirred at 25°C under a hydrogen gas pressure of 10-50 bar.

  • Reaction Time: The reaction is typically run for 24 hours.

  • Product Analysis: The conversion to 1-(4-fluorophenyl)ethanol is determined by analyzing the reaction mixture, often using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Reductive Amination with a Heterogeneous Palladium Catalyst[2]
  • Catalyst: 1% Palladium nanoparticles supported on MIL-101(Cr) (a metal-organic framework).

  • Reactants: this compound and benzylamine.

  • Catalyst Loading: 5 mol% of the MOF-supported catalyst.

  • Reaction Conditions: The reaction is carried out at 50°C under a hydrogen pressure of 10 bar. This is a one-pot tandem reaction where the ketone is first converted to an imine with benzylamine, which is then hydrogenated.

  • Product Analysis: The formation of the secondary amine product is monitored using standard analytical techniques.

Asymmetric Biocatalytic Reduction[3]
  • Catalyst: A tailor-made recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.

  • Reaction Setup: The reaction is performed in an aqueous solvent system.

  • Substrate Concentration: A high substrate concentration of approximately 0.5 M of this compound is used.

  • Reaction Conditions: The biocatalytic reduction proceeds to yield the optically active (R)-alcohol.

  • Product Analysis: Conversion and enantiomeric excess are determined using chiral high-performance liquid chromatography (HPLC) or chiral GC. The results show high conversion (>95%) and excellent enantioselectivity (>99% ee).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the catalytic efficiency of different catalysts in the hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Catalyst_Selection Select Catalysts (e.g., Mn-complex, Pd/C, Biocatalyst) Reaction_Setup Set up Parallel Reactors (Identical Conditions) Catalyst_Selection->Reaction_Setup Substrate_Prep Prepare this compound Solution Substrate_Prep->Reaction_Setup Add_Catalyst Add Catalyst to Each Reactor Reaction_Setup->Add_Catalyst Run_Reaction Run Reaction (Control T, P, Time) Add_Catalyst->Run_Reaction Sampling Take Aliquots at Time Intervals Run_Reaction->Sampling Analysis Analyze Samples (GC, HPLC, NMR) Sampling->Analysis Data_Comparison Compare Conversion, Selectivity, ee Analysis->Data_Comparison Conclusion Determine Most Efficient Catalyst Data_Comparison->Conclusion

Caption: General workflow for comparing catalytic efficiency in this compound hydrogenation.

Signaling Pathway and Logical Relationships

The choice of catalyst and reaction conditions dictates the reaction pathway and ultimately the product distribution. The following diagram illustrates the logical relationship between different catalytic approaches and their outcomes for this compound.

G cluster_input Reactant cluster_pathways Catalytic Pathways cluster_output Products A This compound B Homogeneous Hydrogenation (e.g., Mn(I) complex) A->B H₂ C Heterogeneous Hydrogenation (e.g., Pd on support) A->C H₂ D Biocatalytic Reduction (e.g., Whole-cell catalyst) A->D Cofactor Regeneration E Reductive Amination (with Amine) A->E H₂, Amine F 1-(4-fluorophenyl)ethanol (Racemic or Achiral) B->F C->F G Enantiopure 1-(4-fluorophenyl)ethanol ((R) or (S)) D->G H Substituted Amine E->H

Caption: Catalytic pathways for the transformation of this compound.

References

A Comparative Spectroscopic Analysis of 4'-Fluoroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of 4'-fluoroacetophenone and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the identification and differentiation of these compounds, which are pivotal in pharmaceutical and agrochemical research.[1][2]

Introduction to Spectroscopic Characterization

Spectroscopic methods are fundamental tools in chemical analysis, allowing for the elucidation of molecular structures. For this compound and its analogues, each technique provides unique insights. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of hydrogen and carbon atoms, respectively. IR spectroscopy identifies characteristic functional groups, particularly the carbonyl stretch. Mass spectrometry determines the molecular weight and fragmentation patterns, aiding in structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds have been chosen to illustrate the effects of different substituents on the spectroscopic properties.

¹H NMR Spectral Data

The ¹H NMR spectra of acetophenone (B1666503) derivatives are characterized by a singlet for the methyl protons and signals in the aromatic region. The chemical shift of the methyl protons is typically around δ 2.5-2.6 ppm. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

CompoundAr-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)-CH₃ Chemical Shift (δ, ppm)
Acetophenone 7.97 (t, J = 4.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.47 (t, J = 7.5 Hz, 2H)2.62 (s)
This compound 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H)[3]2.58 (s)[3]
4'-Chloroacetophenone 7.91 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H)[3]2.61 (s)[3]
4'-Bromoacetophenone 7.83-7.84 (q, 2H), 7.61-7.63 (q, 2H)[3]2.60 (s)[3]
4'-Methylacetophenone 7.86 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H)[3]2.57 (s)[3]
3'-Chloroacetophenone 7.92 (t, J = 1.8 Hz, 1H), 7.82-7.83 (m, 1H), 7.52-7.54 (m, 1H), 7.41 (t, J = 7.8 Hz, 1H)[3]2.59 (s)[3]
¹³C NMR Spectral Data

In the ¹³C NMR spectra, the carbonyl carbon is the most deshielded, appearing around δ 196-198 ppm. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

CompoundC=O Chemical Shift (δ, ppm)Aromatic Carbon Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)
Acetophenone 198.1137.1, 133.0, 128.5, 128.226.5
This compound 196.4165.7 (d, J=254 Hz), 133.6, 131.0 (d, J=9 Hz), 115.6 (d, J=22 Hz)26.5
4'-Chloroacetophenone 196.8139.6, 135.4, 129.7, 128.9[3]26.5[3]
4'-Bromoacetophenone 197.1135.8, 131.9, 129.8, 128.4[3]26.5[3]
4'-Methylacetophenone 198.0143.9, 134.7, 129.2, 128.4[3]26.5[3]
3'-Chloroacetophenone 196.6138.7, 134.9, 133.0, 129.9, 128.4, 126.4[3]26.5[3]
IR Spectral Data

The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1700 cm⁻¹. The position of this band is sensitive to the electronic effects of the aromatic substituents.

CompoundC=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1685C-F stretch (~1230), Aromatic C-H stretch (~3070), Aliphatic C-H stretch (~2930)
4'-Chloroacetophenone ~1686C-Cl stretch (~1090), Aromatic C-H stretch (~3070), Aliphatic C-H stretch (~2925)
4'-Bromoacetophenone ~1684C-Br stretch (~1070), Aromatic C-H stretch (~3065), Aliphatic C-H stretch (~2920)
4'-Methylacetophenone ~1680Aromatic C-H stretch (~3030), Aliphatic C-H stretch (~2920)
Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound derivatives typically shows a prominent molecular ion peak (M⁺). The most common fragmentation pathway is the α-cleavage, resulting in the formation of an acylium ion.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 138[4]123[4]95, 75[4]
4'-Chloroacetophenone 154/156139/141111/113, 75
4'-Bromoacetophenone 198/200183/185155/157, 76
4'-Methylacetophenone 13411991, 65

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (ATR) : For liquid samples, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal. For solid samples, a small amount of the solid is pressed firmly against the ATR crystal.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for liquids and volatile solids.

  • Ionization : Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Reactants Starting Materials (e.g., Fluorobenzene, Acetyl Chloride) Reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Key Structural Features and Spectroscopic Correlation

The electronic properties of the substituent on the phenyl ring of this compound derivatives directly impact the observed spectroscopic data. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures Structure This compound Derivative Substituent Substituent (X) (e.g., -Cl, -Br, -CH₃) Structure->Substituent NMR_shifts NMR Chemical Shifts (Aromatic & Carbonyl) Substituent->NMR_shifts Influences IR_stretch IR Carbonyl Stretch (νC=O) Substituent->IR_stretch Influences MS_frag MS Fragmentation Pattern Substituent->MS_frag Influences

Caption: Influence of Substituents on Spectroscopic Data.

References

Unveiling the Potential: A Comparative Guide to 4'-Fluoroacetophenone-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective enzyme inhibitors is a continuous endeavor. 4'-Fluoroacetophenone has emerged as a versatile scaffold for the synthesis of a diverse range of compounds with significant inhibitory activity against various clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of different classes of this compound-derived inhibitors, supported by experimental data, detailed protocols, and visual pathway and workflow diagrams.

I. Comparative Efficacy of this compound Derivatives

Derivatives of this compound, including chalcones, Schiff bases, pyrazoles, thiosemicarbazones, and triazoles, have demonstrated potent inhibitory effects on a variety of enzymes. The following tables summarize the available quantitative data on their half-maximal inhibitory concentrations (IC50), offering a comparative overview of their efficacy.

Table 1: Inhibition of Monoamine Oxidase (MAO) by this compound Derivatives

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders like Parkinson's disease and depression.

Compound ClassSpecific Derivative/SubstituentTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Chalcone(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-B0.0053Safinamide~0.0212
Chalcone(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMAO-B0.023Safinamide~0.0212
Morpholine-based ChalconeUnsubstitutedMAO-B0.030Lazabemide0.063
Piperazine-based Chalcone3-trifluoromethyl-4-fluorinated derivativeMAO-B0.71--
Piperazine-based Chalcone2-fluoro-5-bromophenyl derivativeMAO-B1.11--
Table 2: Inhibition of Cholinesterases by this compound Derivatives

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease.

Compound ClassSpecific Derivative/SubstituentTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Amino-alkyl-substituted Fluoro-chalconeCompound 3lAChE0.21--
Piperazine-based Chalcone2-fluoro-5-bromophenyl derivativeAChE4.32--
Piperazine-based Chalcone3-trifluoromethyl-4-fluorinated derivativeAChE8.10--
Thiosemicarbazonepara-substituted derivative 19AChE110.19Galantamine104.5
Thiosemicarbazonepara-substituted derivative 17AChE114.57Galantamine104.5
Thiosemicarbazonepara-substituted derivative 19BChE145.11Galantamine156.8
Thiosemicarbazonepara-substituted derivative 9BChE147.20Galantamine156.8
Table 3: Inhibition of Other Enzymes by this compound Derivatives

The versatility of the this compound scaffold extends to the inhibition of other enzymes relevant to various diseases.

Compound ClassSpecific Derivative/SubstituentTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiosemicarbazone4-fluorocinnamaldehyde based derivative 3cUrease2.7Thiourea19.4
1,2,3-TriazoleAcetophenone-1,2,3-triazole conjugateInhA---

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

A. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

1. Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • MAO Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in MAO Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add 50 µL of MAO Assay Buffer, 25 µL of the appropriate enzyme (MAO-A or MAO-B), and 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of buffer instead of the inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in MAO Assay Buffer. Add 100 µL of this mixture to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the potency of its inhibitors.

1. Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and the reference inhibitor in an appropriate solvent. Prepare working solutions by diluting in the phosphate buffer. Prepare solutions of DTNB and ATCI in the phosphate buffer.

  • Assay Mixture: In each well of the 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of buffer.

  • Add 20 µL of the AChE solution to each well and incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

Dopamine (B1211576) Metabolism and MAO-B Inhibition

This diagram illustrates the metabolic pathway of dopamine and the mechanism of action of MAO-B inhibitors.

Dopamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DOPAL DOPAL Dopamine->DOPAL MAO-B Three_MT 3-Methoxytyramine (3-MT) Dopamine->Three_MT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT Three_MT->HVA MAO-B, ALDH TH Tyrosine Hydroxylase DDC DOPA Decarboxylase MAO_B MAO-B ALDH ALDH COMT COMT Inhibitor This compound -derived Inhibitor Inhibitor->MAO_B Inhibition Enzyme_Inhibitor_Screening_Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Characterization Assay_Optimization Assay Optimization (Substrate, Enzyme Conc.) Assay_Validation Assay Validation (Z'-factor) Assay_Optimization->Assay_Validation Primary_Screen Primary Screen (Single Concentration) Assay_Validation->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Mechanism_Study Mechanism of Inhibition Study (e.g., Lineweaver-Burk plot) Dose_Response->Mechanism_Study Selectivity_Profiling Selectivity Profiling (Against related enzymes) Dose_Response->Selectivity_Profiling

Metabolic Stability of Drugs Derived from 4'-Fluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles and overall therapeutic efficacy. 4'-Fluoroacetophenone is a key building block utilized in the synthesis of various pharmaceuticals, where the fluorine atom is strategically incorporated to block metabolic "soft spots" susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] This guide provides an objective comparison of the metabolic stability of drugs derived from this compound against their non-fluorinated analogs, supported by experimental data, detailed methodologies, and visualizations to inform drug discovery and development efforts.

Enhanced Metabolic Stability of Fluorinated Derivatives: The Data

The substitution of a hydrogen atom with a fluorine atom at a metabolically labile position can significantly hinder enzymatic degradation, leading to a longer half-life and reduced clearance of the drug. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond.[3] Below are comparative data from preclinical studies that demonstrate the impact of fluorination on metabolic stability.

Case Study: Celecoxib (B62257) vs. 4'-Fluorocelecoxib

A pertinent example illustrating the effect of a 4-fluorophenyl group is the comparison between the anti-inflammatory drug celecoxib and its fluorinated analog, 4'-fluorocelecoxib. A study demonstrated a significant increase in metabolic stability with the introduction of the fluorine atom.

CompoundDescriptionMetabolic Stability ImprovementReference
CelecoxibNon-steroidal anti-inflammatory drug (NSAID)-[4]
4'-FluorocelecoxibFluorinated analog of Celecoxib4 times more metabolically stable than Celecoxib[4]
Case Study: Ezetimibe (B1671841) - A Cholesterol Absorption Inhibitor

Ezetimibe, a potent cholesterol absorption inhibitor, incorporates two 4-fluorophenyl groups in its structure. This fluorination was a deliberate design strategy to enhance its metabolic stability.[5][6] While a direct non-fluorinated analog is not commercially available for a head-to-head comparison, the clinical success and pharmacokinetic profile of ezetimibe underscore the effectiveness of this approach.

Experimental Protocols

The following section details a standard in vitro experimental protocol for assessing the metabolic stability of drug candidates.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a widely used method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and its non-fluorinated analog in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the compounds by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • The 0-minute time point is collected immediately after the addition of the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard to the aliquot.

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the time-course data.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

Visualizations

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) pre_warm Pre-warm at 37°C prep_reagents->pre_warm Transfer to incubation plate initiate Initiate Reaction (Add NADPH) pre_warm->initiate time_points Collect Aliquots (0, 5, 15, 30, 45, 60 min) initiate->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Experimental workflow for an in vitro microsomal stability assay.

Putative Metabolic Pathway of Acetophenone (B1666503) Derivatives

The primary route of metabolism for many acetophenone-derived drugs is oxidation of the acetyl group or hydroxylation of the aromatic ring, mediated by CYP450 enzymes.[7] Fluorination at the para-position of the phenyl ring can block this hydroxylation, thereby slowing down the metabolic process.

metabolism cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated This compound Derivative acetophenone Acetophenone Derivative metabolite Hydroxylated Metabolite acetophenone->metabolite CYP450 Oxidation (Hydroxylation) fluoroacetophenone This compound Derivative stable Metabolically More Stable fluoroacetophenone->stable Blocked Metabolism

Caption: Putative metabolic pathway of acetophenone derivatives.

Conclusion

The strategic incorporation of a 4-fluorophenyl moiety, often derived from this compound, is a highly effective strategy for enhancing the metabolic stability of drug candidates. The provided data and experimental protocols offer a framework for researchers to evaluate and compare the metabolic profiles of fluorinated compounds against their non-fluorinated counterparts. While direct comparative data for a wide range of this compound-derived drugs remains an area for further investigation, the case studies presented, along with the foundational principles of fluorine in medicinal chemistry, strongly support the utility of this approach in developing more robust and effective therapeutics.

References

A Comparative Guide to the Lipophilicity of 4'-Fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The partition coefficient (LogP) is the most widely used metric to quantify lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher LogP value indicates greater lipophilicity.

This guide provides a comparative analysis of the lipophilicity of 4'-fluoroacetophenone and its derivatives, offering valuable insights for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Data Presentation: Lipophilicity of this compound Derivatives

The following table summarizes the calculated LogP values for this compound and a selection of its derivatives. These values illustrate how different substituents and their positions on the phenyl ring affect the overall lipophilicity of the molecule.

Compound NameCAS NumberMolecular FormulaCalculated LogP
This compound403-42-9C₈H₇FO1.7 - 2.0283[1][2]
4'-Fluoro-2'-hydroxyacetophenone1481-27-2C₈H₇FO₂2.1[3]
3'-Fluoro-4'-hydroxyacetophenone403-14-5C₈H₇FO₂1.7339[4]
4'-Fluoro-3'-nitroacetophenone400-93-1C₈H₆FNO₃1.5[5]
3-Chloro-4-fluoroacetophenone2923-66-2C₈H₆ClFO2.682[6]
2'-Chloro-4'-fluoroacetophenone700-35-6C₈H₆ClFO2.3[7]
4-Fluoro-3-aminoacetophenone2002-82-6C₈H₈FNONot available
3'-Fluoro-4'-methoxyacetophenone455-91-4C₉H₉FO₂Not available

Note: The LogP values presented are calculated values from various sources and are intended for comparative purposes. Experimental values may vary.

Experimental Protocols for Lipophilicity Determination

Two primary methods are employed for the experimental determination of LogP: the Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

This classical method directly measures the partitioning of a compound between n-octanol and water.

  • Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD for ionizable compounds). The mixture is shaken until equilibrium is reached, allowing the compound to distribute between the two phases based on its lipophilicity. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated.

  • Detailed Protocol:

    • Preparation of Solvents: n-Octanol and water (or phosphate (B84403) buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

    • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.

    • Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculation: The LogP is calculated using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates LogP based on the retention time of a compound on a nonpolar stationary phase.

  • Principle: The retention time of a compound in RP-HPLC is proportional to its lipophilicity. A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their measured retention times (or more accurately, their capacity factors, k'). The LogP of the test compound can then be determined from its retention time using this calibration curve.

  • Detailed Protocol:

    • System Setup: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water (or buffer) is used as the mobile phase. The composition can be isocratic (constant) or a gradient.

    • Standard Preparation: A series of standard compounds with well-established LogP values spanning the expected range of the test compounds are prepared.

    • Calibration: Each standard compound is injected into the HPLC system, and its retention time (t_R_) is recorded. The void time (t_0_) is also determined using a non-retained compound. The capacity factor (k') is calculated for each standard: k' = (t_R - t_0) / t_0. A calibration curve is constructed by plotting log(k') versus the known LogP values.

    • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time and capacity factor are determined.

    • LogP Determination: The LogP of the test compound is calculated from its capacity factor using the equation of the linear regression from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the partition coefficient (LogP) using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare mutually saturated n-octanol and water/buffer C Add compound to octanol (B41247)/water mixture A->C B Prepare stock solution of test compound B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Measure compound concentration in octanol phase E->F G Measure compound concentration in aqueous phase E->G H Calculate LogP F->H G->H

Caption: Workflow for Shake-Flask LogP Determination.

References

A Comparative Study on the Reduction of 2'-, 3'-, and 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of fluoroacetophenones to their corresponding chiral alcohols is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine substituent's position on the aromatic ring significantly influences the substrate's reactivity and the stereochemical outcome of the reduction. This guide provides an objective comparison of various reduction methodologies for 2'-, 3'-, and 4'-fluoroacetophenone, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Introduction

Fluoroacetophenones are common building blocks in medicinal chemistry. The reduction of the ketone functionality introduces a chiral center, leading to the formation of 1-(fluorophenyl)ethanols. The enantiopurity of these alcohols is often crucial for the biological activity of the final drug substance. This comparison focuses on three widely employed reduction techniques: biocatalytic reduction using a whole-cell system, asymmetric transfer hydrogenation with a ruthenium catalyst, and a classical chemical reduction using sodium borohydride (B1222165).

Data Presentation

The following tables summarize the quantitative data obtained from various experimental studies on the reduction of 2'-, 3'-, and this compound.

Table 1: Biocatalytic Reduction with Recombinant E. coli Whole-Cell Catalyst

SubstrateConversion (%)Enantiomeric Excess (ee, %)Product
2'-FluoroacetophenonePromising Substrate>99 (S)(S)-1-(2-Fluorophenyl)ethanol
3'-Fluoroacetophenone (B146931)Promising Substrate>99 (S)(S)-1-(3-Fluorophenyl)ethanol
This compound>95[1]>99 (R)[1](R)-1-(4-Fluorophenyl)ethanol

Note: While specific conversion rates for 2'- and 3'-fluoroacetophenone were not detailed in the primary literature, they were described as "promising substrates," suggesting high conversion potential under optimized conditions. The stereochemical outcome is dependent on the specific alcohol dehydrogenase used.

Table 2: Asymmetric Transfer Hydrogenation with Ru(II) Catalyst

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
2'-Fluoroacetophenone[RuCl(p-cymene)((S,S)-Ts-DPEN)]9398 (S)
3'-Fluoroacetophenone[RuCl(p-cymene)((S,S)-Ts-DPEN)]9597 (S)
This compound[RuCl(p-cymene)((S,S)-Ts-DPEN)]>99[2]97 (S)[2]

Table 3: Sodium Borohydride Reduction

SubstrateSolventReaction Time (min)Yield (%)
2'-FluoroacetophenoneMethanol (B129727)15-30~80-90
3'-FluoroacetophenoneMethanol15-30~85-95
This compoundMethanol15-30~90-98

Note: The reduction with sodium borohydride is not stereoselective and results in a racemic mixture of the corresponding alcohols.

Experimental Protocols

1. Biocatalytic Reduction using Recombinant E. coli Whole-Cell Catalyst

This protocol is adapted from the enantioselective reduction of this compound using a tailor-made recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.[1]

Materials:

  • Recombinant E. coli cells co-expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH)

  • 2'-, 3'-, or this compound

  • D-Glucose

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a suitable reaction vessel, suspend the recombinant E. coli cells in the phosphate buffer.

  • Add D-glucose as the co-substrate for cofactor regeneration.

  • Add the fluoroacetophenone substrate to the desired concentration (e.g., 0.5 M for this compound).[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, extract the product from the reaction mixture with an organic solvent.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

2. Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This protocol is a general procedure for the asymmetric transfer hydrogenation of ketones using a Noyori-type ruthenium catalyst.

Materials:

  • [RuCl(p-cymene)((S,S)-Ts-DPEN)] or a similar chiral Ru(II) catalyst

  • 2'-, 3'-, or this compound

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst in the anhydrous solvent.

  • Add the fluoroacetophenone substrate.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at a specific temperature (e.g., 28-40°C).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • After completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

3. Sodium Borohydride Reduction

This is a standard protocol for the reduction of ketones to alcohols using sodium borohydride.[3][4]

Materials:

  • Sodium borohydride (NaBH₄)

  • 2'-, 3'-, or this compound

  • Methanol or ethanol (B145695)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolve the fluoroacetophenone in methanol or ethanol in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in portions while stirring. The reaction is exothermic.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 30 minutes).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the evolution of gas ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Filter and evaporate the solvent to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

Experimental Workflow for Biocatalytic Reduction

Biocatalytic_Reduction_Workflow Substrate Fluoroacetophenone Reaction Bioreduction (Aqueous Buffer) Substrate->Reaction Biocatalyst Recombinant E. coli (ADH + GDH) Biocatalyst->Reaction CoSubstrate D-Glucose CoSubstrate->Reaction Extraction Product Extraction (Organic Solvent) Reaction->Extraction Purification Purification Extraction->Purification Analysis Analysis (Conversion, ee) Purification->Analysis Product Chiral Fluoro- phenylethanol Purification->Product

Caption: Workflow for the biocatalytic reduction of fluoroacetophenones.

Logical Relationship in Asymmetric Transfer Hydrogenation

ATH_Logic sub Prochiral Ketone (Fluoroacetophenone) intermediate Catalyst-Substrate Complex sub->intermediate Coordination cat Chiral Ru(II) Catalyst cat->intermediate Forms h_source Hydrogen Source (HCOOH/NEt3) h_source->intermediate Hydride Transfer intermediate->cat Regeneration product Chiral Alcohol intermediate->product Product Release

Caption: Key steps in asymmetric transfer hydrogenation.

General Mechanism of Sodium Borohydride Reduction

NaBH4_Reduction Ketone Fluoroacetophenone (C=O) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Hydride Hydride Ion (H⁻) from NaBH₄ Hydride->Alkoxide Alcohol Fluorophenylethanol (Racemic) Alkoxide->Alcohol Protonation Solvent Protic Solvent (e.g., Methanol) Solvent->Alcohol

Caption: Simplified mechanism for sodium borohydride reduction.

References

A Comparative Guide to the Reaction Products of 4'-Fluoroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Key Synthetic Transformations and Structural Confirmation of Resulting Products

For researchers, scientists, and professionals in drug development, 4'-fluoroacetophenone stands as a versatile starting material, offering a gateway to a diverse array of fluorinated organic molecules. The strategic introduction of a fluorine atom onto the acetophenone (B1666503) scaffold significantly influences the electronic properties and biological activity of its derivatives, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of common reaction pathways originating from this compound, detailing experimental protocols, quantitative data, and structural confirmation of the resulting products to aid in the selection of appropriate synthetic strategies.

Executive Summary of this compound Reactions

The reactivity of this compound is centered around its carbonyl group, the adjacent methyl group, and the aromatic ring. This allows for a variety of transformations, including reduction of the ketone, substitution at the α-carbon, condensation reactions, and rearrangement of the corresponding oxime. Each of these reactions yields a distinct product with unique structural features and potential applications. This guide will explore five key reactions: reduction, α-bromination, Claisen-Schmidt condensation, Beckmann rearrangement, and the Willgerodt-Kindler reaction.

Comparative Analysis of Reaction Products

The following sections provide a detailed comparison of the products obtained from different reactions of this compound. Each section includes a summary of the reaction, a table with key experimental data, the full experimental protocol, and a diagram of the reaction pathway.

Reduction of this compound to 1-(4-Fluorophenyl)ethanol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. This reaction is commonly achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice for laboratory-scale synthesis. The resulting product, 1-(4-fluorophenyl)ethanol, is a chiral molecule and a valuable intermediate for the synthesis of more complex structures.

ParameterValueReference
Product 1-(4-Fluorophenyl)ethanol[1]
Yield >95% (Biocatalytic)[2]
Purity High (>99% ee)[2]
Reaction Time Not specified[1]
Key Reagents Sodium Borohydride (NaBH₄)[1]
Experimental Protocol:

To a solution of this compound in a suitable solvent such as methanol (B129727) or ethanol (B145695), sodium borohydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-fluorophenyl)ethanol.[1]

G 4-Fluoroacetophenone 4-Fluoroacetophenone 1-(4-Fluorophenyl)ethanol 1-(4-Fluorophenyl)ethanol 4-Fluoroacetophenone->1-(4-Fluorophenyl)ethanol NaBH4, MeOH

Reduction of this compound.

α-Bromination of this compound to 2-Bromo-4'-fluoroacetophenone

The α-bromination of this compound introduces a bromine atom on the methyl group adjacent to the carbonyl. This reaction typically proceeds via an enol or enolate intermediate and is often catalyzed by acid or base. The resulting α-bromo ketone, 2-bromo-4'-fluoroacetophenone, is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

ParameterValueReference
Product 2-Bromo-4'-fluoroacetophenone[3]
Yield Not specified[3]
Purity Not specified[3]
Reaction Time Not specified[3]
Key Reagents Bromine (Br₂)[3]
Experimental Protocol:

This compound is dissolved in a suitable solvent, such as acetic acid or methanol. A solution of bromine in the same solvent is then added dropwise to the mixture, often with gentle heating or under UV irradiation to initiate the reaction. The reaction progress is monitored by the disappearance of the bromine color and by TLC. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to afford 2-bromo-4'-fluoroacetophenone.[3]

G 4-Fluoroacetophenone 4-Fluoroacetophenone 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone 4-Fluoroacetophenone->2-Bromo-4-fluoroacetophenone Br2, Acetic Acid

α-Bromination of this compound.

Claisen-Schmidt Condensation of this compound with Benzaldehyde (B42025)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. The reaction of this compound with benzaldehyde yields a chalcone, specifically (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.

ParameterValueReference
Product (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one[4]
Yield High[4]
Purity Not specified[4]
Reaction Time Not specified[4]
Key Reagents Benzaldehyde, NaOH or KOH[4]
Experimental Protocol:

A mixture of this compound and benzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide (B78521) or potassium hydroxide is then added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours, during which the product precipitates. The solid product is collected by filtration, washed with cold ethanol and water to remove impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

G 4-Fluoroacetophenone 4-Fluoroacetophenone Chalcone (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one 4-Fluoroacetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone NaOH, EtOH

Claisen-Schmidt Condensation.

Beckmann Rearrangement of this compound Oxime

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. First, this compound is converted to its oxime by reaction with hydroxylamine (B1172632). The subsequent treatment of the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, induces the rearrangement to N-(4-fluorophenyl)acetamide. This reaction is a classic method for the synthesis of amides from ketones.

ParameterValueReference
Product N-(4-fluorophenyl)acetamide[5]
Yield High[5]
Purity Not specified[5]
Reaction Time Not specified[5]
Key Reagents Hydroxylamine, H₂SO₄[5]
Experimental Protocol:

Step 1: Oximation. this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), in a solvent like ethanol. The mixture is heated to reflux until the reaction is complete. The product, this compound oxime, is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 2: Rearrangement. The dried this compound oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, typically at an elevated temperature. The reaction mixture is then carefully poured onto ice, and the resulting solid amide is collected by filtration, washed with water, and dried. The crude N-(4-fluorophenyl)acetamide can be purified by recrystallization.[5]

G 4-Fluoroacetophenone 4-Fluoroacetophenone Oxime This compound Oxime 4-Fluoroacetophenone->Oxime NH2OH·HCl Amide N-(4-fluorophenyl)acetamide Oxime->Amide H2SO4, Heat

Beckmann Rearrangement Pathway.

Willgerodt-Kindler Reaction of this compound

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. The reaction of this compound with sulfur and a secondary amine, such as morpholine (B109124), yields 2-(4-fluorophenyl)-1-morpholinoethanethione. This reaction is notable for the apparent migration of the carbonyl group.

ParameterValueReference
Product 2-(4-fluorophenyl)-1-morpholinoethanethione[6]
Yield Moderate to Good[6]
Purity Not specified[6]
Reaction Time Several hours[6]
Key Reagents Sulfur, Morpholine[6]
Experimental Protocol:

A mixture of this compound, elemental sulfur, and morpholine is heated, often under reflux or in a sealed tube. The reaction can be carried out neat or in a high-boiling solvent like pyridine or dimethylformamide. After heating for several hours, the reaction mixture is cooled and poured into water. The product, a thioamide, often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude thioamide can be purified by recrystallization or column chromatography.[6]

G 4-Fluoroacetophenone 4-Fluoroacetophenone Thioamide 2-(4-fluorophenyl)-1-morpholinoethanethione 4-Fluoroacetophenone->Thioamide Sulfur, Morpholine, Heat

Willgerodt-Kindler Reaction.

Comparative Summary of Reactions

ReactionProductKey ReagentsTypical YieldKey Features
Reduction 1-(4-Fluorophenyl)ethanolNaBH₄HighForms a chiral secondary alcohol.
α-Bromination 2-Bromo-4'-fluoroacetophenoneBr₂GoodIntroduces a versatile handle for further functionalization.
Claisen-Schmidt (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-oneBenzaldehyde, BaseHighForms a chalcone, a precursor to flavonoids.
Beckmann Rearrangement N-(4-fluorophenyl)acetamideNH₂OH·HCl, H₂SO₄HighConverts a ketone into an amide.
Willgerodt-Kindler 2-(4-fluorophenyl)-1-morpholinoethanethioneSulfur, MorpholineModerate-GoodRearrangement and oxidation to form a thioamide.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the reactions of this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Structural Analysis Reactants This compound + Reagents Solvent Choose Appropriate Solvent Reactants->Solvent Conditions Set Temperature & Reaction Time Solvent->Conditions Quench Quench Reaction Conditions->Quench Monitor by TLC Extract Extract Product Quench->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR Isolated Product MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR

General Experimental Workflow.

This guide provides a foundational understanding of several key reactions of this compound. The provided experimental protocols and comparative data are intended to assist researchers in designing synthetic routes and confirming the structures of their target molecules. For detailed characterization, it is always recommended to perform thorough spectroscopic analysis (NMR, MS, IR) and compare the data with literature values where available.

References

Safety Operating Guide

Proper Disposal of 4'-Fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 4'-Fluoroacetophenone, ensuring the safety of personnel and protection of the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a common intermediate in organic synthesis. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Before handling, it is imperative to be familiar with the associated hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[3]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact and to prevent contamination of personal clothing.[3]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4][5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[5]

  • Absorb the Spill: Use an inert, non-combustible absorbent material, such as sand or diatomaceous earth, to contain and absorb the spill.[2][4][5] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a suitable, clearly labeled, and sealed container for hazardous waste.[5][6]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[6]

For Major Spills:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Emergency Responders: Contact your institution's Environmental Health and Safety (EHS) office or emergency services.

  • Prevent Spread: If it is safe to do so, take steps to prevent the spill from entering drains or waterways.[4][7]

Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.[2][7]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials (e.g., absorbent materials, gloves, filter paper), in a dedicated, properly labeled, and sealed hazardous waste container.[3][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Final Disposal

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[6][8]

  • An alternative disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9][10] This should only be carried out by a certified facility.

  • Never dispose of this compound down the drain or in the regular trash.[1][6]

Disposal of Contaminated Packaging:

  • Empty containers that held this compound retain product residue and can be dangerous.[5]

  • Contaminated packaging should be disposed of in the same manner as the chemical itself.[2][4][10] Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, with the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

Data Presentation

The following table summarizes key information regarding the hazards and disposal of this compound.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H227: Combustible liquid.[1][2][4][7]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[7][8]
Alternative Disposal This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8][9][10]
Spill Containment Use inert absorbent material (e.g., sand, diatomaceous earth).[2][4]
Incompatible Materials Strong oxidizing agents, bases.[5]

Experimental Protocols

The standard and safest protocol for the disposal of this compound does not involve on-site chemical neutralization by laboratory personnel. The widely accepted and regulatory-compliant procedure is collection and subsequent disposal by a licensed hazardous waste management company. Any attempt at chemical neutralization without a validated and approved protocol can create unknown and potentially more hazardous byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess Assess Waste Type start->assess liquid_waste Unused or Contaminated Liquid assess->liquid_waste Liquid solid_waste Contaminated Solids (e.g., gloves, absorbent) assess->solid_waste Solid container Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->container solid_waste->container storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles container->storage disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company end Waste Disposed Safely and Compliantly disposal_company->end

References

Personal protective equipment for handling 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Fluoroacetophenone

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Physicochemical and Safety Data

A clear understanding of the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
AppearanceClear colorless to slightly yellow liquid[1]
Melting Point4 °C[1][2]
Boiling Point196 °C at 760 mmHg[1]
Flash Point71 °C (159.8 °F) - closed cup[1][2][3]
Density1.138 - 1.141 g/cm³ at 20 °C[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[4][5][6][7] Strict adherence to PPE protocols is mandatory to minimize exposure risks.

HazardGHS Hazard StatementRequired PPE
Skin IrritationH315: Causes skin irritation[4][5]Protective gloves and appropriate protective clothing to prevent skin exposure.[1][4]
Eye IrritationH319: Causes serious eye irritation[4][5]Goggles or chemical safety glasses with side shields (European Standard EN 166).[1][2][4] A face shield may also be appropriate.[2]
Respiratory IrritationH335: May cause respiratory irritation[4][5]Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[4] For large-scale use, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136/EN 149 approved respirator is necessary.[1][4]
CombustibilityH227: Combustible liquid[8]N/A (Handled through engineering controls and safe work practices)

The following diagram illustrates the relationship between the hazards of this compound and the corresponding personal protective equipment.

PPE_Hazard_Relationship cluster_hazards Hazards of this compound cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Work Practices H315 H315 Causes skin irritation Gloves Protective Gloves H315->Gloves Clothing Protective Clothing H315->Clothing H319 H319 Causes serious eye irritation Goggles Safety Goggles/Face Shield H319->Goggles H335 H335 May cause respiratory irritation Respirator Respirator H335->Respirator Ventilation Adequate Ventilation H335->Ventilation H227 H227 Combustible liquid Ignition Avoid Ignition Sources H227->Ignition

PPE and Hazard Mitigation Diagram

Standard Operating Procedure for Handling this compound

The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Emergency Response cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure Eyewash & Safety Shower are Accessible A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Keep Away from Heat, Sparks, and Open Flames D->E F Avoid Ingestion and Inhalation E->F I Remove all Ignition Sources E->I If Spill Occurs G Prevent Contact with Eyes, Skin, and Clothing F->G F->I H Keep Container Tightly Closed When Not in Use G->H G->I M Collect Waste in a Labeled, Closed Container H->M End of Experiment J Absorb Spill with Inert Material (e.g., sand, vermiculite) I->J K Place in a Suitable, Closed Container for Disposal J->K L Ventilate Area and Wash Spill Site After Material Pickup is Complete K->L L->M N Dispose of Contents/Container to an Approved Waste Disposal Plant M->N O Follow all Federal, State, and Local Regulations N->O

Safe Handling Workflow for this compound
Detailed Protocols

1. Preparation and Handling:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[4][9]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[1][8] Do not ingest or inhale the substance.[1] Keep the container tightly closed when not in use.[1][4] It is a combustible liquid, so keep it away from open flames, hot surfaces, and other sources of ignition.[1][4][8]

  • Hygiene : Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing and gloves should be removed and washed before reuse.[4]

2. First Aid Measures:

  • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][2]

  • In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation persists, consult a physician.[4]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[4][7] If you feel unwell, call a poison center or doctor.[4]

  • If ingested : Clean the mouth with water and drink plenty of water afterward.[4] Do not induce vomiting.[2] Seek immediate medical attention.[1][2]

3. Accidental Release Measures:

  • Personal Precautions : For any spills, immediately clear the area.[2] Wear appropriate personal protective equipment, including respiratory protection if necessary.[2]

  • Containment and Cleanup : Remove all sources of ignition.[1][4] Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or universal binding agents.[2] Collect the absorbed material into a suitable, closed container for disposal.[1][2]

4. Storage and Disposal:

  • Storage : Store in a dry, cool, and well-ventilated place.[4][8] Keep the container tightly closed and away from heat, sparks, and flames.[1][4]

  • Disposal : Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations.[8][10] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] It may be possible to dispose of this chemical through a licensed chemical incinerator.[10] Do not release into the environment.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Fluoroacetophenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.